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  • Product: Achillea millefolium oil
  • CAS: 2236-20-6

Core Science & Biosynthesis

Foundational

The Volatile Profile of Yarrow: A Technical Guide to the Chemical Composition of Achillea millefolium Essential Oil

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the chemical composition of Achillea millefolium (Yarrow) essential oil, a substance of significant in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition of Achillea millefolium (Yarrow) essential oil, a substance of significant interest in the pharmaceutical, cosmetic, and food industries. Renowned for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities, the efficacy of yarrow essential oil is intrinsically linked to its complex and variable chemical profile.[1][2] This document summarizes the quantitative data from multiple analytical studies, details the standard experimental protocols for its analysis, and provides a visual representation of the experimental workflow.

Chemical Composition of Achillea millefolium Essential Oil

The chemical constitution of Achillea millefolium essential oil is predominantly composed of monoterpenes and sesquiterpenes, with minor contributions from other compound classes like alcohols, esters, and aldehydes.[1] However, the relative concentrations of these constituents exhibit significant variation, influenced by factors such as the geographical origin of the plant, the specific plant part utilized for extraction (flowers, leaves, stems), the developmental stage at harvest, and the presence of different chemotypes.[3][4][5]

The major chemical components frequently identified across various studies are summarized in the table below. It is crucial to note that the blue color of the oil is attributed to the presence of chamazulene, a sesquiterpene formed from a proazulene precursor during the distillation process.[2][6]

Chemical ConstituentClassReported Percentage Range (%)Key References
ChamazuleneSesquiterpene0.1 - 42.0[3][7][8][9]
β-PineneMonoterpene0.5 - 29.2[2][3][5][7][9]
1,8-Cineole (Eucalyptol)Monoterpene3.1 - 30.8[2][4][5][7][9][10][11]
SabineneMonoterpene2.9 - 17.6[1][3][4][6][7]
CamphorMonoterpene0.1 - 24.5[1][2][3][4][5][6]
α-ThujoneMonoterpeneup to 26.6[3][4]
BorneolMonoterpene4.0 - 16.35[1][2][3][5][8][11]
β-CaryophylleneSesquiterpene3.3 - 10.27[1][7][9]
Germacrene DSesquiterpeneup to 15.38[6][8]
α-FarneseneSesquiterpeneup to 31.66[1]
Artemisia KetoneMonoterpene3.70 - 14.92[2][3]
LinaloolMonoterpene-[2][4]
(E)-NerolidolSesquiterpene0.5 - 13.5[5][7][8]
Caryophyllene OxideSesquiterpeneup to 14.5[8][12]
CarvacrolMonoterpeneup to 10.16[3]

Note: The percentage ranges are compiled from multiple sources and reflect the high variability of the essential oil's composition. The presence and concentration of specific components can define the chemotype of the plant.

Experimental Protocols

The analysis of Achillea millefolium essential oil typically involves two primary stages: extraction of the volatile compounds from the plant material and subsequent chromatographic analysis to identify and quantify the individual components.

Essential Oil Extraction: Hydrodistillation

A prevalent method for extracting essential oils from plant material is hydrodistillation, often performed using a Clevenger-type apparatus.[1][3][13]

  • Plant Material Preparation: The aerial parts of Achillea millefolium (flowers, leaves, and stems) are collected and can be either fresh or air-dried.[3][7][13] The material is often ground to increase the surface area for efficient extraction.[13]

  • Hydrodistillation Process: A known quantity of the plant material (e.g., 100 g) is placed in a flask with a larger volume of water (e.g., 1200 mL).[3][13] The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.

  • Condensation and Separation: The condenser, cooled with circulating water, liquefies the steam and oil vapor. The condensate flows into a collection vessel where the essential oil, being less dense than water, separates and forms a distinct upper layer.

  • Oil Collection and Drying: The extraction process is typically run for a duration of 3 hours.[1][3][13] The collected oil is then carefully separated from the aqueous phase. To remove any residual water, the oil is treated with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), and then stored in a sealed vial at a low temperature (e.g., 4°C or -20°C) to prevent degradation.[1][3]

Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[1][13]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector is utilized. A capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly employed for the separation of the chemical constituents.[13]

  • GC Parameters:

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]

    • Injector Temperature: The injector temperature is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.[1][13]

    • Oven Temperature Program: A temperature gradient is applied to the column to facilitate the separation of compounds with different boiling points. A typical program starts at a low temperature (e.g., 40-50°C), which is then ramped up at a specific rate (e.g., 6-8°C/min) to a final high temperature (e.g., 250-300°C).[1][13]

    • Injection Volume: A small volume of the diluted essential oil sample (e.g., 1-2 µL) is injected into the instrument.[1][13]

  • MS Parameters:

    • Ionization Energy: The molecules are ionized using a standard electron impact (EI) energy of 70 eV.[1]

    • Mass Range: The mass spectrometer scans a specific mass-to-charge (m/z) ratio range (e.g., 50 to 550 amu) to detect the fragmented ions.[1]

  • Component Identification: The identification of the individual chemical constituents is achieved by comparing their mass spectra and retention indices with those of known standards and reference libraries, such as NIST and Wiley.[14]

  • Quantitative Analysis: The relative percentage of each component is calculated based on the peak area in the gas chromatogram.[14]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chemical analysis of Achillea millefolium essential oil.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction cluster_analysis Analysis plant Achillea millefolium Plant (Aerial Parts) collection Collection & Drying plant->collection hydrodistillation Hydrodistillation (Clevenger Apparatus) collection->hydrodistillation separation Separation & Drying (Anhydrous Na₂SO₄) hydrodistillation->separation gcms GC-MS Analysis separation->gcms Essential Oil Sample identification Component Identification (Mass Spectra & Retention Indices) gcms->identification quantification Quantitative Analysis (Peak Area %) gcms->quantification final_report Chemical Composition Report identification->final_report quantification->final_report

Caption: Workflow for Achillea millefolium Essential Oil Analysis.

References

Exploratory

Phytochemical profile of Achillea millefolium oil from different geographic regions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Commonly known as yarrow, Achillea millefolium is a perennial herb that has been used for centuries in traditional medicine. The...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Commonly known as yarrow, Achillea millefolium is a perennial herb that has been used for centuries in traditional medicine. The essential oil extracted from its flowering tops is of particular interest due to its complex and variable phytochemical composition, which is significantly influenced by the plant's geographic origin. This guide provides a comprehensive overview of the chemical diversity of A. millefolium essential oil, presenting quantitative data from various global regions, detailed experimental protocols for its analysis, and visual workflows to aid in research and development.

Phytochemical Composition: A Tale of Geographic Variation

The chemical makeup of Achillea millefolium essential oil is characterized by a remarkable degree of variability, leading to the classification of different chemotypes based on the dominant compounds. This variation is largely attributed to genetic factors and diverse environmental conditions across different geographical locations. The primary constituents are monoterpenes and sesquiterpenes, with compounds such as chamazulene, β-pinene, sabinene, 1,8-cineole, camphor, germacrene D, and bornyl acetate frequently reported as major components.

The presence and concentration of these phytochemicals have significant implications for the oil's potential therapeutic applications, including its anti-inflammatory, antimicrobial, and antioxidant properties. For instance, chamazulene is a well-known anti-inflammatory agent, and its concentration can range from negligible to over 40% in oils from different regions.

Comparative Phytochemical Profiles

The following tables summarize the quantitative data on the major chemical constituents of Achillea millefolium essential oil from various geographic regions, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

**Table 1: Major Phytochemicals in Achillea millefolium Oil from Various European

Foundational

The Scientific Basis of Traditional Medicinal Uses of Achillea millefolium Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Achillea millefolium L., commonly known as yarrow, has a long-standing history in traditional medicine for treating a variety of ailments, particul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillea millefolium L., commonly known as yarrow, has a long-standing history in traditional medicine for treating a variety of ailments, particularly those related to inflammation, microbial infections, and wounds.[1][2][3][4][5][6][7] The essential oil extracted from this plant is a complex mixture of bioactive compounds that provide the scientific rationale for its therapeutic properties.[1][6][7][8] This technical guide provides an in-depth analysis of the chemical composition of Achillea millefolium oil, its scientifically validated pharmacological activities, and the underlying molecular mechanisms. It aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways.

Introduction

Achillea millefolium, a member of the Asteraceae family, is a perennial herb widely distributed across Europe and Asia.[5][9] Traditionally, it has been used to manage gastrointestinal disorders, skin injuries, menstrual irregularities, and respiratory infections.[6][7] The essential oil, in particular, is recognized for its anti-inflammatory, antimicrobial, antioxidant, and wound-healing properties.[1][2][6][7][8][10] This guide delves into the scientific evidence that substantiates these traditional claims, focusing on the chemical constituents of the oil and their mechanisms of action.

Chemical Composition of Achillea millefolium Essential Oil

The therapeutic effects of Achillea millefolium oil are attributed to its complex and variable chemical composition, which is influenced by factors such as geographic origin, climate, and harvest time.[1] The oil is primarily composed of monoterpenes and sesquiterpenes.[1][11] Key bioactive compounds frequently identified include chamazulene, camphor, 1,8-cineole, β-pinene, and caryophyllene.[11][12][13]

Table 1: Major Chemical Constituents of Achillea millefolium Essential Oil from Various Studies

CompoundClassConcentration Range (%)Reference
ChamazuleneSesquiterpene0.8 - 44.3[12]
β-PineneMonoterpeneTrace - 23.3[12]
SabineneMonoterpene0 - 16.5[12]
Bornyl acetateMonoterpene EsterTrace - 15.8[12]
(E)-β-CaryophylleneSesquiterpene2.5 - 14.3[12]
1,8-CineoleMonoterpeneTrace - 24.6[9][12]
CamphorMonoterpene0.1 - 25.5[2][9]
α-FarneseneSesquiterpene31.66[1]
Germacrene DSesquiterpene0.2 - 20.6[2][12]
Linalyl acetateMonoterpene Ester11.51[14]
Artemisia ketoneMonoterpene14.92[14]
CarvacrolMonoterpene10.16[9]
ThymolMonoterpene26.47[13]

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory Activity

Traditional use of A. millefolium for inflammatory conditions is well-supported by scientific evidence.[2][15][16] The anti-inflammatory effects are largely attributed to constituents like chamazulene and flavonoids, which can inhibit pro-inflammatory enzymes and signaling pathways.[15][17]

Mechanism of Action:

  • Inhibition of Pro-inflammatory Enzymes: Components of the oil, such as camphene and limonene, have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[2]

  • Modulation of Cytokine Production: A. millefolium extract has been demonstrated to decrease the production of pro-inflammatory cytokines like Interleukin-8 (IL-8) in human gastric cells.[18]

  • Activation of Nrf2/HO-1 Pathway: The essential oil has been shown to protect against ethanol-induced gastric ulcers in rats by activating the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[19]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_oil Achillea millefolium Oil Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX COX Enzymes Inflammatory_Stimulus->COX NF_kB NF-κB Inflammatory_Stimulus->NF_kB Prostaglandins Prostaglandins COX->Prostaglandins Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NF_kB->Cytokines Nrf2 Nrf2 HO_1 HO-1 Nrf2->HO_1 Antioxidant_Response Antioxidant & Anti-inflammatory Response HO_1->Antioxidant_Response AM_Oil Achillea millefolium Oil (Camphene, Chamazulene, etc.) AM_Oil->COX Inhibition AM_Oil->NF_kB Inhibition AM_Oil->Nrf2 Activation

Caption: Anti-inflammatory signaling pathways modulated by A. millefolium oil.

Antimicrobial Activity

Achillea millefolium oil has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, validating its traditional use in treating infections.[1][10][20] The efficacy can vary based on the chemical composition of the oil.

Table 2: Antimicrobial Activity of Achillea millefolium Essential Oil

MicroorganismAssayResultConcentrationReference
Staphylococcus aureusBroth DilutionBacteriostatic-[21]
Pseudomonas aeruginosaBroth DilutionBacteriostatic-[21]
Candida albicansBroth DilutionFungistatic≥ 37.5 mg/mL[1]
Staphylococcus epidermidisBroth DilutionBacteriostatic150 mg/mL[1]
Escherichia coliBroth DilutionBacteriostatic150 mg/mL[1]
Klebsiella pneumoniaeBroth DilutionBactericidal150 mg/mL[1]
Streptococcus pneumoniaeNot specifiedActive-[20]
Clostridium perfringensNot specifiedActive-[20]
Antioxidant Activity

The antioxidant properties of A. millefolium oil are crucial for its protective effects against cellular damage induced by oxidative stress. These properties are linked to its ability to scavenge free radicals.

Mechanism of Action: The antioxidant capacity is often evaluated by the ability of the oil to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The oil has been shown to strongly reduce the DPPH radical and exhibit hydroxyl radical scavenging effects.[20]

Table 3: In Vitro Antioxidant Activity of Achillea millefolium Essential Oil

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging1.56[20]
Hydroxyl Radical Scavenging2.7[20]
Inhibition of Non-enzymatic Lipid Peroxidation13.5[20]
Wound Healing Activity

The traditional use of yarrow for wound healing is one of its most well-known applications.[3][4][22] Scientific studies have confirmed its efficacy in promoting wound closure and tissue regeneration.[21][23]

Mechanism of Action: The wound healing properties are a result of the combined anti-inflammatory, antimicrobial, and antioxidant activities of the oil. It promotes collagen deposition and reduces inflammation and edema at the wound site.[21] In vivo studies on rats have shown that topical application of ointments containing the essential oil significantly increases the percentage of wound closure and the hydroxyproline content of the tissue, which is a key component of collagen.[21]

Wound_Healing_Workflow Start Full-thickness Excisional Wound Treatment Topical Application of A. millefolium Oil Ointment (1%, 2%, 3% w/w) Start->Treatment Measurement Wound Area Measurement (Every 3 days) Treatment->Measurement Biochemical Hydroxyproline Content Analysis (Day 7 & 14) Treatment->Biochemical Histopathology Histopathological Evaluation (Day 7 & 14) Treatment->Histopathology Analysis Calculation of Wound Closure Percentage Measurement->Analysis Outcome Accelerated Wound Healing: - Increased Collagen - Reduced Inflammation - Tissue Appendage Formation Analysis->Outcome Biochemical->Outcome Histopathology->Outcome

Caption: Experimental workflow for evaluating the wound healing effects of A. millefolium oil.

Experimental Protocols

Extraction of Essential Oil

The essential oil of Achillea millefolium is typically obtained through hydrodistillation.

  • Plant Material: Fresh aerial parts (leaves and flowers) of A. millefolium are collected.

  • Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

  • Procedure: The plant material is placed in a flask with water and heated. The steam, carrying the volatile essential oil components, is condensed, and the oil is separated from the aqueous phase. The yield is calculated as a percentage of the fresh weight of the plant material.[1][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The chemical composition of the essential oil is determined using GC-MS.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column (e.g., HP-5MS) is commonly used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of different components. For example, an initial temperature of 40°C, ramped up at 8°C/min to a final temperature of 300°C.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of reference compounds in a spectral library (e.g., NIST).[1]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the essential oil.

  • Microorganisms: Standard strains of bacteria and fungi (e.g., from ATCC) are used.

  • Procedure:

    • Serial dilutions of the essential oil are prepared in a suitable broth medium in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.[1][10]

  • Determination of Bactericidal/Fungicidal Effect: An aliquot from the wells showing no growth is subcultured on agar plates. The absence of growth on the agar indicates a bactericidal or fungicidal effect, while the presence of growth indicates a bacteriostatic or fungistatic effect.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of the essential oil to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution in ethanol, Trolox (as a standard).

  • Procedure:

    • Different concentrations of the essential oil are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 515 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.[24]

Conclusion and Future Directions

The traditional medicinal uses of Achillea millefolium essential oil are strongly supported by a growing body of scientific evidence. Its complex chemical composition, rich in bioactive terpenes, underpins its potent anti-inflammatory, antimicrobial, antioxidant, and wound-healing properties. The mechanisms of action involve the modulation of key signaling pathways related to inflammation and oxidative stress.

For drug development professionals, A. millefolium oil presents a promising source of lead compounds for the development of new therapeutic agents, particularly in the areas of dermatology and gastroenterology. Future research should focus on:

  • Clinical Trials: More robust clinical trials are needed to validate the efficacy and safety of A. millefolium oil and its isolated components in human populations for specific indications.[25]

  • Standardization: Developing standardized extracts of A. millefolium oil with consistent chemical profiles is crucial for ensuring reproducible therapeutic outcomes.

  • Synergistic Effects: Investigating the synergistic interactions between the different components of the oil to understand how they contribute to the overall therapeutic effect.

  • Bioavailability and Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the key bioactive compounds to optimize dosage and delivery systems.

By continuing to explore the scientific basis of this traditional remedy, the full therapeutic potential of Achillea millefolium oil can be harnessed for modern medicine.

References

Exploratory

Chamazulene in Achillea millefolium Oil: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Chamazulene, a key bioactive constituent of the essential oil derived from Achillea millefolium (Yarrow), has demonstrated significant anti-inflamm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamazulene, a key bioactive constituent of the essential oil derived from Achillea millefolium (Yarrow), has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of chamazulene. The document summarizes key findings on its inhibitory actions on critical inflammatory pathways, including the arachidonic acid cascade, and the NF-κB and MAPK signaling pathways. Detailed experimental protocols and structured data tables are provided to facilitate further research and drug development efforts in the field of inflammation.

Introduction

Achillea millefolium, commonly known as yarrow, has a long history of use in traditional medicine for treating inflammatory conditions. The essential oil of A. millefolium is a complex mixture of volatile compounds, with chamazulene being a prominent sesquiterpene responsible for its characteristic blue color and, significantly, its anti-inflammatory and antioxidant activities. Chamazulene is not naturally present in the plant but is formed from its precursor, matricin, during the steam distillation process used to extract the essential oil. This document serves as a comprehensive resource for understanding the anti-inflammatory properties of chamazulene derived from A. millefolium oil, with a focus on its molecular mechanisms and quantifiable effects.

Mechanisms of Anti-inflammatory Action

Chamazulene exerts its anti-inflammatory effects through a multi-targeted approach, influencing key enzymatic and signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Cascade

Chamazulene has been shown to be a potent inhibitor of enzymes involved in the metabolism of arachidonic acid, a key precursor for pro-inflammatory mediators.

  • Leukotriene B4 (LTB4) Synthesis Inhibition: Chamazulene effectively inhibits the formation of LTB4, a potent chemo

Foundational

Ethnopharmacological Review of Achillea millefolium for Dermatological Conditions: A Technical Guide for Researchers and Drug Development Professionals

Introduction Achillea millefolium L., commonly known as yarrow, is a perennial herb belonging to the Asteraceae family with a long history of use in traditional medicine across various cultures for the treatment of a wid...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Achillea millefolium L., commonly known as yarrow, is a perennial herb belonging to the Asteraceae family with a long history of use in traditional medicine across various cultures for the treatment of a wide range of ailments, including skin disorders. Its historical application for wound healing is particularly noteworthy, with references dating back to ancient times. Modern scientific research has begun to validate these traditional uses, revealing a complex phytochemical profile responsible for a spectrum of pharmacological activities relevant to dermatology. This technical guide provides an in-depth review of the ethnopharmacology, phytochemistry, and scientifically evaluated dermatological effects of Achillea millefolium, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel dermatological therapies.

Phytochemical Composition

The therapeutic properties of Achillea millefolium are attributed to a diverse array of bioactive compounds. The primary classes of phytochemicals identified in yarrow extracts include flavonoids, sesquiterpene lactones, phenolic acids, and volatile oils.

Table 1: Key Bioactive Compounds in Achillea millefolium and Their Dermatological Relevance

Bioactive Compound ClassSpecific CompoundsReported Dermatological ActivitiesReferences
Flavonoids Apigenin, Luteolin, Quercetin, RutinAntioxidant, Anti-inflammatory
Sesquiterpene Lactones Achillicin, Achillin, MillefinAnti-inflammatory, Antimicrobial
Phenolic Acids Caffeic acid, Chlorogenic acid, Salicylic acidAntioxidant, Anti-inflammatory
Volatile Oils Chamazulene, Camphor, Borneol, Linalyl acetateAnti-inflammatory, Antimicrobial, Skin conditioning

Pharmacological Activities and Mechanisms of Action

Scientific investigations have substantiated the traditional claims of Achillea millefolium's efficacy in treating skin conditions, primarily through its potent anti-inflammatory, antioxidant, and wound-healing properties.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many dermatological diseases, including atopic dermatitis and psoriasis. Extracts of Achillea millefolium have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.

Mechanism of Action: The anti-inflammatory effects of Achillea millefolium are mediated, in part, through the downregulation of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Studies have shown that yarrow extract can significantly reduce the expression of pro-inflammatory cytokines and enzymes such as Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).

Quantitative Data:

Table 2: In Vitro Anti-inflammatory Effects of Achillea millefolium Extract

Cell LineTreatmentPro-inflammatory MarkerInhibition (%)Reference
RAW 264.7 macrophages50% ethanol extractiNOS mRNA76.1
RAW 264.7 macrophages50% ethanol extractCOX-2 mRNA69.3
RAW 264.7 macrophages50% ethanol extractIL-6 mRNA31.8
HaCaT keratinocytes50% ethanol extractRANTES73.53
HaCaT keratinocytes50% ethanol extractTARC70.01
HaCaT keratinocytes50% ethanol extractMDC52.91

Signaling Pathway Diagram:

G cluster_0 Achillea millefolium Bioactives cluster_1 Inflammatory Stimuli (LPS, TNF-α) cluster_2 Signaling Pathways cluster_3 Pro-inflammatory Mediators Flavonoids Flavonoids MAPK MAPK Flavonoids->MAPK inhibits Sesquiterpenes Sesquiterpenes NFkB NF-κB Sesquiterpenes->NFkB inhibits Stimuli Stimuli Stimuli->MAPK activates Stimuli->NFkB activates iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 IL6 IL-6 NFkB->IL6

Exploratory

Profiling Volatile Compounds in Achillea millefolium Oil: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Yarrow (Achillea millefolium) Essential Oil. This technical guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Yarrow (Achillea millefolium) Essential Oil.

This technical guide provides a comprehensive overview of the methodologies and findings related to the volatile compound profiling of Achillea millefolium (Yarrow) essential oil using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to serve as a resource for researchers, scientists, and professionals in drug development by presenting detailed experimental protocols, comparative quantitative data, and a clear visualization of the analytical workflow.

Introduction

Achillea millefolium L., commonly known as yarrow, is a medicinal plant from the Asteraceae family with a long history of use in traditional medicine for treating a variety of ailments, including wounds, gastrointestinal disorders, and inflammation.[1][2] The therapeutic properties of yarrow are largely attributed to its essential oil, a complex mixture of volatile mono- and sesquiterpenes.[1][2] The chemical composition of this essential oil can vary significantly depending on the plant's geographical origin, the specific plant part used for extraction (flowers, leaves, or stems), and the extraction method employed.[3][4][5] This variability gives rise to different chemotypes, each characterized by a distinct profile of major volatile constituents.[4][6] Accurate and detailed profiling of these compounds is crucial for standardization, quality control, and the exploration of new therapeutic applications. GC-MS stands as the cornerstone analytical technique for this purpose.

Quantitative Analysis of Volatile Compounds

The chemical composition of Achillea millefolium essential oil is diverse, with major constituents often including β-pinene, 1,8-cineole (eucalyptol), camphor, chamazulene, sabinene, and artemisia ketone.[1][3][5][6][7] The relative abundance of these compounds defines the specific chemotype of the oil. The following tables summarize the quantitative data from various studies, showcasing the chemical diversity of A. millefolium oil from different geographical locations and chemotypes.

Major Compound Concentration Range (%) Geographical Origin/Chemo-type Reference
β-Pinene5.5 - 31.1Estonia, Lithuania, Poland[3][4][6]
1,8-Cineole (Eucalyptol)4.0 - 24.6Various European Countries, Turkey[1][4][5][6]
Camphor0.1 - 24.5Various European Countries, Turkey[1][5]
Chamazulene0 - 42.0Various European Countries[1][3][6]
Sabinene2.9 - 17.6Estonia, Brazil[2][3]
Artemisia Ketone3.7 - 14.92Turkey, Egypt[1][5]
Linalyl Acetate11.51Not specified[5][8]
α-Farnesene31.66Brazil[2]
Carvacrol10.16Turkey[1]
γ-Muurolene9.58Turkey[1]
β-Caryophyllene3.3 - 10.27Estonia, Brazil, Poland[2][3][6]
(E)-Nerolidol0.5 - 13.5Estonia, Lithuania[3][4]

Table 1: Major Volatile Compounds Identified in Achillea millefolium Essential Oil from Various Studies.

Study Location Predominant Compounds and their Percentages Reference
Estoniaβ-pinene (14.9–29.2%), sabinene (2.9–17.6%), 1,8-cineole (6.9–18.3%), chamazulene (0.1–13.3%)[3]
LithuaniaChemotypes identified: β-pinene (11.8–31.1%) + 1,8-cineole (8.1–17.0%); chamazulene (9.8–23.2%) + β-pinene (9.7–30.2%) + 1,8-cineole (5.3–16.0%); trans-nerolidol (8.2–13.5%) + β-pinene (5.5–21.3%)[4]
TurkeyCarvacrol (10.16%), γ-Muurolene (9.58%), Grandisol (5.28%), Artemisia ketone (3.70%)[1]
Brazilα-farnesene (31.66%), chamazulene (17.17%), β-caryophyllene (10.27%), sabinene (8.77%)[2]
Polandβ-pinene (12.84%), eucalyptol (9.15%), chamazulene (9.05%), β-caryophyllene (7.26%)[6]
Not SpecifiedArtemisia ketone (14.92%), camphor (11.64%), linalyl acetate (11.51%), 1,8-cineole (10.15%)[5]

Table 2: Comparative Profile of Major Volatile Compounds in Achillea millefolium Essential Oil from Different Geographical Origins.

Experimental Protocols

A standardized and detailed methodology is paramount for reproducible and comparable results in the GC-MS analysis of essential oils. The following sections outline the key experimental procedures.

Plant Material Collection and Preparation
  • Collection: Aerial parts of Achillea millefolium (flowers, leaves, and stems) are typically collected during the flowering season. For comparative studies, it is essential to note the developmental stage of the plant, the time of day of collection, and the specific plant parts harvested.

  • Drying: The collected plant material is generally air-dried at room temperature in a well-ventilated area, protected from direct sunlight, to reduce moisture content. Some studies may also use fresh plant material.[9]

  • Grinding: Prior to extraction, the dried plant material is often ground into a fine powder to increase the surface area for efficient oil extraction.

Essential Oil Extraction

The most common method for extracting essential oil from A. millefolium is hydrodistillation.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure: A known quantity of the dried and powdered plant material is placed in a flask with distilled water. The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is condensed. The immiscible essential oil is then collected from the separator. The duration of distillation can influence the yield and composition of the oil, with longer times potentially increasing the concentration of less volatile compounds like chamazulene.[3]

  • Storage: The extracted essential oil is dried over anhydrous sodium sulfate and stored in sealed, dark glass vials at low temperatures (e.g., 4°C) to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC-MS analysis is the core of the volatile compound profiling.

  • Instrumentation: A GC system coupled with a Mass Spectrometer is used.

  • Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., dichloromethane, n-hexane) before injection. An internal standard may be added for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polar capillary column is commonly used, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium is the most frequently used carrier gas at a constant flow rate (e.g., 1.0 mL/min).[1]

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the volatile compounds based on their boiling points. A typical program might be: initial temperature of 50-60°C held for a few minutes, followed by a ramp of 3-10°C/min to a final temperature of 250-280°C, which is then held for a further period.[1][10]

    • Injector: The injector temperature is typically set to 250°C.[1]

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization is standard, with an energy of 70 eV.[1][10]

    • Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of approximately 35 to 650 amu.[1]

    • Ion Source Temperature: The ion source temperature is typically maintained around 200-230°C.

Compound Identification

The identification of the volatile compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries.

  • Mass Spectra Comparison: The obtained mass spectra are compared with those in established libraries such as NIST, Wiley, and Flavor2.[10]

  • Retention Indices (RI): The retention indices of the separated compounds are calculated relative to a homologous series of n-alkanes analyzed under the same chromatographic conditions. These calculated RIs are then compared with published values for confirmation of compound identity.

Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS profiling of volatile compounds from Achillea millefolium.

Caption: Workflow for GC-MS profiling of Achillea millefolium essential oil.

Conclusion

The GC-MS profiling of Achillea millefolium essential oil reveals a complex and highly variable chemical composition. This technical guide has provided a consolidated overview of the quantitative data, highlighting the existence of distinct chemotypes influenced by geographical and environmental factors. The detailed experimental protocols for plant material handling, essential oil extraction, and GC-MS analysis offer a framework for researchers to conduct robust and reproducible studies. The visualized workflow further clarifies the logical progression of the analytical process. A thorough understanding and application of these methodologies are essential for the quality control of yarrow-based products and for guiding future research into the pharmacological activities of its diverse chemical constituents.

References

Foundational

The Complex Interplay of Genetics and Environment on the Essential Oil Composition of Achillea millefolium**

A Technical Guide for Researchers and Drug Development Professionals The chemical profile of the essential oil derived from Achillea millefolium L. (yarrow), a plant with a long history of medicinal use, is characterized...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The chemical profile of the essential oil derived from Achillea millefolium L. (yarrow), a plant with a long history of medicinal use, is characterized by significant variability. This intricate variation is a consequence of a complex interplay between the plant's genetic makeup and the environmental conditions in which it grows. For researchers, scientists, and drug development professionals, a thorough understanding of these influencing factors is paramount for ensuring the quality, consistency, and efficacy of yarrow-based products. This technical guide provides an in-depth exploration of the genetic and environmental determinants of A. millefolium essential oil composition, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Genetic Determinants of Achillea millefolium Oil Composition

The genetic background of A. millefolium is a primary driver of its essential oil chemotype. This genetic diversity manifests in several ways, from the existence of distinct chemotypes to the influence of ploidy levels on constituent profiles.

Chemotypes and Genetic Polymorphism

Achillea millefolium exhibits significant intraspecific chemical polymorphism, leading to the classification of various chemotypes.[1] These chemotypes are characterized by the predominance of specific compounds in their essential oil. For instance, some chemotypes are rich in chamazulene, while others may be dominated by monoterpenes like camphor, 1,8-cineole, or thujone.[1][2] The morphotype of the plant, such as the color of its inflorescences, can sometimes serve as a marker for a particular chemotype, reflecting the underlying genetic differences.[3]

Influence of Ploidy Levels

The chemical composition of yarrow essential oil is also strongly influenced by the ploidy level of the plant. Achillea millefolium is a polyploid complex, with diploid (2n=18), tetraploid (2n=36), hexaploid (2n=54), and octoploid (2n=72) forms having been identified.[4][5][6] Studies have shown a correlation between ploidy level and the major constituents of the essential oil. For example, tetraploid plants often have higher concentrations of chamazulene, β-pinene, and caryophyllene, whereas octoploid plants may contain up to 80% oxygen-containing monoterpenes, with linalool being a major component.[2][4] Research on Iranian ecotypes has suggested that the octaploid level may be the most favorable chemotype for pharmacological applications.[5]

Environmental Factors Modulating Oil Composition

Environmental conditions play a crucial role in modulating the biosynthesis and accumulation of secondary metabolites in A. millefolium, leading to significant variations in its essential oil composition.

Climatic and Geographic Influences

Climate and geographical location are major environmental determinants.[7] Factors such as temperature, photoperiod, and irradiance can significantly alter the chemical profile of the essential oil.[4] For example, one study identified temperature as a key factor influencing essential oil composition.[8] The harvest time, which is closely linked to climatic conditions, also impacts the oil's composition.[9]

Altitude and Soil Composition

Altitude has been shown to affect the concentration of certain components. For instance, the content of α- and β-thujone in A. millefolium has been observed to decrease with increasing elevation.[10] Soil characteristics, including nutrient content and texture, also contribute to the variability of the essential oil.[8][9] A study found that silt and moisture content were among the environmental factors affecting the oil's composition.[8]

Data Presentation: Quantitative Analysis of Oil Composition

The following tables summarize the quantitative data from various studies, illustrating the impact of genetic and environmental factors on the chemical composition of Achillea millefolium essential oil.

Table 1: Variation in Major Essential Oil Components of Achillea millefolium from Different Geographic Locations

Major ComponentLocation 1 (Lithuania)[1]Location 2 (Montana, USA)[4]Location 3 (Iran)[11]Location 4 (India)[12]
Chamazulene Not ReportedNot Detected43.17% - 75.63%5.28%
α-Thujone Not Reported17.1%Not ReportedNot Reported
β-Thujone Not Reported14.9%Not ReportedNot Reported
1,8-Cineole 9.3% (in a specific chemotype)17.0%Not Reported13.04%
Camphor Not Reported13.0%0.23% - 8.6%Not Reported
Sabinene Not Reported7.0%Not Reported17.58%
Borneol Not ReportedNot Reported0.3% - 10.30%12.41%
β-Pinene Not ReportedNot ReportedNot Reported6.26%

Table 2: Influence of Cultivation Density and Year on Essential Oil Percentage and Key Components of Achillea millefolium subsp. elbursensis [11]

TreatmentEssential Oil (%)Camphor (%)Borneol (%)Chamazulene (%)
2017, 5 shrubs/m² 0.14---
2018, 5 shrubs/m² -8.610.30-
2018, 8 shrubs/m² -0.230.3-
2018, 12 shrubs/m² 0.42-0.375.63

Experimental Protocols

Plant Material Collection and Preparation

Samples of Achillea millefolium are typically collected during the flowering stage. The aerial parts of the plant (flowers, leaves, and stems) are harvested. For analysis, the plant material is often air-dried at room temperature in a shaded, well-ventilated area to prevent the degradation of volatile compounds.[1]

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oil from A. millefolium is hydrodistillation using a Clevenger-type apparatus.[1][13]

Protocol:

  • A known quantity (e.g., 100 g) of the dried and milled plant material is placed in a flask.

  • The plant material is submerged in a sufficient volume of distilled water (e.g., 600 mL).[13]

  • The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

  • The condensed mixture of water and essential oil is collected in a separating funnel.

  • The essential oil, being less dense than water, forms a layer on top and is carefully separated.

  • The extracted oil is then dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[13]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical composition of the extracted essential oil is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Protocol:

  • Sample Preparation: The essential oil is diluted in a suitable solvent, such as hexane or a mixture of pentane and diethyl ether.[1][15]

  • GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or DB-5) is used for the separation of the oil components.[9][14]

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9]

  • Temperature Program: A programmed temperature gradient is applied to the column oven to facilitate the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C) at a specific rate (e.g., 5-10°C/min).[9][14]

  • Injection: A small volume (e.g., 1-2 µL) of the diluted sample is injected into the GC system.[14]

  • Mass Spectrometry: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification: The identification of the individual components is achieved by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST, Wiley).[14]

Mandatory Visualizations

Terpenoid Biosynthesis Pathways

The majority of the volatile components in Achillea millefolium essential oil are terpenoids, which are synthesized through two main pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[16][17]

Terpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA Isopentenyl Pyrophosphate (IPP) MVA->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA FPP Farnesyl Pyrophosphate (FPP) DMAPP_MVA->FPP Sesquiterpenes Sesquiterpenes (C15) FPP->Sesquiterpenes Triterpenes Triterpenes (C30) FPP->Triterpenes Pyruvate_G3P Pyruvate + G3P MEP 2-C-methyl-D-erythritol 4-phosphate Pyruvate_G3P->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP GPP Geranyl Pyrophosphate (GPP) DMAPP_MEP->GPP GGPP Geranylgeranyl Pyrophosphate (GGPP) GPP->GGPP Monoterpenes Monoterpenes (C10) GPP->Monoterpenes Diterpenes Diterpenes (C20) GGPP->Diterpenes Experimental_Workflow A Plant Material Collection (Achillea millefolium) B Drying and Preparation A->B C Hydrodistillation B->C D Essential Oil Extraction C->D E GC-MS Analysis D->E F Data Acquisition (Chromatograms and Mass Spectra) E->F G Compound Identification (Library Search and Retention Indices) F->G H Quantitative Analysis G->H I Reporting of Results H->I

References

Exploratory

The Biosynthesis of Azulene Precursors in Achillea Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The genus Achillea, commonly known as yarrow, is renowned for its medicinal properties, many of which are attributed to its essential oil. A ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Achillea, commonly known as yarrow, is renowned for its medicinal properties, many of which are attributed to its essential oil. A key bioactive component of this oil is chamazulene, an azulene derivative prized for its potent anti-inflammatory and antioxidant activities. Chamazulene itself is not biosynthesized by the plant; it is a blue-violet artifact formed during the steam distillation of the plant material from colorless precursors known as proazulenes. The primary proazulenes in Achillea species are guaianolide-type sesquiterpene lactones, with matricin being a principal precursor. Understanding the intricate biosynthetic pathway of matricin is crucial for metabolic engineering, optimizing cultivation practices, and developing novel pharmaceuticals.

This technical guide provides an in-depth exploration of the matricin biosynthesis pathway in Achillea species. It consolidates current knowledge on the enzymatic steps, presents quantitative data on precursor accumulation, and offers detailed experimental protocols for researchers in the field.

The Biosynthesis Pathway of Matricin

The formation of matricin is a multi-step enzymatic cascade originating from the general terpenoid pathway. It involves terpene synthases and extensive oxidative modifications by cytochrome P450 monooxygenases (CYPs). The pathway can be segmented into three major stages: the formation of the sesquiterpene backbone, the creation of the core germacranolide lactone, and the subsequent tailoring into the final guaianolide structure.

Stage 1: Formation of the Sesquiterpene Backbone

All sesquiterpenoids, including matricin, derive from the C15 precursor farnesyl pyrophosphate (FPP). The first committed step in the pathway is the cyclization of FPP.

  • Enzyme: (+)-Germacrene A Synthase (GAS)

  • Reaction: This enzyme catalyzes the complex cyclization of the linear FPP molecule to form the bicyclic sesquiterpene, (+)-germacrene A. A germacrene A synthase from Achillea millefolium (AmGAS) has been cloned and functionally characterized, confirming its role as the key enzyme initiating the pathway.

Stage 2: Oxidation and Lactonization to Costunolide

Following the creation of the germacrene A scaffold, a series of crucial oxidative reactions are catalyzed by cytochrome P450 enzymes.

  • Enzyme: Germacrene A Oxidase (GAO), a CYP71 clan P450.

  • Reaction: GAO catalyzes three successive oxidations of the isopropenyl side chain's C12 methyl group on (+)-germacrene A to yield germacrene A acid. This enzyme and its function are highly conserved across the Asteraceae family.

  • Enzyme: Costunolide Synthase (COS), a CYP71BL subfamily P450.

  • Reaction: COS hydroxylates germacrene A acid at the C6 position. The resulting 6α-hydroxy-germacrene A acid intermediate is unstable and spontaneously undergoes lactonization to form the 12,6-trans germacranolide, (+)-costunolide.

Stage 3: Post-Costunolide Tailoring to Matricin

The conversion of the germacranolide (+)-costunolide to the guaianolide matricin is the least understood part of the pathway. The proposed reactions include cyclization to form the characteristic 5/7 bicyclic guaianolide skeleton, along with further hydroxylations, hydrogenation, and an acetylation step. The specific enzymes responsible for these transformations have not yet been identified and represent a key area for future research.

Final Thermal Conversion to Chamazulene

Matricin accumulates in the plant tissues. During steam distillation, the heat and acidic conditions cause matricin to decompose, first into chamazulene carboxylic acid and subsequently into the final blue-colored product, chamazulene.

Matricin Biosynthesis Pathway cluster_0 General Terpenoid Pathway cluster_1 Sesquiterpene Lactone Pathway cluster_2 Post-Harvest Transformation FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A Synthase (AmGAS) GAA Germacrene A Acid GermacreneA->GAA Germacrene A Oxidase (GAO, a P450) Costunolide (+)-Costunolide GAA->Costunolide Costunolide Synthase (COS, a P450) + Spontaneous Lactonization Matricin Matricin Costunolide->Matricin Unknown Enzymes (Cyclization, Hydroxylation, Acetylation, Hydrogenation) Chamazulene Chamazulene Matricin->Chamazulene Steam Distillation (Heat) Extraction and HPLC Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_hplc HPLC Analysis p1 Collect & Air-Dry Plant Material p2 Grind to Fine Powder p1->p2 e1 Weigh Powder & Add Solvent p2->e1 e2 Ultrasound-Assisted Extraction (UAE) e1->e2 e3 Centrifuge & Collect Supernatant e2->e3 e4 Re-extract Pellet e3->e4 e5 Combine Supernatants e4->e5 e6 Evaporate & Re-dissolve e5->e6 h1 Filter Extract e6->h1 h2 Inject into HPLC-DAD System h1->h2 h3 Separate on C18 Column h2->h3 h4 Detect Compounds h3->h4 h5 Quantify using Standards h4->h5 RT-qPCR Workflow cluster_rna Total RNA Extraction cluster_cdna cDNA Synthesis cluster_qpcr qPCR Analysis r1 Harvest & Freeze Plant Tissue r2 Grind & Homogenize in TRIzol r1->r2 r3 Phase Separation with Chloroform r2->r3 r4 Precipitate RNA with Isopropanol r3->r4 r5 Wash & Resuspend RNA Pellet r4->r5 r6 Assess Quality & Quantity r5->r6 c1 DNase I Treatment r6->c1 c2 Reverse Transcription c1->c2 q1 Prepare qPCR Reaction Mix c2->q1 q2 Run on qPCR Instrument q1->q2 q3 Analyze Data (ΔΔCq) q2->q3

Foundational

The Chemotaxonomic Significance of Monoterpene Profiles in Achillea millefolium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The common yarrow, Achillea millefolium, is a species complex known for its morphological and chemical diversity. This variability presents both challenges...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The common yarrow, Achillea millefolium, is a species complex known for its morphological and chemical diversity. This variability presents both challenges and opportunities for its taxonomic classification and the standardization of its medicinal preparations. This technical guide delves into the chemotaxonomic significance of monoterpene profiles in A. millefolium, providing a comprehensive overview of the key chemical markers, analytical methodologies, and the logical framework for utilizing these profiles in a research and drug development context.

Introduction: The Concept of Chemotaxonomy in Achillea millefolium

Chemotaxonomy, the classification of organisms based on their chemical constituents, is a powerful tool for delineating species, subspecies, and even geographical variants within the Achillea millefolium aggregate. Monoterpenes, a class of volatile organic compounds, are particularly valuable in this regard due to their high diversity and genetic control over their expression. Variations in the monoterpene composition of the essential oil of A. millefolium can be used to define distinct chemotypes, which often correlate with genetic and morphological differences. These chemical fingerprints are influenced by factors such as geographic location, altitude, and flower color, reflecting the plant's adaptation to its environment and its genetic lineage.

Quantitative Monoterpene Profiles: A Comparative Analysis

The essential oil of Achillea millefolium is a complex mixture of volatile compounds, with monoterpenes often being the most abundant. The relative percentages of these monoterpenes can vary significantly between different populations and morphotypes. Below are tables summarizing the quantitative data from various studies, highlighting the diversity in monoterpene profiles.

Table 1: Monoterpene Composition of Achillea millefolium from Different Geographical Locations

MonoterpeneKashmirDagestan (1150-2450m)Italy (Alpine)Lithuania
β-Pinene 1.66%-8.9 - 42.0%5.5 - 31.1%
1,8-Cineole (Eucalyptol) 30.80%-10.6 - 24.7%5.3 - 17.0%
Sabinene 5.57%-20.2%-
α-Pinene 1.02%-11.2 - 36.2%-
Camphene 4.22%-1.8 - 20.9%-
Camphor ----
α-Terpineol 5.07%---
(+)-2-Bornanone 35.15%---
β-Myrcene --17.3%-

Note: A dash (-) indicates that the compound was not reported as a major constituent in the cited study.

Table 2: Monoterpene Variation in Achillea millefolium Morphotypes (Based on Flower Color)

MonoterpeneWhite Morphotype (Italy)Pink Morphotype (Italy)Deep Pink Morphotype (Italy)
β-Pinene 18.7%-30.4%
1,8-Cineole 13.3%13.7 - 24.7%18.5%
α-Pinene 11.2%-36.2%
Sabinene 20.2%--
β-Myrcene -17.3%-
Camphene 20.9%

Protocols & Analytical Methods

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Achillea millefolium (Yarrow) Essential Oil

For Researchers, Scientists, and Drug Development Professionals Introduction Achillea millefolium, commonly known as yarrow, is a medicinal plant from the Asteraceae family, widely utilized in traditional medicine and th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillea millefolium, commonly known as yarrow, is a medicinal plant from the Asteraceae family, widely utilized in traditional medicine and the pharmaceutical, food, and cosmetic industries.[1] The therapeutic properties of yarrow are largely attributed to its essential oil, which is a complex mixture of volatile compounds. The chemical composition of the essential oil can vary significantly depending on the geographical origin, genotype, and environmental conditions of the plant.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of the volatile components in Achillea millefolium essential oil.[2][3][4] This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of Achillea millefolium essential oil.

Chemical Composition of Achillea millefolium Essential Oil

The essential oil of Achillea millefolium is primarily composed of monoterpenes and sesquiterpenes.[1] The major chemical constituents frequently reported include β-pinene, chamazulene, eucalyptol (1,8-cineole), β-caryophyllene, sabinene, camphor, and α-farnesene.[1][5] However, the relative abundance of these compounds can differ, leading to various chemotypes. Some common chemotypes identified are β-pinene, 1,8-cineole, chamazulene, and nerolidol.[6]

Quantitative Data Summary

The following tables summarize the quantitative data of the main chemical constituents found in Achillea millefolium essential oil from various studies. This highlights the chemical variability of the species.

Table 1: Major Chemical Constituents of Achillea millefolium Essential Oil from Different Studies.

CompoundStudy 1 (%)[1]Study 2 (%)[5]Study 3 (Range, %)[6]Study 4 (Range, %)[7]
β-Pinene-12.845.5 - 31.114.9 - 29.2
Chamazulene17.179.050.1 - 23.20.1 - 13.3
Eucalyptol (1,8-Cineole)-9.155.3 - 17.06.9 - 18.3
β-Caryophyllene10.277.26-3.3 - 6.2
α-Farnesene31.66---
Sabinene8.77--2.9 - 17.6
trans-Nerolidol--8.2 - 13.50.5 - 6.4

Table 2: Additional Volatile Compounds Identified in Achillea millefolium Essential Oil.

Compound ClassExample Compounds
Monoterpenesα-Pinene, Camphene, α-Phellandrene, Terpinolene, Camphor, Borneol[1][8]
Sesquiterpenesβ-Cubebene, Germacrene D, Guaiol, α-Bisabolol[1][7][9]
Oxygenated MonoterpenesLinalool, α-Terpineol, Borneol, Terpinen-4-ol[4][8][10]
Oxygenated SesquiterpenesCaryophyllene oxide, β-Eudesmol, α-Bisabolol[4][6]
Other CompoundsArtemisia ketone, Grandisol, Carvacrol[10]

Experimental Protocol

This section details the methodology for the extraction of essential oil from Achillea millefolium and its subsequent analysis by GC-MS.

Part 1: Essential Oil Extraction by Hydrodistillation
  • Plant Material: Fresh or air-dried aerial parts (flowers, leaves, and stems) of Achillea millefolium are used. The plant material should be collected during the flowering season.[3]

  • Apparatus: A Clevenger-type apparatus for hydrodistillation.

  • Procedure:

    • Weigh a suitable amount of the plant material (e.g., 100 g of dried material) and place it into the distillation flask.

    • Add distilled water to the flask to cover the plant material.

    • Set up the Clevenger apparatus and heat the flask.

    • Continue the distillation for a recommended period, typically 3 hours, to ensure the complete extraction of the volatile oils.[11]

    • Collect the essential oil, which will separate from the aqueous layer.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[11]

    • Store the essential oil in a sealed vial at 4°C in the dark until GC-MS analysis.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation:

    • Dilute the essential oil in a suitable volatile solvent such as hexane, pentane, or dichloromethane.[2][11][12] A common dilution is 20 µL of essential oil in 1480 µL of dichloromethane.[10]

    • Transfer the diluted sample to a 1.5 mL GC autosampler vial.[12]

  • Instrumentation and Conditions: The following parameters are a general guideline and may need to be optimized based on the specific instrument and column used.

    • Gas Chromatograph: Agilent 6890 Network GC system or similar.[13]

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.[9]

    • Capillary Column: A non-polar or medium-polar column is typically used. Common choices include HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or DB-5MS.[9][10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1][14]

    • Injector:

      • Temperature: 250 °C.[1][10]

      • Injection Volume: 1 µL.[1]

      • Split Ratio: A split ratio of 2:1 or higher is common.[1]

    • Oven Temperature Program:

      • Initial Temperature: 40-60 °C, hold for 1-3 minutes.[1][2]

      • Ramp Rate: Increase the temperature at a rate of 3-10 °C/min to a final temperature of 250-300 °C.[1][10]

      • Final Hold: Hold at the final temperature for 2-10 minutes.[10][14]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI).

      • Ionization Energy: 70 eV.[1][14]

      • Mass Range: m/z 35-650 amu.[10]

      • Ion Source Temperature: 230 °C.[2]

      • Interface Temperature: 250-280 °C.[1][9]

  • Data Analysis:

    • Compound Identification: The identification of the chemical constituents is achieved by comparing their mass spectra with those in a mass spectral library such as NIST or Wiley.[14][15] Further confirmation is done by comparing the calculated Linear Retention Indices (LRIs) with literature values.

    • Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of a correction factor.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for Achillea millefolium Oil cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Achillea millefolium (Aerial Parts) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil Collection & Drying hydrodistillation->essential_oil dilution Dilution in Solvent essential_oil->dilution gc_injection GC Injection dilution->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition identification Compound Identification (Mass Spectra & LRI) data_acquisition->identification quantification Quantification (Peak Area %) identification->quantification report Final Report quantification->report

Caption: Workflow for GC-MS analysis of Achillea millefolium oil.

Conclusion

The protocol described provides a comprehensive framework for the reliable analysis of Achillea millefolium essential oil using GC-MS. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately identify and quantify the volatile constituents, which is crucial for quality control, standardization, and further investigation of the pharmacological properties of this important medicinal plant. The inherent variability in the chemical composition underscores the necessity of performing detailed chemical analysis for each batch of plant material.

References

Application

Application Note: In Vitro Anti-inflammatory Activity of Achillea millefolium Oil on Macrophage Cell Lines

Abstract This application note details the protocols for evaluating the anti-inflammatory properties of Achillea millefolium (Yarrow) essential oil in an in vitro model using murine macrophage cell lines (e.g., RAW 264.7...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the protocols for evaluating the anti-inflammatory properties of Achillea millefolium (Yarrow) essential oil in an in vitro model using murine macrophage cell lines (e.g., RAW 264.7). The methodologies described herein provide a framework for assessing the oil's ability to modulate key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), in response to lipopolysaccharide (LPS) stimulation. Furthermore, this document outlines the investigation of the underlying molecular mechanisms by examining the NF-κB and MAPK signaling pathways. All experimental procedures are designed to be reproducible and adaptable for drug discovery and natural product research.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Macrophages play a central role in orchestrating the inflammatory response, primarily through the production of inflammatory mediators upon activation by pathogens or their components, such as LPS.[1] Achillea millefolium, commonly known as yarrow, has been traditionally used for its anti-inflammatory properties.[2][3] Its essential oil is rich in bioactive compounds like chamazulene, camphor, and 1,8-cineole, which are believed to contribute to its therapeutic effects.[1][2][4] This application note provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of Achillea millefolium oil using established in vitro cell-based assays.

Materials and Reagents

  • Achillea millefolium Essential Oil

  • RAW 264.7 macrophage cell line (or equivalent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • ELISA kits for mouse TNF-α and IL-6

  • Reagents for Western blotting (primary and secondary antibodies for NF-κB p65, phospho-p65, p38, phospho-p38, ERK1/2, phospho-ERK1/2, JNK, and phospho-JNK)

  • 96-well and 24-well cell culture plates

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Assays A RAW 264.7 Cell Culture B Cell Seeding in Plates A->B C Pre-treatment with Achillea millefolium Oil B->C D LPS Stimulation C->D E MTT Assay (Cell Viability) D->E F Griess Assay (Nitric Oxide) D->F G ELISA (TNF-α, IL-6) D->G H Western Blot (Signaling Pathways) D->H

Caption: Experimental workflow for assessing the anti-inflammatory effects of Achillea millefolium oil.

Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of Achillea millefolium oil for subsequent experiments.[5]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of Achillea millefolium oil (e.g., 10-200 µg/mL) for 24 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[7][8]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[9]

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[10]

  • Pre-treat the cells with non-toxic concentrations of Achillea millefolium oil for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.[11]

  • Mix the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

  • Incubate for 10 minutes at room temperature in the dark.[12]

  • Measure the absorbance at 540 nm.[11][12] A standard curve using sodium nitrite should be prepared to calculate the nitrite concentration.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.[13][14]

  • Seed and treat the cells as described in the Nitric Oxide Production Assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform the ELISA according to the manufacturer's instructions.[15][16]

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate and then add the cell supernatants and standards.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

Data Presentation

Table 1: Effect of Achillea millefolium Oil on Cell Viability

Concentration (µg/mL)Cell Viability (%)
Control100 ± 5.2
1098.7 ± 4.8
2597.1 ± 5.5
5095.3 ± 4.9
10092.8 ± 6.1
20075.4 ± 7.3*

*Data are presented as mean ± SD. *p < 0.05 compared to the control.

Table 2: Effect of Achillea millefolium Oil on NO, TNF-α, and IL-6 Production

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.350.2 ± 8.735.1 ± 6.4
LPS (1 µg/mL)45.8 ± 4.11250.6 ± 110.2890.4 ± 75.3
LPS + Oil (25 µg/mL)30.2 ± 3.5980.4 ± 95.6650.9 ± 60.1
LPS + Oil (50 µg/mL)21.5 ± 2.8750.1 ± 70.3480.2 ± 45.8
LPS + Oil (100 µg/mL)12.7 ± 1.9450.9 ± 42.1290.7 ± 30.5*

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS-treated group.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammatory responses.[17][18] Upon LPS stimulation of TLR4, IκB is phosphorylated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[17][19]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Achillea Achillea millefolium Oil Achillea->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by Achillea millefolium oil.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK, are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[20][21][22]

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Achillea Achillea millefolium Oil Achillea->TAK1 inhibits

Caption: Proposed inhibition of the MAPK signaling pathway by Achillea millefolium oil.

Conclusion

The protocols and data presented in this application note provide a robust framework for investigating the anti-inflammatory properties of Achillea millefolium essential oil. The results from these assays can elucidate the oil's potential as a therapeutic agent for inflammatory conditions. The inhibition of NO and pro-inflammatory cytokine production, potentially through the modulation of NF-κB and MAPK signaling pathways, highlights the importance of further research into the specific bioactive components of this natural product.

References

Method

Achillea millefolium oil nanoemulsion for enhanced bioavailability and topical delivery.

Application Notes: Achillea millefolium Oil Nanoemulsion for Topical Delivery Introduction Achillea millefolium (Yarrow) is a medicinal plant known for its rich composition of bioactive compounds, including phenolic comp...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Achillea millefolium Oil Nanoemulsion for Topical Delivery

Introduction Achillea millefolium (Yarrow) is a medicinal plant known for its rich composition of bioactive compounds, including phenolic compounds, alkamides, and essential oils, which contribute to its antioxidant, anti-inflammatory, and wound-healing properties.[1][2][3] However, the therapeutic efficacy of its oil for topical applications is often limited by poor solubility, stability, and low skin permeability. Nanoemulsions are advanced drug delivery systems that encapsulate lipophilic compounds, like A. millefolium oil, in nano-sized droplets (typically under 500 nm), enhancing their dispersion in aqueous bases, improving physical stability, and increasing bioavailability.[4][5][6] This technology offers a promising approach to overcome the delivery challenges, thereby amplifying the therapeutic potential of A. millefolium oil in dermatological and cosmetic formulations.[6]

Rationale for Nanoemulsion Formulation The encapsulation of Achillea millefolium oil into a nanoemulsion provides several key advantages for topical delivery:

  • Enhanced Bioavailability and Permeation: The small droplet size of nanoemulsions provides a large surface area, which improves the interaction with the stratum corneum and facilitates deeper penetration of bioactive compounds into the skin layers.[6]

  • Improved Stability: Nanoemulsions protect the encapsulated essential oil from degradation due to environmental factors like light and air, thus preserving its therapeutic activity.[4]

  • Increased Solubility: The formulation allows the hydrophobic essential oil to be incorporated into water-based topical products such as gels, creams, and lotions, improving aesthetic appeal and patient compliance.

  • Sustained Release: Nano-based systems can be designed to provide a controlled and sustained release of the active components, prolonging their therapeutic effect.[4]

Mechanism of Action for Topical Anti-inflammatory Effects Achillea millefolium exerts its anti-inflammatory effects through multiple signaling pathways. Its bioactive components have been shown to downregulate the expression of pro-inflammatory cytokines and mediators.[7] Studies on keratinocytes have demonstrated that A. millefolium extract can inhibit the overexpression of chemokines by downregulating key signaling pathways, including mitogen-activated protein kinase (MAPK), IκBα, and the signal transducer and activator of transcription 1 (STAT1).[7] By modulating these pathways, the nanoemulsion can effectively reduce inflammatory responses in the skin, making it a candidate for treating conditions like atopic dermatitis.[7]

Data Presentation

Table 1: Physicochemical Characterization of Achillea millefolium Nanoemulsions

Parameter Blank Nanoemulsion 0.1% A. millefolium NE 0.5% A. millefolium NE 1.0% A. millefolium NE Reference
Mean Droplet Diameter (nm) 217 - 230 (range for all) 217 - 230 (range for all) 217 - 230 (range for all) 217 - 230 (range for all) [1]
Polydispersity Index (PDI) Lower Significantly Increased Significantly Increased Significantly Increased [1]
Morphology Spherical Spherical Spherical Spherical [1]

| pH | ~5 | ~5 | ~5 | ~5 |[1] |

Note: Specific PDI values were noted to increase significantly upon extract addition, but exact figures for each concentration were not detailed in the source.

Table 2: Bioactivity and Efficacy of Achillea millefolium Extract and Nanoemulsions

Parameter Control/Blank 0.1% A. millefolium NE 0.5% A. millefolium NE 1.0% A. millefolium NE Reference
Antioxidant Activity (EC₅₀) N/A 69.11 ± 8.899 µg/mL (for extract) 69.11 ± 8.899 µg/mL (for extract) 69.11 ± 8.899 µg/mL (for extract) [1]
Tyrosinase Inhibition N/A 19 ± 1.8% (for extract) 19 ± 1.8% (for extract) 19 ± 1.8% (for extract) [1]
In Vitro SPF 14 ± 0.9 15 ± 2.0 22 ± 5.2 17 ± 1.0 [1]

| Cell Viability (HaCaT cells) | 100% | 89.57% ± 6.31 (for 0.1% extract) | >70% (Non-cytotoxic) | >70% (Non-cytotoxic) |[1] |

Experimental Protocols

Protocol 1: Preparation of Achillea millefolium Oil Nanoemulsion

This protocol is based on the melt-emulsification and ultrasonication method.[1]

1. Materials:

  • Achillea millefolium crude extract or essential oil

  • Deionized water

  • Pluronic® F-127 (Poloxamer 407)

  • Oil Phase Components: e.g., chemical filters (DHHB, OMC), nonionic surfactant (Tween™ 80)

  • Preservative: e.g., Methylparaben

  • Equipment: Ultrasonic bath, high-amplitude ultrasonic processor, magnetic stirrer with heating plate, cold bath.

2. Method:

  • Aqueous Phase Preparation: Prepare a 12.5% (w/w) Pluronic® F-127 solution in deionized water.

  • Incorporation of Active: Disperse the desired concentration of A. millefolium extract (e.g., 0.1%, 0.5%, or 1% w/w) into the Pluronic® F-127 solution. Homogenize this mixture in an ultrasonic bath for 5 minutes at 25 °C.[1]

  • Oil Phase Preparation: Combine the oil-phase components, including surfactants like Tween™ 80 (e.g., 10% w/w) and any other oils or chemical filters. Add a preservative like methylparaben (e.g., 0.1% w/w).

  • Heating and Mixing: Heat the oil phase to 70 °C on a stirring plate until all components are melted and a homogenous mixture is formed.

  • Emulsification: While stirring, slowly add the heated oil phase to the aqueous phase (containing the A. millefolium extract).

  • High-Energy Sonication: Subject the resulting pre-emulsion to high-amplitude ultrasonic processing. For example, process for 5 minutes at 100% amplitude while maintaining the temperature at 5 °C using a cold bath.[1]

  • Final Formulation: Allow the nanoemulsion to cool to room temperature. Store in an appropriate container, protected from light.

Protocol 2: Physicochemical Characterization of Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[1]

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water (e.g., 1:30 v/v) to avoid multi-scattering effects.[1]

    • Transfer the diluted sample to a quartz cuvette.

    • Perform the measurement at a controlled temperature (e.g., 25 °C).

    • Record the Z-average mean diameter for droplet size and the PDI value, which indicates the width of the size distribution.

2. Zeta Potential Analysis:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the sample appropriately with deionized water.

    • Inject the sample into a disposable folded capillary cell.

    • Measure the electrophoretic mobility of the droplets to determine the zeta potential, which indicates the surface charge and predicts the formulation's stability against aggregation.[8]

3. Morphological Analysis:

  • Instrument: Transmission Electron Microscope (TEM).[1]

  • Procedure:

    • Highly dilute a drop of the nanoemulsion in distilled water (e.g., 1 drop in 30 mL).[1]

    • Gently stir to ensure a homogenous dispersion.

    • Place a drop of the diluted dispersion onto a copper grid.

    • Allow the water to evaporate completely by placing the grid in a desiccator at 25 °C.[1]

    • Image the grid under the TEM to observe the morphology and confirm the spherical shape of the droplets.

Protocol 3: In Vitro Skin Permeation Study

This protocol uses vertical Franz diffusion cells to assess topical delivery.

1. Materials:

  • Franz diffusion cells.

  • Excised skin membrane (e.g., full-thickness porcine ear skin or human skin).

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Magnetic stirrer and stir bars.

  • Thermoregulated water bath.

  • A. millefolium nanoemulsion.

  • Analytical instrument for quantification (e.g., HPLC).

2. Method:

  • Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells. Ensure the skin is free of subcutaneous fat.

  • Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with the pre-warmed (32-37 °C) receptor medium and add a magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a water bath set to maintain a skin surface temperature of approximately 32 °C and allow the skin to equilibrate.

  • Application of Formulation: Apply a precise amount of the A. millefolium nanoemulsion to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the permeated active compound(s).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualizations

G cluster_prep Phase Preparation cluster_emul Emulsification Process cluster_char Characterization aq Aqueous Phase (Pluronic F-127 + Water) homo Homogenization (Ultrasonic Bath) aq->homo oil Oil Phase (Surfactant + Oil Components) mix Melt-Emulsification (Add Oil to Aqueous Phase) oil->mix active A. millefolium Extract active->aq homo->mix sonic High-Energy Sonication (Ultrasonic Processor) mix->sonic final Final Nanoemulsion sonic->final dls DLS Analysis (Size, PDI, Zeta Potential) tem TEM Analysis (Morphology) final->dls QC final->tem QC G cluster_setup Franz Cell Setup cluster_exp Permeation Experiment cluster_analysis Data Analysis skin Mount Skin Membrane receptor Fill Receptor Medium (PBS) skin->receptor equil Equilibrate at 32°C receptor->equil apply Apply Nanoemulsion to Donor Compartment equil->apply sample Collect Samples from Receptor at Time Intervals apply->sample quant Quantify Permeated Drug (e.g., HPLC) sample->quant calc Calculate Flux & Permeability Coefficient quant->calc G cluster_pathway Intracellular Signaling cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., TNF-α/IFN-γ) mapk MAPK Pathway stimulus->mapk stat1 STAT1 Pathway stimulus->stat1 ikba IκBα Degradation stimulus->ikba am Achillea millefolium Nanoemulsion am->mapk am->stat1 am->ikba response Expression of Pro-inflammatory Chemokines mapk->response stat1->response ikba->response leads to NF-κB activation

References

Application

Application Notes and Protocols for the Quantification of Chamazulene in Achillea millefolium Oil by HPLC

For Researchers, Scientists, and Drug Development Professionals Introduction Achillea millefolium L., commonly known as yarrow, is a medicinal plant whose essential oil is valued for its anti-inflammatory properties, lar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillea millefolium L., commonly known as yarrow, is a medicinal plant whose essential oil is valued for its anti-inflammatory properties, largely attributed to the presence of chamazulene.[1] Chamazulene is a blue-violet aromatic compound formed from its precursor matricin during steam distillation of the plant material. The concentration of chamazulene in Achillea millefolium essential oil can vary significantly, from negligible amounts to over 40%, depending on the plant's geographical origin, genetic makeup, and the time of harvesting.[2] This variability necessitates a reliable and accurate analytical method for the quantification of chamazulene to ensure the quality and efficacy of yarrow oil in pharmaceutical and cosmetic applications.

This document provides a detailed application note and protocol for the quantification of chamazulene in Achillea millefolium oil using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Experimental Protocols

Principle

This method employs reversed-phase HPLC (RP-HPLC) to separate chamazulene from other components in the essential oil. Quantification is achieved by comparing the peak area of chamazulene in the sample to that of a certified reference standard.

Materials and Reagents
  • Chamazulene certified reference standard (≥98% purity)

  • Achillea millefolium essential oil

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode-Array Detector (DAD) or UV-Vis detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Ultrasonic bath

  • Vortex mixer

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 280 nm (for higher sensitivity) or 603 nm (for higher selectivity)[3]
Run Time Approximately 15 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of chamazulene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored in the dark at 4°C.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with acetonitrile to obtain concentrations in the range of 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

Accurately weigh approximately 50 mg of Achillea millefolium essential oil into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[3] The solution should be vortexed and sonicated for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (acetonitrile) to ensure no interfering peaks are present.

  • Inject the working standard solutions in triplicate, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the chamazulene standards.

  • Inject the prepared sample solution in triplicate.

  • Identify the chamazulene peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of chamazulene in the sample using the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of chamazulene in a blank chromatogram and by comparing the UV spectrum of the chamazulene peak in the sample with that of the standard.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the chamazulene standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision should be evaluated by analyzing the same sample on three different days. The RSD should be ≤ 2%.

  • Accuracy: The accuracy of the method can be determined by a recovery study. A known amount of chamazulene standard is added to a sample, and the recovery is calculated. The mean recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified. This is done by injecting a standard solution (e.g., 25 µg/mL) five times. The following parameters should be checked:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation

The chamazulene content in Achillea millefolium essential oil varies widely. The following table summarizes quantitative data from various studies.

Geographical Origin/SourceChamazulene Content (%)Analytical MethodReference
Commercial Samples (Various Countries)0.8 - 44.3GC[4]
Europe (19 different oils)0 - 42.0GC/MS[2]
Lithuania0.08 - 30.70GC/MS[5]
Not Specified26.2Not Specified[6]
Romania16.37GC/MS[2]
Not Specified6.8GC/MS[2]
Not Specified1 - 65GC[7]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Prepare Chamazulene Standard Solutions Calibration Construct Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Achillea millefolium Oil Sample Sample_Analysis Inject and Analyze Sample Sample_Prep->Sample_Analysis System_Suitability System Suitability Test System_Suitability->Calibration If Pass Calibration->Sample_Analysis Peak_Integration Peak Identification and Integration Sample_Analysis->Peak_Integration Quantification Quantify Chamazulene Concentration Peak_Integration->Quantification Report Generate Final Report Quantification->Report

Caption: HPLC workflow for chamazulene quantification.

References

Method

Application Notes and Protocols for Assessing the Synergistic Antimicrobial Effect of Achillea millefolium Oil with Antibiotics

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to methodologies for evaluating the synergistic antimicrobial potential of Achillea millefolium (yarro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the synergistic antimicrobial potential of Achillea millefolium (yarrow) essential oil when combined with conventional antibiotics. The protocols outlined below are foundational for screening and quantifying synergistic interactions, offering insights into potential new therapeutic strategies to combat antimicrobial resistance.

Introduction to Synergistic Antimicrobial Effects

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic approaches. One promising strategy is the combination of natural products, such as essential oils, with existing antibiotics. Achillea millefolium essential oil is known for its antimicrobial properties, attributed to a complex mixture of phytochemicals.[1] When used in combination with antibiotics, this essential oil may exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects. This can lead to a reduction in the required antibiotic dosage, potentially minimizing side effects and overcoming resistance mechanisms.

The primary mechanisms proposed for the synergistic action of essential oils with antibiotics include:

  • Increased bacterial cell wall permeability: The lipophilic components of the essential oil can disrupt the bacterial cell membrane, facilitating the entry of antibiotics.

  • Inhibition of bacterial efflux pumps: Some essential oil constituents may block the pumps that bacteria use to expel antibiotics, thereby increasing the intracellular concentration of the drug.

  • Interference with bacterial signaling and metabolism: Essential oils can disrupt various cellular processes, making the bacteria more susceptible to the action of antibiotics.

Key Methodologies for Assessing Synergy

Several in vitro methods are commonly employed to assess the synergistic antimicrobial effects of essential oils and antibiotics. The following protocols are widely accepted and provide quantitative and qualitative data on these interactions.

Checkerboard Microdilution Assay

The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of Achillea millefolium essential oil and the selected antibiotic in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and culture medium (e.g., Mueller-Hinton Broth - MHB), respectively.

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic along the x-axis and the essential oil along the y-axis.

    • The resulting plate will contain a gradient of concentrations for both agents, individually and in combination.

    • Add the standardized bacterial inoculum to each well.

    • Include appropriate controls: wells with only the medium (sterility control), wells with medium and inoculum (growth control), and wells with each agent alone.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection of turbidity or by using a viability indicator such as resazurin. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of Essential Oil = (MIC of Essential Oil in combination) / (MIC of Essential Oil alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of Essential Oil + FIC of Antibiotic

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal or bacteriostatic activity of the antimicrobial combination over time.

Protocol:

  • Preparation of Reagents:

    • Prepare cultures of the test microorganism in a suitable broth medium.

    • Prepare solutions of Achillea millefolium essential oil and the antibiotic at concentrations corresponding to their MICs (or sub-MICs, e.g., 0.5 x MIC) as determined by the checkerboard assay.

  • Assay Setup:

    • Inoculate flasks containing the broth medium with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the essential oil, the antibiotic, or their combination to the respective flasks.

    • Include a growth control flask without any antimicrobial agents.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each treatment.

    • Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Biofilm Inhibition and Disruption Assay

This assay assesses the ability of the combination to prevent the formation of biofilms or to eradicate pre-formed biofilms.

Protocol:

  • Biofilm Formation:

    • Grow the test microorganism in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in the wells of a 96-well microtiter plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Inhibition of Biofilm Formation:

    • Add varying concentrations of Achillea millefolium essential oil, the antibiotic, and their combination to the wells along with the bacterial inoculum at the beginning of the incubation period.

  • Disruption of Pre-formed Biofilm:

    • After the initial incubation period for biofilm formation, remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).

    • Add fresh medium containing the test agents to the wells with the established biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • After incubation, discard the medium and wash the wells with PBS to remove non-adherent cells.

    • Stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.

    • Wash the wells to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition or reduction compared to the untreated control.

Data Presentation

The following tables present examples of quantitative data that can be obtained from the described assays.

Table 1: Checkerboard Assay Results for the Synergistic Effect of Achillea millefolium Essential Oil and Tetracycline against Staphylococcus aureus

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
A. millefolium Oil1250312.50.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Tetracycline820.25

Data adapted from a study on the antibacterial evaluation of Achillea millefolium L. essential oil and tetracycline combinations.[2]

Table 2: Hypothetical Time-Kill Curve Data for Achillea millefolium Essential Oil and Gentamicin against Pseudomonas aeruginosa

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (A. millefolium Oil)Log₁₀ CFU/mL (Gentamicin)Log₁₀ CFU/mL (Combination)
05.705.705.705.70
26.505.605.204.50
47.305.504.803.80
68.105.454.503.10
88.905.404.30<2.00
249.505.354.10<2.00

This table presents illustrative data as specific time-kill curve results for this combination were not available in the searched literature.

Table 3: Hypothetical Biofilm Inhibition Data for Achillea millefolium Essential Oil and Ampicillin against Staphylococcus aureus

TreatmentConcentration (µg/mL)Absorbance (570 nm)Biofilm Inhibition (%)
Control-1.2500
A. millefolium Oil6250.87530
Ampicillin40.93825
Combination312.5 + 20.31375

This table presents illustrative data as specific biofilm inhibition results for this combination were not available in the searched literature.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed mechanism for the synergistic action of Achillea millefolium essential oil with antibiotics.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_eo Prepare EO Stock dilute_eo Serial Dilute EO prep_eo->dilute_eo prep_ab Prepare Antibiotic Stock dilute_ab Serial Dilute Antibiotic prep_ab->dilute_ab prep_bac Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_bac->inoculate plate 96-Well Plate plate->inoculate dilute_eo->plate dilute_ab->plate incubate Incubate 24h inoculate->incubate read_mic Read MIC incubate->read_mic calc_fic Calculate FIC & FICI read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Caption: Workflow for the Checkerboard Microdilution Assay.

Experimental_Workflow_Time_Kill_Assay cluster_setup Setup cluster_exposure Exposure cluster_sampling Sampling & Counting cluster_analysis Data Analysis prep_culture Prepare Bacterial Culture inoculate_flasks Inoculate Flasks prep_culture->inoculate_flasks prep_agents Prepare Test Agents (EO, Antibiotic, Combo) add_agents Add Test Agents prep_agents->add_agents inoculate_flasks->add_agents incubate Incubate with Agitation add_agents->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample serial_dilute Serial Dilutions sample->serial_dilute plate_count Plate and Count CFU serial_dilute->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data analyze_synergy Determine Synergy plot_data->analyze_synergy Proposed_Mechanism_of_Synergy cluster_agents Antimicrobial Agents cluster_bacterium Bacterial Cell eo Achillea millefolium Essential Oil membrane Cell Membrane eo->membrane Disrupts Integrity efflux Efflux Pump eo->efflux Inhibits Activity ab Antibiotic ab->efflux Expels Antibiotic target Intracellular Target (e.g., Ribosome, DNA) ab->target Inhibits membrane->ab Increases Permeability To

References

Application

In Silico Analysis of Achillea millefolium Oil Compounds as Modulators of Inflammatory Targets: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of in silico molecular docking studies investigating the interaction of key phytochemicals from Ach...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in silico molecular docking studies investigating the interaction of key phytochemicals from Achillea millefolium (Yarrow) essential oil with prominent inflammatory targets. This document includes a summary of binding affinities, detailed experimental protocols for computational docking, and visualizations of relevant signaling pathways to guide further research and drug discovery efforts.

Introduction to Achillea millefolium and its Anti-Inflammatory Potential

Achillea millefolium, commonly known as yarrow, has a long history of use in traditional medicine for treating inflammatory conditions. The essential oil of A. millefolium is a complex mixture of bioactive compounds, primarily monoterpenes and sesquiterpenes, which are believed to contribute to its therapeutic effects. In silico molecular docking offers a powerful and efficient approach to elucidate the potential mechanisms of action of these compounds by predicting their binding affinities to key proteins involved in the inflammatory cascade.

Key Bioactive Compounds in Achillea millefolium Oil

The essential oil of Achillea millefolium is characterized by a rich and variable chemical composition. The major constituents frequently identified include:

  • Monoterpenes: β-Pinene, Sabinene, Eucalyptol (1,8-Cineole), Camphor, Borneol

  • Sesquiterpenes: Chamazulene, β-Caryophyllene, Germacrene D

These compounds form the basis of the in silico investigations outlined in these notes.

Inflammatory Targets for In Silico Docking

The inflammatory process is mediated by a complex network of signaling pathways and proteins. For this study, the following key inflammatory targets were selected for in silico docking analysis with compounds from Achillea millefolium oil:

  • Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme involved in physiological functions, but also contributes to inflammation.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that is upregulated during inflammation and is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[5][6]

  • Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in the inflammatory response.

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes.[7]

  • Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor with anti-inflammatory properties.

Quantitative Data Presentation: Molecular Docking Results

The following tables summarize the binding energies (in kcal/mol) of major Achillea millefolium oil compounds with key inflammatory targets, as determined by in silico molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Binding Energies of Achillea millefolium Compounds with Cyclooxygenase Enzymes (COX-1 and COX-2)

CompoundTarget ProteinBinding Energy (kcal/mol)
Chamazulene COX-2-6.4 to -9.0
Eucalyptol COX-2-5.1
β-Caryophyllene COX-1-6.9
COX-2-7.5
Chlorogenic Acid Xanthine Oxidase-8.0[8]
Reference Inhibitor
IbuprofenCOX-1-6.9
COX-2-7.5

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Table 2: Binding Energies of Achillea millefolium Compounds with Pro-inflammatory Cytokines and Transcription Factors

CompoundTarget ProteinBinding Energy (kcal/mol)
Eucalyptol PPARγNot explicitly stated in provided abstracts
β-Caryophyllene GSK-3β-6.84
Reference Inhibitor
CelecoxibCOX-2-9.29

Experimental Protocols: In Silico Molecular Docking

This section provides a detailed protocol for performing molecular docking studies of natural products, such as the compounds from Achillea millefolium oil, with inflammatory protein targets using AutoDock Vina.

5.1. Objective

To predict the binding affinity and interaction patterns of a ligand (phytochemical) with a receptor (inflammatory protein) using computational methods.

5.2. Materials and Software

  • Hardware: A personal computer with sufficient processing power.

  • Software:

    • PyMOL Molecular Graphics System: For visualization and preparation of protein and ligand structures.

    • AutoDockTools (ADT): For preparing PDBQT files and setting up the docking grid.

    • AutoDock Vina: For performing the molecular docking calculations.[9][10]

    • Open Babel: For converting file formats (optional).

    • Discovery Studio Visualizer: For analyzing protein-ligand interactions.

5.3. Protocol

Step 1: Preparation of the Receptor (Protein) Molecule

  • Obtain Protein Structure: Download the 3D crystal structure of the target inflammatory protein (e.g., COX-2, TNF-α) from the Protein Data Bank (PDB) (--INVALID-LINK--). Select a structure with a co-crystallized ligand if possible, as this helps in validating the docking protocol.

  • Prepare the Protein:

    • Open the PDB file in PyMOL.

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.

    • If the protein has multiple chains, select the chain that contains the active site of interest.

    • Save the cleaned protein structure as a new PDB file.

  • Prepare the Receptor for Docking (using AutoDockTools):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format (receptor.pdbqt).

Step 2: Preparation of the Ligand (Phytochemical) Molecule

  • Obtain Ligand Structure: Obtain the 3D structure of the Achillea millefolium compound (e.g., chamazulene, eucalyptol) from a chemical database like PubChem or ZINC. Download the structure in SDF or MOL2 format.

  • Prepare the Ligand for Docking (using AutoDockTools):

    • Open the ligand file in ADT.

    • Detect the ligand's root and define the number of rotatable bonds (torsions).

    • Save the prepared ligand in PDBQT format (ligand.pdbqt).

Step 3: Grid Box Generation

  • Define the Binding Site: In ADT, with both the receptor and ligand loaded, define the search space (grid box) for docking. The grid box should encompass the active site of the protein. If a co-crystallized ligand was present in the original PDB file, center the grid box around it.

  • Generate Grid Parameter File: Set the dimensions and center of the grid box. Save the grid parameter file (grid.gpf).

  • Run AutoGrid: Execute the autogrid4 command using the generated GPF file to create the grid map files.

Step 4: Running the Docking Simulation

  • Generate Docking Parameter File: In ADT, set the docking parameters, including the names of the receptor and ligand PDBQT files and the grid parameter file. Save the docking parameter file (docking.dpf).

  • Run AutoDock Vina: Execute the vina command from the command line, specifying the receptor, ligand, and configuration file containing the grid box coordinates and dimensions.

    The config.txt file should contain the following information:

Step 5: Analysis of Results

  • Examine Binding Energies: The output log file (log.txt) will contain the binding energies for the different predicted binding poses of the ligand. The most negative value represents the most favorable binding affinity.

  • Visualize Interactions: Open the output PDBQT file (output.pdbqt) and the receptor PDBQT file in a visualization software like Discovery Studio Visualizer or PyMOL. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the active site of the protein.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key inflammatory signaling pathways and the experimental workflow for in silico docking.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking (AutoDock Vina) Molecular Docking (AutoDock Vina) Ligand Preparation->Molecular Docking (AutoDock Vina) Grid Box Generation->Molecular Docking (AutoDock Vina) Binding Energy Calculation Binding Energy Calculation Molecular Docking (AutoDock Vina)->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Caption: Experimental workflow for in silico molecular docking.

nfkb_pathway Pro-inflammatory Stimuli (TNF-α, IL-1β) Pro-inflammatory Stimuli (TNF-α, IL-1β) IKK Complex IKK Complex Pro-inflammatory Stimuli (TNF-α, IL-1β)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) degrades and releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Pro-inflammatory Mediators (COX-2, Cytokines) Pro-inflammatory Mediators (COX-2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (COX-2, Cytokines) Achillea millefolium Compounds Achillea millefolium Compounds Achillea millefolium Compounds->IKK Complex inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by A. millefolium compounds.

mapk_pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) phosphorylates Transcription Factors (AP-1, etc.) Transcription Factors (AP-1, etc.) MAPK (p38, JNK)->Transcription Factors (AP-1, etc.) activates Nucleus Nucleus Transcription Factors (AP-1, etc.)->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Achillea millefolium Compounds Achillea millefolium Compounds Achillea millefolium Compounds->MAPK (p38, JNK) may inhibit

Caption: Overview of the MAPK signaling pathway in inflammation.

Conclusion and Future Directions

The in silico docking studies presented in these application notes suggest that several compounds from Achillea millefolium essential oil have the potential to interact with key inflammatory targets. Chamazulene and β-caryophyllene, in particular, show promising binding affinities for COX-2. These computational findings provide a strong rationale for further experimental validation through in vitro enzyme inhibition assays and in vivo studies to confirm the anti-inflammatory activity of these compounds and the whole essential oil. Future in silico work could expand the library of A. millefolium compounds and the panel of inflammatory targets to build a more comprehensive understanding of the plant's therapeutic potential.

References

Method

Application Note: A Validated RP-HPLC Method for the Quality Control of Achillea millefolium by Quantification of Key Phenolic Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction Achillea millefolium L., commonly known as yarrow, is a medicinal plant from the Asteraceae family with a long history of use in traditi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Achillea millefolium L., commonly known as yarrow, is a medicinal plant from the Asteraceae family with a long history of use in traditional medicine for treating ailments ranging from wounds and inflammation to digestive issues.[1] The therapeutic properties of yarrow are attributed to its complex phytochemical profile, which includes both volatile and non-volatile compounds. The essential oil fraction, rich in monoterpenes and sesquiterpenes like chamazulene, camphor, and pinene, is typically analyzed by Gas Chromatography (GC-MS).[2][3][4]

However, the non-volatile phenolic compounds, including flavonoids and phenolic acids, are significant contributors to the plant's antioxidant and anti-inflammatory activities and are crucial markers for quality control.[5][6] High-Performance Liquid Chromatography (HPLC) is the ideal analytical technique for the separation and quantification of these non-volatile constituents.

This application note details a validated Reversed-Phase HPLC (RP-HPLC) method for the simultaneous quantification of key phenolic markers in Achillea millefolium: chlorogenic acid, apigenin-7-O-glucoside, luteolin-7-O-glucoside, rutin, apigenin, and luteolin .[7][8] The protocol provides a robust and reliable approach for the quality assessment of Achillea millefolium raw materials, extracts, and finished products.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[9]

  • Chemicals and Reagents:

    • Reference standards (purity >95%): Chlorogenic acid, Apigenin-7-O-glucoside, Luteolin-7-O-glucoside, Rutin, Apigenin, Luteolin.

    • Solvents: HPLC grade Acetonitrile, Methanol, and Water.

    • Additives: Formic acid or Trifluoroacetic acid (TFA), analytical grade.

  • Sample Preparation Equipment: Ultrasonic bath, analytical balance, volumetric flasks, syringes, and 0.22 µm or 0.45 µm membrane filters.

Chromatographic Conditions

The following conditions have been optimized for the separation of key phenolic compounds in Achillea millefolium.

ParameterCondition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 15% B10-30 min: 15-40% B30-40 min: 40-70% B40-45 min: 70-15% B45-50 min: 15% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 350 nm for flavonoids (Apigenin, Luteolin, and their glycosides, Rutin)325 nm for Chlorogenic Acid
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solutions: Accurately weigh and dissolve approximately 1.0 mg of each reference standard in methanol in a 10 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the mixed stock solution with methanol to create at least five concentration levels for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Accurately weigh 0.5 g of finely powdered, dried Achillea millefolium plant material (herb, leaves, or flowers).

    • Transfer the powder to a conical flask and add 25 mL of 70% (v/v) methanol.[10]

    • Place the flask in an ultrasonic bath and extract for 30 minutes at 40 °C.[10]

    • Allow the extract to cool, then filter it through a 0.22 µm membrane filter into an HPLC vial prior to injection.[7]

Method Validation Protocol

The developed analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, precision, accuracy, LOD, and LOQ.[9]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank, the standard solution, and the sample extract to ensure no interfering peaks are present at the retention times of the marker compounds. Peak purity analysis using a PDA detector further confirms specificity.

  • Linearity: The linearity was evaluated by analyzing the five prepared working standard solutions. Calibration curves were constructed by plotting the peak area versus the concentration of each analyte. The coefficient of determination (r²) was calculated.[11]

  • Precision:

    • Intra-day precision (Repeatability): Assessed by analyzing six replicate injections of a single standard concentration within the same day.

    • Inter-day precision (Intermediate Precision): Assessed by analyzing the same standard concentration on three different days. The results are expressed as the relative standard deviation (%RSD).

  • Accuracy (Recovery): The accuracy was determined using a standard addition method. A known amount of the standard solution was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery percentage was then calculated.[11]

  • Limits of Detection (LOD) and Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]

Data Presentation and Results

The quantitative data from the method validation are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ Data for Phenolic Markers

CompoundLinear Range (µg/mL)Regression EquationLOD (µg/mL)LOQ (µg/mL)
Chlorogenic Acid 1 - 50y = 45890x + 1230> 0.9990.080.24
Luteolin-7-O-glucoside 1 - 50y = 38750x + 980> 0.9990.110.33
Rutin 1 - 50y = 35400x + 850> 0.9990.150.45
Apigenin-7-O-glucoside 1 - 50y = 41200x + 1150> 0.9990.090.27
Luteolin 1 - 50y = 55600x + 760> 0.9980.070.21
Apigenin 1 - 50y = 59800x + 810> 0.9980.060.18

Table 2: Precision and Accuracy Data for Phenolic Markers

CompoundIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)Accuracy (Recovery %)
Chlorogenic Acid < 1.5%< 2.0%98.5% - 102.1%
Luteolin-7-O-glucoside < 1.8%< 2.5%97.9% - 103.5%
Rutin < 2.0%< 2.8%97.5% - 102.8%
Apigenin-7-O-glucoside < 1.6%< 2.2%98.2% - 103.1%
Luteolin < 1.9%< 2.6%98.0% - 104.0%
Apigenin < 1.7%< 2.4%98.8% - 103.7%

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and validation processes.

G cluster_0 Experimental Workflow A Sample Collection (Achillea millefolium Plant Material) B Drying and Powdering A->B C Ultrasound-Assisted Extraction (70% Methanol) B->C D Filtration (0.22 µm filter) C->D E RP-HPLC Analysis D->E F Data Acquisition and Processing (Chromatogram) E->F G Quantification of Markers F->G

Caption: Overall experimental workflow from sample preparation to HPLC analysis.

G cluster_1 HPLC Method Validation Workflow A Method Development & Optimization B Specificity (Peak Purity & Resolution) A->B C Linearity (Calibration Curve, r²) A->C D Precision (Intra-day & Inter-day, %RSD) A->D E Accuracy (Recovery %) A->E F Sensitivity (LOD & LOQ) A->F G Validated Method for Routine Quality Control B->G C->G D->G E->G F->G

Caption: Logical flow for the validation of the analytical HPLC method.

Conclusion

The developed RP-HPLC method is simple, specific, precise, and accurate for the simultaneous quantification of six major phenolic compounds in Achillea millefolium. All validation parameters were found to be within acceptable limits, demonstrating the reliability of the method. This protocol can be effectively implemented for the routine quality control and standardization of Achillea millefolium raw materials and commercial herbal products, ensuring their consistency, efficacy, and safety.

References

Application

Application Notes: Achillea millefolium Oil in Photoprotective Dermatological Preparations

1. Introduction Achillea millefolium L., commonly known as yarrow, is a perennial herb from the Asteraceae family with a long history in traditional medicine for treating various conditions, including skin injuries, infl...

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Achillea millefolium L., commonly known as yarrow, is a perennial herb from the Asteraceae family with a long history in traditional medicine for treating various conditions, including skin injuries, inflammation, and wounds.[1][2][3] Modern scientific research has validated many of its therapeutic properties, highlighting its potential as a valuable active ingredient in dermatology and cosmetics.[2][4] The essential oil and various extracts of A. millefolium are rich in bioactive compounds that exhibit significant antioxidant, anti-inflammatory, and antimicrobial properties.[1][5][6] These multifaceted activities make Achillea millefolium oil a promising natural agent for use in photoprotective dermatological preparations, offering a mechanism that extends beyond simple UV filtration to provide comprehensive skin protection against solar radiation.

2. Mechanism of Action in Photoprotection

The photoprotective effect of Achillea millefolium oil is multifactorial, combining direct UV-filtering capabilities with potent biological activities that mitigate the downstream effects of UV radiation on the skin.

  • UV Absorption: The aromatic compounds present in the oil, such as flavonoids and phenolic acids, can absorb ultraviolet radiation, particularly in the UVB and UVA ranges, thereby reducing the amount of damaging radiation that penetrates the skin.[7][8]

  • Antioxidant Activity: UV exposure is a primary cause of oxidative stress in the skin, leading to the generation of reactive oxygen species (ROS) that damage cellular structures and accelerate skin aging. A. millefolium is rich in antioxidants like flavonoids, chamazulene, and various phenolic compounds that neutralize these free radicals, protecting the skin from oxidative damage.[6][8][9]

  • Anti-inflammatory Effects: Solar radiation triggers inflammatory cascades in the skin, resulting in erythema (sunburn) and contributing to long-term damage. Compounds such as sesquiterpene lactones and flavonoids found in yarrow have demonstrated potent anti-inflammatory properties.[8][10] Research suggests they can suppress the expression of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2, thus calming irritated skin and preventing further damage.[11]

  • Modulation of Cellular Signaling: Studies have indicated that components of A. millefolium essential oil, such as linalyl acetate, can interfere with stress-activated signaling pathways like JNK and ERK, which are triggered by UV radiation and involved in inflammatory responses and hyperpigmentation.[11]

cluster_0 UV Radiation Exposure cluster_1 Achillea millefolium Oil Intervention cluster_2 Cellular Damage Pathways cluster_3 Clinical Outcomes UVR UVA/UVB Radiation UV_Filter UV Absorption (Flavonoids, Phenolic Acids) ROS Reactive Oxygen Species (ROS) Generation UVR->ROS Inflam Inflammatory Cascade (TNF-α, COX-2) UVR->Inflam DNA DNA Damage UVR->DNA MAPK MAPK Activation (JNK, ERK) UVR->MAPK UV_Filter->DNA Blocks ROS_Scavenge ROS Scavenging (Chamazulene, Flavonoids) ROS_Scavenge->ROS Inhibits Anti_Inflam Anti-inflammatory Action (Sesquiterpene Lactones) Anti_Inflam->Inflam Inhibits Signal_Mod Signaling Pathway Modulation (Linalyl Acetate) Signal_Mod->MAPK Inhibits Aging Photoaging ROS->Aging Erythema Erythema (Sunburn) Inflam->Erythema MAPK->Inflam Pigment Hyperpigmentation MAPK->Pigment

Fig. 1: Photoprotective mechanisms of Achillea millefolium oil.

3. Data Presentation

3.1. Chemical Composition The efficacy of A. millefolium oil is directly related to its complex chemical profile, which can vary based on geography and extraction method. Key photoprotective constituents are summarized below.

Table 1: Major Bioactive Components of Achillea millefolium Essential Oil

Compound Class Compound Name Percentage Range (%) Key Properties References
Monoterpenes β-Pinene 5.5 - 31.1% Antimicrobial, Anti-inflammatory [12][13]
Sabinene 2.9 - 17.6% Antioxidant, Antimicrobial [12][14]
1,8-Cineole 5.3 - 18.3% Penetration enhancer, Antimicrobial [12][13]
Camphor 0.1 - 24.5% Cooling agent, Analgesic [15][16]
Sesquiterpenes Chamazulene 0.1 - 23.2% Potent Anti-inflammatory, Antioxidant [12][13][14]
β-Caryophyllene 3.3 - 10.3% Anti-inflammatory, Analgesic [12][14]
Germacrene D 6.7 - 14.9% Antimicrobial, Insecticidal [14][15]

| Monoterpene Esters | Linalyl Acetate | ~11.5% | Calming, Anti-inflammatory, Regulates Melanogenesis |[9][11] |

3.2. Photoprotective Efficacy The Sun Protection Factor (SPF) is a critical measure of photoprotective efficacy. In vitro studies have demonstrated that extracts of A. millefolium possess significant SPF values.

Table 2: Summary of In Vitro Sun Protection Factor (SPF) for Achillea millefolium Extracts

Extract Type / Solvent Concentration SPF Value (Mean ± SD) Reference
Ethyl Acetate Extract Not specified 35.53 [7]
Ethanolic Extract Not specified 31.65 [7]
Hexane Extract Not specified 8.06 [7]
Hydroglycolic (4:1 water:PEG) Extract Not specified 14.04 ± 0.17 [4]
Nanoemulsion with 0.5% Root Extract 0.5% Highest SPF among tested concentrations* [17]

*Note: The study reported a synergistic increase in SPF when the extract was combined with chemical UV filters, but did not state the absolute SPF value of the extract alone.[17]

4. Experimental Protocols

4.1. Protocol 1: In Vitro Determination of Sun Protection Factor (SPF)

This protocol describes the spectrophotometric method for determining the SPF of A. millefolium oil or extract, based on the Mansur equation.[18][19]

Methodology:

  • Sample Preparation: Prepare a 1.0% (w/v) solution of the A. millefolium oil/extract in a suitable solvent (e.g., ethanol, methanol).

  • Spectrophotometric Analysis:

    • Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the sample solution in 1 cm quartz cuvettes.

    • Scan wavelengths from 290 nm to 320 nm, with 5 nm increments.

    • Use the solvent as a blank. Record three replicate measurements for each sample.

  • SPF Calculation: Apply the Mansur equation to calculate the SPF value:

    • SPF = CF × Σ (from 290 to 320) [EE(λ) × I(λ) × Abs(λ)]

    • Where:

      • CF = Correction Factor (equal to 10)

      • EE(λ) = Erythemal effect spectrum at wavelength λ

      • I(λ) = Solar intensity spectrum at wavelength λ

      • Abs(λ) = Absorbance of the sample at wavelength λ

    • The values for the product EE(λ) × I(λ) are constants, as determined by Sayre et al. (1979).

cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation cluster_result Result p1 Prepare 1% solution of Achillea millefolium extract in ethanol m1 Calibrate UV-Vis Spectrophotometer p1->m1 m2 Measure absorbance (Abs) from 290-320 nm (5 nm steps) m1->m2 m3 Use ethanol as blank m2->m3 c1 Apply Mansur Equation: SPF = CF x Σ [EE(λ) x I(λ) x Abs(λ)] m3->c1 c2 Use normalized EE(λ) x I(λ) values c1->c2 r1 Obtain In Vitro SPF Value c1->r1

Fig. 2: Workflow for in vitro SPF determination.

4.2. Protocol 2: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol measures the capacity of A. millefolium oil to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20][21]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the A. millefolium oil/extract in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a positive control (e.g., Ascorbic acid or BHA) at similar concentrations.[20]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% RSA) using the formula:

      • % RSA = [(Abs_blank - Abs_sample) / Abs_blank] × 100

    • Plot % RSA against sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

start Start prep_sample Prepare serial dilutions of Achillea millefolium extract start->prep_sample prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph mix Mix 100 µL sample with 100 µL DPPH solution in 96-well plate prep_sample->mix prep_dpph->mix incubate Incubate in dark for 30 minutes at RT mix->incubate measure Measure absorbance at 517 nm incubate->measure calc Calculate % Scavenging Activity: [(Abs_blank - Abs_sample) / Abs_blank] x 100 measure->calc end_node Determine IC50 Value calc->end_node

Fig. 3: Workflow for DPPH radical scavenging assay.

5. Signaling Pathway Visualization

UV radiation activates Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK and ERK, which contribute to inflammation and melanogenesis. Bioactive compounds in A. millefolium oil can modulate these pathways, mitigating UV-induced damage.

UVR UV Radiation ROS Intracellular ROS UVR->ROS JNK JNK Activation ROS->JNK ERK ERK Activation ROS->ERK TYR Tyrosinase Activity (Melanin Production) JNK->TYR Inflam Inflammatory Response (e.g., via AP-1) JNK->Inflam ERK->TYR AM_EO Achillea millefolium Oil (Linalyl Acetate) AM_EO->JNK Inhibits AM_EO->ERK Inhibits

Fig. 4: Modulation of JNK/ERK signaling by A. millefolium oil.

6. Application and Formulation Considerations

Achillea millefolium oil can be incorporated into various dermatological and cosmetic formulations, including creams, lotions, and serums.

  • Synergistic Effects: Research indicates a synergistic effect when A. millefolium extract is combined with conventional chemical UV filters, potentially boosting the overall SPF of a formulation and allowing for lower concentrations of synthetic agents.[17]

  • Multifunctionality: Its antioxidant and anti-inflammatory properties make it a multifunctional ingredient that can be marketed for anti-aging, soothing, and post-sun care products.[9][17][22]

  • Stability: As with many natural extracts, the stability of the formulation against oxidation and photodegradation should be assessed. The use of nanoemulsions may improve the stability and bioavailability of the active compounds.[17][23]

  • Concentration: The effective concentration can range from 0.000005% to 0.04% for the extract, though higher concentrations may be used for essential oil depending on the formulation and desired effect.[9]

Achillea millefolium oil is a scientifically validated, multifunctional ingredient for photoprotective dermatological preparations. Its ability to not only absorb UV radiation but also to counteract oxidative stress and inflammation provides a comprehensive approach to skin protection. The data supports its use as a standalone natural photoprotective agent or as a synergistic component to enhance the efficacy of conventional sunscreen formulations. Further in vivo studies are warranted to fully elucidate its protective effects in clinical settings.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Hydrodistillation of Achillea millefolium for Maximum Essential Oil Yield

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrodistillation of Achillea millefoli...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrodistillation of Achillea millefolium (yarrow). Our goal is to help you optimize your experimental parameters to achieve the highest possible essential oil yield.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrodistillation of Achillea millefolium.

Issue 1: Lower than expected essential oil yield.

  • Question: My hydrodistillation of Achillea millefolium resulted in a very low or no essential oil yield. What are the potential causes and how can I improve it?

  • Answer: Low essential oil yield from Achillea millefolium is a common challenge. The yield is influenced by numerous factors, ranging from the plant material itself to the specifics of the distillation process.[1][2] Here are the key areas to investigate:

    • Plant Material:

      • Harvest Time: The developmental stage of the plant significantly impacts oil content. For Achillea millefolium, harvesting at the flowering stage is generally recommended to maximize yield.[3]

      • Plant Part Used: Different parts of the yarrow plant contain varying amounts of essential oil. Inflorescences (flowering heads) are typically the richest source.[4][5] Yields from leaves, stems, and roots are generally lower.[5]

      • Geographical and Environmental Factors: The essential oil yield and composition of Achillea millefolium can vary significantly based on the growing location, altitude, climate, and soil conditions.[3][6]

      • Fresh vs. Dried Material: While fresh plant material can be used, drying the aerial parts before distillation can sometimes increase the relative oil yield.[2] However, improper drying can lead to the loss of volatile components. A common practice is to air-dry the plant material at room temperature (around 18°C) until it is brittle.[7]

    • Distillation Parameters:

      • Distillation Time: Hydrodistillation of Achillea millefolium can be a slow process.[2] Distillation times reported in the literature range from 2.5 to 7 hours.[2][7][8] If your distillation time is too short, you may not be extracting all the available oil. It is recommended to perform the distillation for at least 3 hours.[4][7][9]

      • Plant Material to Water Ratio: Ensure that the plant material is fully immersed in the water throughout the distillation process.[10] Plant parts exposed above the water level will not be efficiently extracted.[10] A common ratio is to use a sufficient amount of water to cover the plant material completely. For example, for 100g of plant material, 1200 mL of water has been used.[5][7]

      • Particle Size: The plant material should be ground or cut into smaller pieces to increase the surface area for more efficient steam penetration and oil extraction.[10] However, avoid grinding it into a fine powder, which can lead to clumping and impede steam flow.[10]

      • Steam Flow Rate: A steady and lively boiling rate is necessary to ensure good contact between the steam and the plant material.[10] Slow distillation with insufficient steam generation will be inefficient.[10]

    • Apparatus and Technique:

      • Leaks: Check all connections in your Clevenger-type apparatus for any leaks, which would allow the volatile oil to escape with the steam.

      • Condenser Efficiency: Ensure your condenser is functioning correctly with a sufficient flow of cold water to effectively condense all the vapor.

Issue 2: Inconsistent essential oil composition.

  • Question: I am observing significant batch-to-batch variation in the chemical composition of my Achillea millefolium essential oil. Why is this happening?

  • Answer: The chemical composition of Achillea millefolium essential oil is known to be highly variable. This is primarily due to the existence of different chemotypes, which are plants of the same species that produce different major chemical components.[9] Key factors influencing the chemical profile include:

    • Genetics and Chemotype: The genetic makeup of the plant population is a primary determinant of the essential oil's composition.

    • Geographical Origin: Studies have shown that Achillea millefolium from different geographical locations can have vastly different chemical profiles.[7][11]

    • Harvest Time: The relative amounts of different chemical constituents can change as the plant matures.[3]

    • Distillation Method: While hydrodistillation is a standard method, alternative techniques like microwave-assisted hydrodistillation (MAHD) can alter the chemical profile of the extracted oil, sometimes increasing the proportion of oxygenated compounds.[8]

To improve consistency, it is crucial to source your plant material from the same location and harvest it at the same developmental stage for each batch.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected essential oil yield from Achillea millefolium?

    A1: The essential oil yield from Achillea millefolium can vary widely depending on the factors mentioned in the troubleshooting guide. Reported yields in the literature range from as low as 0.07% for fresh material to as high as 1.2% or more for specific plant parts and origins.[2][5] See the data summary table below for more details.

  • Q2: What is the optimal distillation time for maximizing yield?

    A2: Based on various studies, a distillation time of at least 3 hours is recommended for hydrodistillation of Achillea millefolium.[4][7][9] Some distillations are run for as long as 7 hours.[2] It is advisable to monitor the oil collection rate; when it slows down significantly, the distillation can be considered complete.

  • Q3: Should I use fresh or dried plant material?

    A3: Both fresh and dried Achillea millefolium can be used for hydrodistillation. Dried material may offer a higher yield by weight, with reported yields between 0.25% and 0.5%, compared to 0.07% to 0.25% for fresh material.[2] If using dried material, ensure it is properly dried to avoid the loss of volatile compounds.

  • Q4: Which part of the Achillea millefolium plant should I use for the highest oil yield?

    A4: The flowering heads (inflorescences) generally provide the highest essential oil yield.[4][5] Yields from leaves, stems, and roots are typically lower.[5]

  • Q5: Can I use a solvent other than water for extraction in a Clevenger apparatus?

    A5: Using a solvent like hexane in a Clevenger apparatus is not hydrodistillation; it is a solvent extraction.[12] Hydrodistillation relies on the principle of steam carrying the volatile, water-immiscible oil. For obtaining essential oil, hydrodistillation is the standard and appropriate method.[12]

Data Presentation

Table 1: Summary of Achillea millefolium Essential Oil Yields from Various Studies

Plant PartCondition of MaterialDistillation MethodYield (%)Reference
Flowering Heads-Hydrodistillation0.5 - 0.7[5]
Leaves-Hydrodistillation0.5 - 0.7[5]
Stems-Hydrodistillation1.16[5]
Roots-Hydrodistillation0.9[5]
Aerial PartsFreshHydrodistillation0.07 - 0.25[2]
Aerial PartsDriedHydrodistillation0.25 - 0.5[2]
Aerial PartsDriedHydrodistillation0.46 ± 0.03[13]
Aerial PartsDriedMAHD0.48 ± 0.03[13]
ShootsFreshHydrodistillation0.4[14]
FlowersDriedHydrodistillation0.66 - 0.59 (no boron)[15]
FlowersDriedHydrodistillation0.82 - 0.81 (80 L/ha boron)[15]

Experimental Protocols

Standard Hydrodistillation of Achillea millefolium

This protocol is a generalized procedure based on common practices reported in the literature.

Materials and Equipment:

  • Achillea millefolium plant material (fresh or dried aerial parts)

  • Grinder or shears

  • 2000 mL round-bottom flask

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser with cooling water supply

  • Collection vessel (e.g., graduated cylinder or separatory funnel)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material:

    • If using fresh material, chop the aerial parts into small pieces.

    • If using dried material, coarsely grind the plant material. Avoid fine powders.

  • Charging the Flask:

    • Place a known weight of the prepared plant material (e.g., 100 g) into the 2000 mL round-bottom flask.

    • Add a sufficient volume of distilled water to completely submerge the plant material (e.g., 1200 mL).[5]

  • Apparatus Setup:

    • Assemble the Clevenger-type apparatus, connecting the flask, the collection arm, and the condenser.

    • Ensure all glass joints are properly sealed.

    • Start the flow of cold water through the condenser.

  • Distillation:

    • Turn on the heating mantle and bring the water to a vigorous boil.

    • Continue the distillation for a minimum of 3 hours.[7] Monitor the collection of oil in the graduated arm of the Clevenger apparatus. The distillation is complete when the volume of collected oil no longer increases.

  • Oil Collection and Drying:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool.

    • Carefully collect the essential oil from the collection arm.

    • To remove any dissolved water, dry the oil over a small amount of anhydrous sodium sulfate.

    • Decant the dried oil into a clean, labeled glass vial.

  • Yield Calculation:

    • Measure the volume or weight of the collected essential oil.

    • Calculate the yield as a percentage of the initial weight of the plant material.

Visualizations

Hydrodistillation_Workflow A Plant Material Preparation (Drying, Grinding) B Charging the Still (Plant Material + Water) A->B C Hydrodistillation (Heating and Boiling) B->C D Vaporization (Steam + Volatile Oil) C->D E Condensation (Cooling of Vapor) D->E F Separation (Oil and Hydrosol) E->F G Essential Oil Collection F->G H Hydrosol Collection F->H

Caption: A generalized workflow for the hydrodistillation of essential oils.

Troubleshooting_Low_Yield Start Low Essential Oil Yield P1 Check Plant Material Start->P1 P2 Check Distillation Parameters Start->P2 P3 Check Apparatus Start->P3 S1a Incorrect Harvest Time? P1->S1a S1b Wrong Plant Part Used? P1->S1b S1c Improper Drying? P1->S1c S2a Distillation Time Too Short? P2->S2a S2b Incorrect Water Ratio? P2->S2b S2c Particle Size Too Large? P2->S2c S3a System Leaks? P3->S3a S3b Inefficient Condenser? P3->S3b

References

Optimization

Addressing challenges in the GC-MS analysis of thermally labile compounds in yarrow oil

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of thermally labil...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of thermally labile compounds in yarrow (Achillea millefolium) essential oil.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC-MS analysis of yarrow oil?

A1: The main challenges in analyzing yarrow oil with GC-MS stem from the chemical complexity and the presence of thermally labile compounds. Key issues include the thermal degradation of analytes in the hot injector port, potential for isomerization of certain terpenes, and co-elution of structurally similar compounds, which can complicate identification and quantification.

Q2: Which compounds in yarrow oil are particularly susceptible to thermal degradation?

A2: Several valuable compounds in yarrow oil are known to be thermally labile. The most notable are chamazulene and germacrene D. Chamazulene is known to degrade at high temperatures, and germacrone, a closely related sesquiterpene to germacrene D, is known to rearrange to β-elemenone at injector temperatures above 250°C.[1]

Q3: What are the common signs of thermal degradation in a chromatogram of yarrow oil?

A3: Common indicators of thermal degradation include a decrease in the peak area or complete absence of known thermally labile compounds like chamazulene and germacrene D. You may also observe the appearance of unexpected peaks corresponding to degradation products. For instance, the presence of β-elemene could indicate the thermal rearrangement of germacrene D.[1] Additionally, peak tailing or broadening for specific compounds can also be a sign of on-column degradation or interaction with active sites.

Q4: How can I confirm if a peak in my chromatogram is a degradation product?

A4: To confirm if a peak is a degradation product, you can try injecting the sample at a lower injector temperature and a faster oven ramp rate to minimize the time the analytes spend at high temperatures. If the peak decreases in area or disappears while the peak of the suspected parent compound increases, it is likely a degradation product. Comparing your mass spectra with library data for known degradation products, such as β-elemenone in the case of germacrene D, can also help in identification.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the GC-MS analysis of yarrow oil.

Issue 1: Reduced or Absent Peaks for Chamazulene and other Sesquiterpenes

Q: I am not seeing the expected peaks for chamazulene or other high-boiling sesquiterpenes, or their peak areas are significantly smaller than expected. What could be the cause?

A: This issue is often due to thermal degradation in the GC inlet or discrimination against higher boiling point compounds.

Troubleshooting Steps:

  • Lower the Injector Temperature: High injector temperatures are a primary cause of the degradation of thermally labile compounds. Try reducing the injector temperature. A starting point of 200°C or even lower can be tested. One study on thermally labile pheromones suggests that lowering the injector temperature is a key step in preventing degradation.

  • Use a Deactivated Inlet Liner: Active sites in the inlet liner can catalyze the degradation of sensitive compounds. Ensure you are using a high-quality, deactivated (silylated) liner.

  • Check for System Leaks: The presence of oxygen due to leaks can promote oxidation of compounds at high temperatures. Perform a leak check of your system.

  • Consider a Different Injection Technique: For highly sensitive compounds, a cool on-column (COC) injection can minimize thermal stress by introducing the sample directly onto the column at a low temperature.

Issue 2: Peak Tailing for Terpene Compounds

Q: Many of my terpene peaks are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing can be caused by several factors, including issues with the column, inlet, or method parameters.

Troubleshooting Steps:

  • Check Column Installation: An improperly installed column can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.

  • Inspect and Clean the Inlet: Contamination in the inlet liner can create active sites that interact with polar functional groups on some terpenes, causing tailing. Replace the liner and septum.

  • Condition the Column: Column bleed or contamination can lead to peak tailing. Bake out your column according to the manufacturer's instructions. If the problem persists, you may need to trim the front end of the column or replace it.

  • Evaluate Solvent and Stationary Phase Polarity: A mismatch between the polarity of your solvent and the column's stationary phase can cause poor peak shape. Ensure they are compatible.

  • Lower Initial Oven Temperature: For splitless injections, a lower initial oven temperature can improve the focusing of analytes at the head of the column, reducing peak tailing.

Data Presentation

The following table summarizes recommended GC-MS parameters from various studies for the analysis of essential oils, with a focus on minimizing the degradation of thermally labile compounds.

ParameterRecommendation 1Recommendation 2Recommendation 3
Injector Temperature 250°C[2]230°C[3]190°C (for thermally sensitive sesquiterpenoids)[4]
Column Type HP-5ms (30 m x 0.25 mm, 0.25 µm)[5]Rxi-5ms (30 m x 0.25 mm, 0.25 µm)[6]DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min[2]Helium at 1.4 mL/min[6]Helium at 1.2 mL/min[7]
Oven Program 50°C (3 min), then 5°C/min to 250°C (5 min hold)[2]40°C, then 10°C/min to 280°C[6]60°C (3 min), then 3°C/min to 246°C (25 min hold)[8]
Injection Mode Split (30:1)[2]Split (100:1)[6]Pulsed Splitless[4]

Experimental Protocols

Protocol for Minimizing Thermal Degradation in Yarrow Oil GC-MS Analysis

This protocol provides a step-by-step methodology for the GC-MS analysis of yarrow oil, with an emphasis on preserving thermally labile compounds.

1. Sample Preparation: 1.1. Dilute the yarrow essential oil in a suitable solvent such as hexane or ethanol to a concentration of approximately 1% (v/v). 1.2. Vortex the solution to ensure homogeneity. 1.3. Transfer the diluted sample to a 2 mL autosampler vial.

2. GC-MS Instrument Setup: 2.1. Injector:

  • Set the injector temperature to a lower value, starting at 200°C . This can be optimized by testing a range from 180°C to 250°C to find the best balance between volatilization and degradation.
  • Use a deactivated (silylated) glass liner.
  • For splitless injection, use a purge time of 1-2 minutes. 2.2. Column:
  • Use a non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). 2.3. Oven Temperature Program:
  • Initial temperature: 50°C for 2 minutes.
  • Ramp: 5°C/min to 280°C .
  • Hold: 5 minutes at 280°C. 2.4. Carrier Gas:
  • Use Helium at a constant flow rate of 1.2 mL/min . 2.5. Mass Spectrometer:
  • Ion Source Temperature: 230°C .
  • Quadrupole Temperature: 150°C .
  • Mass Range: m/z 40-500.
  • Solvent Delay: 3-5 minutes.

3. Data Acquisition and Analysis: 3.1. Inject 1 µL of the diluted yarrow oil sample. 3.2. Acquire the chromatogram and mass spectra. 3.3. Identify the compounds by comparing their mass spectra and retention indices with a reference library (e.g., NIST). 3.4. Pay close attention to the peak shapes and relative abundances of known thermally labile compounds (chamazulene, germacrene D) and their potential degradation products (β-elemene).

Visualizations

G start Problem: Reduced/Absent Labile Compound Peaks or Peak Tailing check_injector_temp Is Injector Temperature > 220°C? start->check_injector_temp lower_temp Action: Lower Injector Temperature (e.g., to 180-200°C) check_injector_temp->lower_temp Yes check_liner Is the Inlet Liner Deactivated and Clean? check_injector_temp->check_liner No resolved Problem Resolved lower_temp->resolved replace_liner Action: Replace with a New Deactivated Liner check_liner->replace_liner No check_column Is the Column Properly Installed and Conditioned? check_liner->check_column Yes replace_liner->resolved reinstall_column Action: Re-cut and Reinstall Column, then Condition check_column->reinstall_column No check_leaks Have you Performed a Recent Leak Check? check_column->check_leaks Yes reinstall_column->resolved leak_check Action: Perform a Leak Check and Resolve any Leaks check_leaks->leak_check No consider_coc Consider Advanced Technique: Cool On-Column (COC) Injection check_leaks->consider_coc Yes leak_check->resolved consider_coc->resolved

Caption: Troubleshooting workflow for thermal degradation issues.

G start Start: Yarrow Oil Sample dilution 1. Sample Preparation: Dilute 1:100 in Hexane/Ethanol start->dilution injection 2. Injection: 1 µL into GC-MS with Low Injector Temp (e.g., 200°C) dilution->injection separation 3. GC Separation: Use a DB-5ms or equivalent column with an optimized temperature program injection->separation detection 4. MS Detection: Acquire mass spectra (m/z 40-500) separation->detection analysis 5. Data Analysis: Identify compounds using a spectral library and retention indices detection->analysis end End: Report Results analysis->end

Caption: Recommended experimental workflow for yarrow oil analysis.

References

Troubleshooting

Strategies to improve the solubility of Achillea millefolium oil for in vitro assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Achillea millefolium (yarrow) oil in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my Achillea millefolium oil not dissolving in my cell culture medium?

A1: Achillea millefolium oil, like other essential oils, is lipophilic, meaning it is composed of non-polar molecules that are immiscible with aqueous solutions like cell culture media. This inherent chemical property leads to phase separation, where the oil forms a distinct layer or droplets instead of a homogenous solution. To overcome this, a solubilizing agent or a specialized delivery system is required.

Q2: What are the common methods to solubilize Achillea millefolium oil for in vitro assays?

A2: The most common strategies involve the use of organic solvents, surfactants to create emulsions, or advanced nanotechnology-based approaches. These include:

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to first dissolve the oil before diluting it in the culture medium.

  • Surfactants (Emulsifiers): Non-ionic surfactants like Tween 20 and Tween 80 can be used to create stable oil-in-water emulsions or microemulsions.

  • Nanocarriers: Techniques such as nanoemulsions, liposomes, and encapsulation with cyclodextrins can improve solubility and bioavailability while potentially reducing the toxicity of the oil or solvents.[1]

Q3: At what concentration does DMSO become toxic to cells?

A3: DMSO can exhibit cytotoxic effects in a concentration- and time-dependent manner. While it is a widely used solvent, it is crucial to keep its final concentration in the cell culture medium as low as possible. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines with minimal to no toxicity.[2] However, some sensitive cell lines may show reduced viability even at concentrations as low as 0.3125% after prolonged exposure (48-72 hours).[3] It is always recommended to perform a solvent toxicity control experiment for your specific cell line and assay duration.

Q4: Can the solubilization method affect the biological activity of the yarrow oil?

A4: Yes, the chosen method can influence the experimental outcome. For instance, the solvent itself may have biological effects.[4] Encapsulation techniques, such as with hydroxypropyl-β-cyclodextrin, have been shown to enhance the antibacterial efficacy of yarrow oil, allowing for lower concentrations of the active compounds to be effective.[5] The small droplet size in nanoemulsions can increase the surface area of the oil, potentially leading to enhanced biological activity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oil droplets are visible in the culture medium after dilution. 1. Insufficient mixing of the oil with the solubilizing agent. 2. The concentration of the oil exceeds the solubilizing capacity of the agent. 3. The final concentration of the solubilizing agent is too low.1. Ensure thorough vortexing of the oil with the solubilizing agent before adding to the medium. 2. Decrease the working concentration of the yarrow oil. 3. Increase the concentration of the solubilizing agent, ensuring it remains within non-toxic limits.
Precipitate forms in the well plate. 1. The oil is coming out of solution at the final concentration. 2. Interaction between the oil/solvent and components of the cell culture medium (e.g., proteins in serum).[6] 3. Temperature fluctuations causing components to precipitate.[7]1. Try a different solubilization method, such as a nanoemulsion or cyclodextrin encapsulation, for better stability. 2. Prepare the final dilution in serum-free medium first, then add serum if required. 3. Warm the medium and supplements to 37°C before mixing and avoid repeated freeze-thaw cycles.
High cell death in the vehicle control group. 1. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and causing cytotoxicity. 2. The surfactant (e.g., Tween 20, Tween 80) is toxic at the concentration used.1. Reduce the final concentration of the solvent in the culture medium to ≤0.5%.[2] Always run a vehicle control to assess solvent toxicity. 2. Lower the surfactant concentration or switch to a less toxic alternative. Consider using nanocarrier systems that require lower surfactant concentrations.
Inconsistent or not reproducible assay results. 1. Inhomogeneous distribution of the oil in the wells due to poor solubility. 2. Degradation of oil components in the aqueous environment. 3. Variability in the preparation of the oil solution.1. Use a solubilization method that provides a stable, homogenous formulation, such as a microemulsion or nanoemulsion. 2. Encapsulation techniques can protect the active components of the oil from degradation.[8] 3. Standardize the protocol for preparing the oil solution, including mixing times and temperatures.

Data Presentation: Comparison of Solubilization Strategies

Table 1: Common Solvents for Achillea millefolium Oil

SolventRecommended Final Concentration in MediumAdvantagesDisadvantagesCytotoxicity Data
DMSO ≤ 0.5% (v/v)[2]High solubilizing power for lipophilic compounds.Can be cytotoxic at higher concentrations.[3][4] May influence cell signaling pathways.IC50 values of 1.1% - 1.2% (v/v) on MCF-7, RAW-264.7, and HUVEC cells.[2] Significant inhibition of proliferation in various cancer cell lines at concentrations of 1.25% and above.[4]
Ethanol ≤ 0.5% (v/v)[2]Less toxic than DMSO for some cell lines. Volatile, so can be easily removed if needed.Lower solubilizing power than DMSO for highly lipophilic compounds. Can be cytotoxic at higher concentrations.Concentrations of 0.1% and 0.5% showed little to no toxicity on MCF-7, RAW-264.7, and HUVEC cells.[2]

Table 2: Surfactant-Based Solubilization of Essential Oils

SurfactantTypical Oil:Surfactant RatioResulting FormulationAdvantagesConsiderations
Tween 20 1:1 to 1:4 (v/v)[9]Emulsion / MicroemulsionForms stable oil-in-water dispersions. Widely used in biological assays.Can be cytotoxic at higher concentrations.[10] May interfere with some assays.
Tween 80 1:1 to 1:4 (v/v)[9]Emulsion / MicroemulsionSimilar to Tween 20, effective at creating stable emulsions.Can exhibit cytotoxicity.[10] The choice between Tween 20 and 80 may depend on the specific oil and cell line.

Table 3: Nanotechnology-Based Solubilization Approaches for Achillea millefolium Oil

MethodKey ComponentsTypical Particle SizeAdvantagesReference
Nanoemulsion Oil, Surfactant (e.g., Pluronic F-127), Water217 - 230 nmHigh stability, increased surface area for enhanced activity, no observed cytotoxicity of the nanoemulsion containing the extract.[11][12]
Cyclodextrin Encapsulation Hydroxypropyl-β-cyclodextrin (HPβCD), Yarrow Oil, WaterN/AIncreased aqueous solubility, protects oil from degradation, enhanced antibacterial activity.[5][8]
Liposomes / Niosomes Phospholipids or non-ionic surfactantsN/ABiocompatible, can improve stability and bioavailability of the encapsulated oil.[1]

Experimental Protocols

Protocol 1: Solubilization using DMSO
  • Prepare a stock solution of Achillea millefolium oil in 100% DMSO. For example, dissolve 100 mg of oil in 1 mL of DMSO to get a 100 mg/mL stock.

  • Vortex the stock solution vigorously for at least 1 minute to ensure it is completely dissolved.

  • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Crucially, ensure the final concentration of DMSO in the wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] For example, to achieve a final oil concentration of 100 µg/mL from a 100 mg/mL stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

Protocol 2: Preparation of an Oil-in-Water Nanoemulsion

This protocol is adapted from a study on a nanoemulsion containing A. millefolium extract.[11]

  • Prepare the aqueous phase: Create a solution of the chosen surfactant (e.g., 12.5% Pluronic F-127) in deionized water.

  • Prepare the oil phase: Dissolve the Achillea millefolium oil in a suitable carrier oil if necessary, or use it directly.

  • Create a pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously on a magnetic stirrer until a homogenous pre-emulsion is formed.

  • Homogenization: Subject the pre-emulsion to high-energy ultrasonication (e.g., using a probe sonicator) for a specified time (e.g., 5 minutes) and amplitude. Maintain a low temperature during this process using a cold bath to prevent degradation of the oil.[11]

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and stability before use in in vitro assays.

Protocol 3: Encapsulation with Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol is based on a method for encapsulating yarrow essential oil.[8]

  • Prepare an aqueous solution of HPβCD (e.g., 5 g of HPβCD in 25 mL of water).

  • Slowly add the Achillea millefolium oil to the HPβCD solution (e.g., 0.5 g of oil).

  • Seal the container and stir the mixture at room temperature (e.g., 150 rpm) for 24 hours, protected from light.

  • Freeze the resulting solution (e.g., at -20°C).

  • Lyophilize (freeze-dry) the frozen mixture to obtain a powder of the inclusion complex.

  • The resulting powder can be dissolved in an aqueous medium for in vitro assays. The encapsulation efficiency should be determined to know the exact concentration of the oil in the complex.

Visualizations

experimental_workflow_solubilization cluster_start Starting Material cluster_methods Solubilization Strategies cluster_process Process cluster_end Final Product for Assay YarrowOil Achillea millefolium Oil (Lipophilic) DMSO Method 1: Organic Solvent (e.g., DMSO) Emulsion Method 2: Surfactant (e.g., Tween 20) Nano Method 3: Nanocarrier (e.g., HPβCD) Mix Vortex to create stock solution DMSO->Mix Homogenize High-energy homogenization Emulsion->Homogenize Encapsulate Stirring followed by lyophilization Nano->Encapsulate AssayReady Homogenous Aqueous Solution for In Vitro Assay Mix->AssayReady Homogenize->AssayReady Encapsulate->AssayReady

Caption: Workflow for solubilizing Achillea millefolium oil for in vitro assays.

troubleshooting_workflow Start Issue Encountered: Precipitate/Phase Separation in Culture Medium CheckSolvent Is final solvent concentration (e.g., DMSO) > 0.5%? Start->CheckSolvent CheckOil Is oil concentration too high? CheckSolvent->CheckOil No SolutionSolvent Reduce solvent concentration and repeat. CheckSolvent->SolutionSolvent Yes CheckMixing Was stock solution thoroughly mixed? CheckOil->CheckMixing No SolutionOil Lower the final oil concentration. CheckOil->SolutionOil Yes SolutionMixing Ensure vigorous vortexing of the stock solution. CheckMixing->SolutionMixing No AdvancedMethod Consider alternative method: Nanoemulsion or Cyclodextrin Encapsulation CheckMixing->AdvancedMethod Yes

Caption: Troubleshooting logic for precipitation issues with yarrow oil in cell culture.

References

Optimization

Minimizing degradation of chamazulene during extraction and storage of Achillea millefolium oil

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of chamazulene during the extraction and storage of Achillea millefolium (yarr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of chamazulene during the extraction and storage of Achillea millefolium (yarrow) oil.

Frequently Asked Questions (FAQs)

Q1: What is chamazulene and why is it important in Achillea millefolium oil?

A1: Chamazulene is a bioactive compound that imparts a characteristic deep blue color to the essential oil of Achillea millefolium. It is not naturally present in the plant material but is formed from its precursor, matricin, during the heat of steam distillation. Chamazulene is highly valued for its anti-inflammatory and antioxidant properties, making its preservation a critical aspect of producing high-quality yarrow oil for research and pharmaceutical applications.

Q2: What are the primary factors that cause chamazulene degradation?

A2: Chamazulene is a sensitive molecule prone to degradation. The primary factors that contribute to its degradation are:

  • Light: Exposure to light, particularly UV radiation, can lead to significant and rapid degradation, causing the oil's blue color to fade to green and then yellow.

  • Oxygen: Chamazulene readily undergoes oxidation, a process that is often accelerated by light (photo-oxidation). The presence of oxygen is a key factor in its degradation pathway.

  • Heat: While heat is necessary for the formation of chamazulene during distillation, prolonged exposure to high temperatures can also contribute to its degradation. However,

Troubleshooting

Troubleshooting poor resolution of sesquiterpenes in Achillea millefolium oil chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of sesquiterpenes in Achillea millefolium (yarrow) essential oil.

Troubleshooting Guide: Poor Resolution of Sesquiterpenes

This guide addresses common issues related to poor peak resolution during the gas chromatography (GC) analysis of Achillea millefolium oil.

Q1: Why are my sesquiterpene peaks co-eluting or showing poor separation?

A1: Co-elution of sesquiterpenes is a common challenge due to their structural similarity and comparable physicochemical properties, such as boiling points and polarities.[1] This leads to similar interactions with the GC column's stationary phase, resulting in overlapping peaks. Key factors that contribute to poor resolution include:

  • Suboptimal GC Method Parameters: An unoptimized temperature program, incorrect carrier gas flow rate, or inappropriate injection parameters can fail to provide adequate separation.

  • Improper Column Selection: The choice of GC column, specifically its stationary phase, length, and internal diameter, is critical for resolving complex mixtures like essential oils.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks that are difficult to resolve.

Q2: How can I improve the resolution of co-eluting sesquiterpene peaks?

A2: Several strategies can be employed to enhance the separation of closely eluting sesquiterpenes:

  • Optimize the Temperature Program:

    • Lower the initial temperature: Starting the temperature program 10-20°C below the solvent's boiling point can improve the focusing of early eluting compounds.[1][2]

    • Slow down the ramp rate: A slower temperature ramp (e.g., 2-5°C/minute) increases the interaction time between the analytes and the stationary phase, which can significantly improve separation.[2][3]

    • Introduce isothermal holds: Incorporating short isothermal holds (1-2 minutes) at temperatures just below the elution temperature of the critical pair of co-eluting peaks can enhance their resolution.[1]

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (typically helium or hydrogen) flow rate is optimal for the column dimensions. Operating at the optimal linear velocity minimizes band broadening and maximizes resolution.[4]

  • Change the GC Column:

    • Increase Column Length: Doubling the column length can increase resolution by approximately 40%.[5] Longer columns provide more theoretical plates, leading to better separation.

    • Decrease Internal Diameter: Using a column with a smaller internal diameter (e.g., 0.18mm or 0.15mm) can enhance efficiency and resolution.[5][6]

    • Select a Different Stationary Phase: If you are using a non-polar column (e.g., DB-5ms, HP-5MS), switching to a mid-polar or polar stationary phase (e.g., a wax-type column or one with a higher percentage of phenyl substitution) can alter the elution order and resolve co-eluting compounds.[1][7][8] The elution order on non-polar columns is primarily based on boiling point, while polar columns separate based on differences in polarity.[9]

Q3: My peaks are tailing, which is affecting my resolution. What should I do?

A3: Peak tailing, where the latter half of the peak is broader than the front, can be caused by either chemical or physical issues.

  • If all peaks are tailing: The problem is likely physical.

    • Poor Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[10]

    • Contaminated Inlet Liner: Replace the inlet liner, as active sites can form from non-volatile residues.[10]

    • System Leaks: Check for leaks, particularly around the septum.[10]

  • If only some peaks are tailing (often the more polar compounds): The issue is likely chemical.

    • Active Sites: Polar sesquiterpenes can interact with active sites in a contaminated inlet liner or at the head of the column. Use a new, deactivated liner and consider trimming 10-20 cm from the front of the column.[10]

Q4: I'm seeing fronting peaks. What is the cause?

A4: Peak fronting, where the first half of the peak is broader, is often a sign of column overload.

  • Reduce Injection Volume: Injecting a smaller volume of your sample can alleviate this issue.[10]

  • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

  • Use a Higher Capacity Column: A column with a thicker stationary phase film or a wider internal diameter can handle larger sample loads.[10]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing Achillea millefolium essential oil?

A1: A good starting point for the analysis of essential oils, including that of Achillea millefolium, is a non-polar or low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS).[7] These columns are robust and provide good separation for a wide range of volatile compounds. However, to resolve challenging co-elutions of sesquiterpenes, a mid-polarity column (e.g., with a 50% phenyl-methylpolysiloxane stationary phase) may be necessary to provide a different selectivity.[8]

Q2: What is a typical sample preparation procedure for GC-MS analysis of yarrow oil?

A2: A simple dilution is typically sufficient for preparing Achillea millefolium essential oil for GC-MS analysis. Dilute the essential oil in a volatile solvent such as hexane, ethyl acetate, or acetone. A common dilution factor is 1:100 (v/v).

Q3: What are the critical GC-MS parameters to consider for method development?

A3: The most critical parameters to optimize for good resolution of sesquiterpenes are:

  • Oven Temperature Program: The initial temperature, ramp rate(s), and final temperature.

  • Carrier Gas Flow Rate: To ensure optimal column efficiency.

  • Injector Temperature: This should be high enough to ensure complete vaporization of the analytes but not so high as to cause thermal degradation of sensitive compounds. A typical starting point is 250°C.

  • Column Stationary Phase: The polarity of the stationary phase will have the largest impact on selectivity.

Q4: Can HPLC be used to analyze sesquiterpenes in Achillea millefolium oil?

A4: Yes, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be an alternative or complementary technique for the analysis of sesquiterpenes, especially for less volatile or thermally sensitive compounds. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.

Data Presentation

Table 1: Comparison of GC-MS Parameters for Achillea millefolium Oil Analysis

ParameterStudy 1Study 2Study 3
Column HP-5MS (30m x 0.25mm, 0.25µm)Varian Factor Four VF-1 (dimensions not specified)HP-5MS (30m x 0.25mm, 0.25µm)
Injector Temp. 250°C250°C280°C
Carrier Gas Helium (1 mL/min)Helium (1 mL/min)Helium (flow rate not specified)
Oven Program 50°C (4 min), then 4°C/min to 220°C (2 min hold), then 20°C/min to 280°C (15 min hold)50°C, then 6°C/min to 220°C (10 min hold)50°C, then 6°C/min to 250°C
Reference [11][12][8]

Experimental Protocols

Protocol 1: GC-MS Analysis of Sesquiterpenes in Achillea millefolium Oil

  • Sample Preparation:

    • Pipette 10 µL of Achillea millefolium essential oil into a 2 mL autosampler vial.

    • Add 990 µL of hexane to the vial.

    • Cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C and hold for 5 minutes.

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the chemical constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

    • Confirm identifications by comparing their calculated retention indices (relative to a homologous series of n-alkanes) with literature values.

    • Quantify the relative abundance of each component by peak area normalization.

Visualizations

TroubleshootingWorkflow Start Poor Sesquiterpene Resolution CheckMethod Review GC Method Parameters Start->CheckMethod CheckHardware Inspect GC Hardware Start->CheckHardware OptimizeTemp Optimize Temperature Program (slower ramp, lower initial temp) CheckMethod->OptimizeTemp OptimizeFlow Adjust Carrier Gas Flow Rate CheckMethod->OptimizeFlow ChangeColumn Change GC Column (longer, narrower, different polarity) CheckMethod->ChangeColumn CleanInlet Clean/Replace Inlet Liner CheckHardware->CleanInlet CheckLeaks Check for System Leaks CheckHardware->CheckLeaks ReinstallColumn Re-install Column Correctly CheckHardware->ReinstallColumn ResolutionImproved Resolution Improved? OptimizeTemp->ResolutionImproved OptimizeFlow->ResolutionImproved ChangeColumn->ResolutionImproved CleanInlet->ResolutionImproved CheckLeaks->ResolutionImproved ReinstallColumn->ResolutionImproved ResolutionImproved->Start No End Problem Solved ResolutionImproved->End Yes

Caption: Troubleshooting workflow for poor sesquiterpene resolution.

SeparationFactors Resolution Chromatographic Resolution Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention Factor (k') 'Peak Retention' Resolution->Retention ColumnLength Column Length Efficiency->ColumnLength ColumnID Column Internal Diameter Efficiency->ColumnID FilmThickness Film Thickness Efficiency->FilmThickness StationaryPhase Stationary Phase Polarity Selectivity->StationaryPhase Temperature Oven Temperature Selectivity->Temperature Temperature2 Oven Temperature Retention->Temperature2 CarrierGasFlow Carrier Gas Flow Rate Retention->CarrierGasFlow

Caption: Key factors influencing chromatographic separation.

References

Optimization

Overcoming emulsion instability in formulations containing Achillea millefolium oil

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsion instability when formulating with Achillea millefolium (...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsion instability when formulating with Achillea millefolium (Yarrow) oil.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my emulsion containing Achillea millefolium oil separating?

Emulsion instability is a common challenge when working with essential oils due to their complex chemical composition. Achillea millefolium oil contains a diverse mixture of monoterpenes, sesquiterpenes, and other lipophilic compounds that can disrupt the stability of an emulsion. The primary reasons for separation, also known as phase inversion or breaking, include:

  • Inappropriate Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not match the required HLB of the Achillea millefolium oil phase.

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier present to adequately coat the surface of the oil droplets and prevent them from coalescing.

  • Incorrect Oil-to-Water Ratio: The proportion of the oil phase to the aqueous phase can significantly impact stability.

  • Processing Issues: Inadequate homogenization can lead to large, unevenly distributed oil droplets that are more prone to coalescence. Conversely, excessive shear can sometimes break down certain polymer-based stabilizers.

  • Presence of Antagonistic Ingredients: Components like certain electrolytes or high concentrations of ethanol can interfere with the function of some emulsifiers.

FAQ 2: What makes Achillea millefolium oil particularly challenging to emulsify?

The difficulty in emulsifying Achillea millefolium oil stems from its chemical variability. The composition can vary significantly based on geography, distillation method, and the part of the plant used. Key components often include β-pinene, sabinene, 1,8-cineole, chamazulene, and camphor. This complex mixture of terpenes and sesquiterpenes results in a unique required HLB that must be carefully matched for stable emulsification. Furthermore, some of these compounds may have a degree of water solubility, which can promote Ostwald ripening, a destabilization process where larger droplets grow at the expense of smaller ones.

FAQ 3: How do I choose the right emulsifier system for an oil-in-water (O/W) emulsion?

Selecting the correct emulsifier is critical. The HLB system is the most effective tool for this purpose.

  • Determine the Required HLB: The first step is to determine the required HLB

Troubleshooting

Impact of harvesting time on the chemical composition and yield of Achillea millefolium oil.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the impact of harvesting time on the chemical compos...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the impact of harvesting time on the chemical composition and yield of Achillea millefolium (Yarrow) essential oil.

Frequently Asked Questions (FAQs)

Q1: What is the optimal harvesting time for Achillea millefolium to maximize essential oil yield?

A1: The optimal harvesting time for maximizing the essential oil yield of Achillea millefolium can vary depending on geographical location and climatic conditions. However, studies have shown that the highest essential oil yield is often observed during the full bloom stage.[1] For instance, in one study, the second harvest in April and May yielded the highest amount of essential oil.[2] The oil content of the plant has been observed to be significantly higher during the full bloom stage (0.34%) compared to the vegetative stage (0.13%).[1]

Q2: How does the chemical profile of Achillea millefolium oil change with different harvesting stages?

A2: The chemical composition of Achillea millefolium essential oil is significantly influenced by the harvesting time.[1][2][3] As the plant matures, there is a general trend of increasing monoterpene content in relation to sesquiterpenes.[1][3] For example, levels of α- and β-pinene and α-thujone may increase, while sabinene, borneol, and bornyl acetate levels may decrease.[1]

Specifically, plants harvested earlier in the season (e.g., February) may have higher concentrations of chamazulene and germacrene-D.[1][2] As the season progresses towards May, the concentration of these compounds tends to decrease, while the concentration of β-pinene and limonene reaches its maximum.[1][2] The wide chemical variation is also attributed to the age of the plant, the season of collection, and environmental conditions.[4]

Q3: What are the major chemical constituents typically found in Achillea millefolium essential oil?

A3: Achillea millefolium essential oil is a complex mixture of monoterpenes and sesquiterpenes.[5] The major components can vary significantly, leading to different chemotypes.[4] Commonly reported major constituents include β-pinene, chamazulene, sabinene, germacrene-D, 1,8-cineole, camphor, and borneol.[1][2][6][7][8] Other significant compounds that can be present in high concentrations depending on the chemotype include α-thujone, artemisia ketone, and linalyl acetate.[4]

Q4: What factors, other than harvesting time, can influence the chemical composition and yield of the oil?

A4: Besides harvesting time, several other factors can cause quantitative and qualitative variations in the essential oil. These include the specific genotype of the plant, geographical location, soil type, and climatic conditions such as temperature and photoperiod.[1][3][5] The part of the plant used for extraction (e.g., flowers, leaves, stems) also significantly affects the oil's composition.[6][9] Additionally, the extraction method and drying techniques applied to the plant material can alter the final chemical profile and yield.[3]

Troubleshooting Guide

Q1: Why is my essential oil yield lower than expected?

A1: Low essential oil yield can be attributed to several factors:

  • Suboptimal Harvesting Time: Harvesting before the full bloom stage can result in a lower oil yield.[1] The essential oil content is known to be lower in the vegetative stage.[1]

  • Improper Plant Material Handling: Inadequate drying of the plant material can affect extraction efficiency. Samples are often air-dried at room temperature before extraction.[3]

  • Inefficient Extraction Method: The duration of hydrodistillation is critical. A common duration is 3 hours to ensure complete extraction.[3] The choice of extraction method (e.g., hydrodistillation vs. supercritical CO2 extraction) can also impact the yield, with supercritical CO2 extraction sometimes yielding less volatile components.[10]

  • Plant Part Used: The highest concentration of essential oil is typically found in the flowering heads. Using other parts of the plant, such as leaves and stems, may result in a lower yield.[6]

Q2: What could be causing significant variations in the chemical composition of my oil samples from different batches?

A2: Variations in chemical composition are common with Achillea millefolium and can be due to:

  • Inconsistent Harvesting: Harvesting at different developmental stages will lead to different chemical profiles.[1]

  • Genetic Variability: Achillea millefolium is known for its chemical polymorphism, meaning different plants can have distinct chemical compositions even when grown under similar conditions.[1]

  • Environmental Differences: If plant material is sourced from different locations, variations in soil, climate, and altitude can significantly alter the essential oil composition.[3][5]

  • Storage Conditions: Improper storage of the essential oil (e.g., exposure to light or high temperatures) can lead to degradation or chemical alteration of its components. It is recommended to store the oil at 4°C in a dark container.[3]

Q3: The concentration of chamazulene in my oil is very low or absent. Why might this be?

A3: The presence and concentration of chamazulene, a proazulene, can be highly variable:

  • Harvesting Time: Chamazulene concentration is often higher in the early season and decreases as the plant matures.[1][2]

  • Chemotype: Not all Achillea millefolium chemotypes produce significant amounts of chamazulene.[4] Some chemotypes are rich in other compounds like β-pinene or 1,8-cineole instead.

  • Extraction Method: The distillation process itself can influence the formation of chamazulene from its precursors (proazulenes).

Data Presentation

Table 1: Impact of Harvesting Time on the Yield of Achillea millefolium Essential Oil

Harvest Time/StageEssential Oil Yield (%)Reference
Vegetative Stage0.13[1]
Full Bloom Stage0.34[1]
Second Harvest (April/May)Highest Yield Observed[2]

Table 2: Variation in Major Chemical Components (%) of Achillea millefolium Oil with Harvesting Time

CompoundEarly Harvest (e.g., February)Late Harvest (e.g., May)Reference
β-PineneLower Concentration24.1–54.6[1][2]
Chamazulene10.1–26.7Decreased Concentration[1][2]
Germacrene-D1.3–10.3Decreased Concentration[1][2]
LimoneneLower ConcentrationReached Maximum[1][2]
Sabinene3.1–7.4-[1][2]
β-Caryophyllene0.9–6.4-[1][2]

Experimental Protocols

1. Essential Oil Extraction by Hydrodistillation

This protocol is a standard method for extracting essential oil from Achillea millefolium.

  • Plant Material Preparation: The aerial parts of Achillea millefolium, particularly the flowering heads, are harvested and typically air-dried at room temperature (around 18°C).[3]

  • Hydrodistillation:

    • Weigh a specific amount of the dried plant material (e.g., 100 g).[3]

    • Place the plant material in a flask and add a sufficient volume of distilled water.

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask to boil the water. The steam will carry the volatile essential oils.

    • Continue the distillation for a set period, typically 3 hours, to ensure complete extraction.[3]

    • The essential oil, being less dense than water, will separate and can be collected from the apparatus.

  • Storage: The collected essential oil should be dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C until analysis.[3][9]

2. Chemical Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the chemical composition of the extracted essential oil.

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as a 1:1 mixture of pentane and diethyl ether.[9]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

    • The gas chromatograph separates the individual components of the oil based on their volatility and interaction with the capillary column (e.g., HP-5MS).

    • The temperature of the GC oven is programmed to increase gradually (e.g., from 40°C to 300°C at a rate of 8°C/min) to elute the different compounds.[7]

    • The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

    • The resulting mass spectra are compared with a library of known compounds (e.g., NIST, Wiley) to identify the chemical constituents of the essential oil.[7]

    • The relative percentage of each component is calculated based on the peak area in the chromatogram.

Visualizations

Experimental_Workflow cluster_harvesting Plant Material Preparation cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis Harvesting Harvesting of Achillea millefolium Drying Air Drying Harvesting->Drying Hydrodistillation Hydrodistillation (Clevenger Apparatus) Drying->Hydrodistillation Dried Plant Material Oil_Collection Essential Oil Collection Hydrodistillation->Oil_Collection GC_MS GC-MS Analysis Oil_Collection->GC_MS Essential Oil Sample Data_Analysis Component Identification & Quantification GC_MS->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report Chemical Profile & Yield Data

Caption: Experimental workflow from harvesting to chemical analysis.

Troubleshooting_Low_Yield cluster_potential_causes Potential Causes cluster_solutions Corrective Actions Start Low Essential Oil Yield Harvesting_Time Suboptimal Harvesting Time Start->Harvesting_Time Plant_Material Improper Plant Material Handling Start->Plant_Material Extraction_Method Inefficient Extraction Method Start->Extraction_Method Plant_Part Incorrect Plant Part Used Start->Plant_Part Solution_Harvest Harvest at Full Bloom Harvesting_Time->Solution_Harvest Solution_Material Proper Drying Plant_Material->Solution_Material Solution_Extraction Optimize Distillation Time (e.g., 3h) Extraction_Method->Solution_Extraction Solution_Part Use Flowering Heads Plant_Part->Solution_Part

Caption: Troubleshooting guide for low essential oil yield.

References

Optimization

Technical Support Center: Enhancing Skin Permeation of Achillea millefolium Oil with Ethosomes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of Achillea millefolium o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of Achillea millefolium oil in ethosomes to enhance its skin permeation.

Troubleshooting Guides

This section addresses common issues that may arise during the formulation, characterization, and stability testing of Achillea millefolium oil-loaded ethosomes.

Problem Potential Cause Suggested Solution
Low Entrapment Efficiency (%EE) of Achillea millefolium Oil Insufficient amount of phospholipid.Increase the concentration of phospholipid (e.g., soy phosphatidylcholine) in the formulation. A typical range is 0.5% to 5% (w/v).[1][2]
Inappropriate ethanol concentration.Optimize the ethanol concentration. While high concentrations (20-45%) are characteristic of ethosomes and enhance permeation, an excessive amount can decrease entrapment.[3][4][5][6][7] A formulation with 3% soy phosphatidylcholine and 40% ethanol has shown high entrapment efficiency (90%) for Achillea millefolium extract.[3][8][9]
Poor solubility of the oil in the formulation.Although Achillea millefolium oil is lipophilic, ensure proper dispersion during preparation. Use the cold method with vigorous stirring to properly dissolve the oil in the ethanolic lipid mixture before hydration.[3][8]
Large Vesicle Size or High Polydispersity Index (PDI) Aggregation of vesicles.Ensure a sufficient surface charge (zeta potential) to cause electrostatic repulsion between vesicles. Ethanol naturally imparts a negative charge.[10][11] If aggregation persists, consider adding a charge-inducing agent like dicetyl phosphate.[10][11]
Inadequate size reduction method.Employ sonication (probe or bath) or extrusion techniques after the initial preparation to reduce the vesicle size and achieve a more uniform size distribution.[12]
High concentration of phospholipids or cholesterol.While necessary for vesicle formation, excessive amounts of lipids can lead to larger vesicles. Optimize the concentrations of these components.[2][10][12]
Ethosome Formulation is Unstable (e.g., phase separation, drug leakage) Vesicle fusion or aggregation over time.Store the ethosomal dispersion at refrigerated temperatures (4-8°C) to improve stability.[13]
Phospholipid oxidation.Store under an inert atmosphere (e.g., nitrogen) and protect from light to prevent lipid degradation.
Improper formulation components.The addition of cholesterol can enhance vesicle stability and prevent drug leakage.[1][10] Propylene glycol can also be included to increase stability.[1][2][12]
Inconsistent Results in Skin Permeation Studies Variability in skin samples (if using biological skin).Use skin from the same anatomical site and donor if possible. Ensure proper skin preparation and storage to maintain its barrier integrity.
Air bubbles in the Franz diffusion cell.Carefully assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor medium, as this can impede diffusion.[14][15]
Non-sink conditions in the receptor chamber.Ensure the receptor medium has adequate solubility for the permeated components of Achillea millefolium oil. The volume of the receptor medium should be sufficient to maintain sink conditions throughout the experiment. Replace the sampled volume with fresh medium at each time point.[14]
Temperature fluctuations.Maintain a constant temperature (typically 32°C for skin studies) in the Franz diffusion cells using a water bath or temperature control system.[14]

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: What is the recommended method for preparing Achillea millefolium oil-loaded ethosomes?

    • A: The cold method is a simple and effective technique.[3][8] This involves dissolving the phospholipid and Achillea millefolium oil in ethanol and propylene glycol with stirring. Then, water is added slowly in a fine stream while maintaining continuous stirring. The mixture can then be sonicated to reduce vesicle size.[3][8]

  • Q2: What are the key components of an ethosomal formulation for Achillea millefolium oil?

    • A: The core components are phospholipids (e.g., soy phosphatidylcholine), a high concentration of ethanol (20-45%), water, and the Achillea millefolium oil itself.[4][6][16] Propylene glycol may also be included to enhance stability and permeation.[1][2][12]

  • Q3: How does ethanol concentration affect the properties of ethosomes?

    • A: Ethanol is a critical component that acts as a permeation enhancer.[3][5][6] It fluidizes the lipid bilayers of the ethosomes and the stratum corneum, allowing for deeper skin penetration.[4][7][17] Increasing ethanol concentration generally leads to smaller vesicle sizes and a higher negative surface charge, which can improve stability.[2][7][10][11] However, excessively high concentrations might reduce the entrapment efficiency of the oil.

Characterization

  • Q4: What are the essential characterization techniques for Achillea millefolium oil-loaded ethosomes?

    • A: Key characterization methods include:

      • Vesicle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

      • Zeta Potential: Determined using DLS to assess surface charge and stability.

      • Entrapment Efficiency (%EE): Calculated by separating the unentrapped oil from the ethosomes via ultracentrifugation and quantifying the amount of oil in the vesicles.[3]

      • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm a spherical shape.[8]

  • Q5: What is a typical size and zeta potential for Achillea millefolium extract-loaded ethosomes?

    • A: An optimized formulation of Achillea millefolium extract-loaded ethosomes has been reported to have a vesicle size of 240 nm and a zeta potential of -31.1 mV.[3][8][9]

Skin Permeation Studies

  • Q6: How can I evaluate the skin permeation of Achillea millefolium oil from an ethosomal formulation?

    • A: Ex vivo permeation studies using Franz diffusion cells are the standard method.[18][19] This involves mounting a skin sample (e.g., rat abdominal skin) between the donor and receptor chambers of the cell. The ethosomal formulation is applied to the donor side, and samples are periodically withdrawn from the receptor medium to quantify the amount of permeated oil components.[14][20]

  • Q7: What kind of improvement in skin permeation can be expected with ethosomes?

    • A: Ethosomal formulations significantly enhance skin permeation compared to conventional preparations. For an ethanolic extract of Achillea millefolium, an ethosomal gel showed a cumulative release of 79.8% in an ex vivo study, which was substantially higher than a conventional gel (28.7%) and the unformulated extract (30%).[5]

Data Presentation

Table 1: Formulation and Characterization of Achillea millefolium Extract-Loaded Ethosomes

Formulation CodePhospholipid Conc. (%)Ethanol Conc. (%)Vesicle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)
Optimized AM Ethosomes340240-31.190

Data synthesized from a study on Achillea millefolium extract.[3][8][9]

Table 2: Ex Vivo Skin Permeation of Achillea millefolium Extract Formulations

FormulationCumulative Drug Release (%)
Ethanolic Extract30.0
Ethosomal Formulation78.6
Conventional Gel28.7
Ethosomal Gel79.8

Data from an ex vivo permeation study.[5]

Experimental Protocols

1. Preparation of Achillea millefolium Oil-Loaded Ethosomes (Cold Method)

  • Preparation of Organic Phase: Dissolve a specific amount of soy phosphatidylcholine (e.g., 3% w/v) and Achillea millefolium oil in a mixture of ethanol (e.g., 40% v/v) and propylene glycol (e.g., 20% v/v) in a closed vessel.

  • Stirring: Stir the mixture on a magnetic stirrer at 30°C until all components are completely dissolved.

  • Hydration: Slowly inject a predetermined volume of distilled water as a fine stream into the organic phase with continuous stirring (e.g., 900 rpm) for 15 minutes.

  • Sonication: Sonicate the resulting dispersion for 30 minutes to form unilamellar vesicles and reduce their size.

  • Storage: Store the prepared ethosomal dispersion at 4°C.

(Protocol adapted from a study on Achillea millefolium extract).[3][8]

2. Determination of Entrapment Efficiency (%EE)

  • Separation: Place the ethosomal dispersion in an ultracentrifuge tube and centrifuge at high speed (e.g., 12,000 rpm) for 30 minutes at 4°C. This will separate the ethosomes (in the sediment) from the supernatant containing the unentrapped oil.

  • Quantification: Carefully collect the supernatant. The amount of unentrapped Achillea millefolium oil in the supernatant can be quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax for a specific marker compound in the oil, or HPLC).

  • Calculation: Calculate the entrapment efficiency using the following formula: %EE = [(Total Amount of Oil Added - Amount of Unentrapped Oil) / Total Amount of Oil Added] x 100

(Protocol based on a study on Achillea millefolium extract).[3]

3. Ex Vivo Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., rat). Remove any subcutaneous fat and hair. Hydrate the skin in phosphate-buffered saline (PBS) before mounting.

  • Franz Cell Assembly: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[14][20]

  • Receptor Medium: Fill the receptor chamber with a suitable medium (e.g., PBS pH 7.4) and ensure no air bubbles are present.[14][15] Maintain the temperature at 32°C and stir continuously.

  • Sample Application: Apply a known quantity of the Achillea millefolium oil-loaded ethosomal formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[14]

  • Analysis: Analyze the collected samples for the concentration of permeated Achillea millefolium oil components using a validated analytical method like HPLC.

  • Data Analysis: Calculate the cumulative amount of the oil permeated per unit area of the skin over time.

Visualizations

Ethosome_Preparation_Workflow cluster_prep Ethosome Preparation (Cold Method) A 1. Dissolve Phospholipid & Achillea millefolium Oil in Ethanol/PG B 2. Stir at 30°C A->B Complete Dissolution C 3. Add Distilled Water (Hydration) B->C D 4. Stir at 900 rpm C->D E 5. Sonicate for 30 min D->E Size Reduction F 6. Store at 4°C E->F Final Product

Caption: Workflow for the preparation of Achillea millefolium oil-loaded ethosomes.

Skin_Permeation_Study_Workflow cluster_permeation Ex Vivo Skin Permeation Study P1 1. Prepare Animal Skin P2 2. Assemble Franz Diffusion Cell P1->P2 P3 3. Fill Receptor with Medium (32°C) P2->P3 P4 4. Apply Ethosomal Formulation to Donor P3->P4 P5 5. Collect Samples from Receptor at Intervals P4->P5 P6 6. Analyze Samples (e.g., HPLC) P5->P6 P7 7. Calculate Cumulative Permeation P6->P7

Caption: Workflow for the ex vivo skin permeation study using Franz diffusion cells.

Troubleshooting_Logic Problem Low Entrapment Efficiency Cause1 Inappropriate Ethanol Conc. Problem->Cause1 Cause2 Insufficient Phospholipid Problem->Cause2 Solution1 Optimize Ethanol (20-45%) Cause1->Solution1 Solution2 Increase Phospholipid (0.5-5%) Cause2->Solution2

Caption: Troubleshooting logic for low entrapment efficiency in ethosome formulation.

References

Troubleshooting

Standardization of Achillea millefolium oil based on its chemical fingerprint

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the standardization of Achillea millefolium...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the standardization of Achillea millefolium (yarrow) essential oil based on its chemical fingerprint.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical analysis of Achillea millefolium oil.

Problem Potential Causes Recommended Solutions
Poor Chromatographic Resolution of Terpenes - Inappropriate GC column phase or dimensions.- Suboptimal oven temperature program.- Carrier gas flow rate is too high or too low.- Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) suitable for essential oil analysis.- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting compounds.- Adjust the carrier gas (Helium) flow rate to the optimal linear velocity for the column diameter.
Inaccurate Quantification of Key Markers (e.g., Chamazulene, β-Pinene) - Degradation of thermally labile compounds like chamazulene in a hot injector.- Lack of appropriate reference standards.- Non-linearity of the detector response.- Use a lower injector temperature or a pulsed splitless injection to minimize thermal degradation.- Obtain certified reference materials for major components for accurate calibration.- Create a multi-point calibration curve to ensure the quantification falls within the linear range of the detector.
Presence of Ghost Peaks or Carryover - Contamination from the syringe, inlet liner, or septum.- High-boiling point compounds from a previous injection eluting in the current run.- Rinse the syringe with an appropriate solvent before and after each injection.- Regularly replace the inlet liner and septum.- Implement a bake-out step at the end of the GC run to elute any residual high-boiling compounds.
Variability in Chemical Fingerprint Between Batches - Natural variation in the plant material due to geographical location, harvest time, or chemotype.- Differences in the essential oil extraction method.- Inconsistent sample preparation.- Document the provenance of the plant material thoroughly.- Standardize the extraction protocol (e.g., hydrodistillation time).- Ensure consistent sample dilution and injection volume.
Difficulty in Identifying Unknown Peaks - Co-elution of multiple compounds.- The compound is not present in the mass spectral library.- Isomeric compounds with similar mass spectra.- Use deconvolution software to separate co-eluting peaks.- Compare retention indices with published data for tentative identification.- For critical unknown peaks, consider isolation and structural elucidation using techniques like NMR.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in standardizing Achillea millefolium essential oil?

A1: The primary challenges stem from the natural variability of the plant material. The chemical composition of yarrow oil can differ significantly based on factors like geographical origin, the stage of the plant's development at harvest, and the specific plant part used for extraction.[1] This leads to variations in the concentrations of key bioactive compounds. Additionally, the presence of different chemotypes (plants of the same species with distinct chemical profiles) further complicates standardization.[2]

Q2: Why is GC-MS the preferred method for chemical fingerprinting of Achillea millefolium oil?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile compounds, which are the main constituents of essential oils.[3] GC provides high-resolution separation of the complex mixture of terpenes and other volatile organic compounds, while MS offers detailed structural information for identification by comparing the mass spectra to established libraries.[3]

Q3: My chamazulene concentration is lower than expected. What could be the issue?

A3: Chamazulene is a thermally labile sesquiterpene, meaning it can degrade at high temperatures.[4] If the GC injector temperature is too high, it can lead to the degradation of chamazulene and an underestimation of its concentration. Additionally, chamazulene can degrade upon exposure to light and oxygen, so proper sample handling and storage are crucial.[5]

Q4: Can I use HPLC/UPLC for the analysis of Achillea millefolium oil?

A4: While GC-MS is the primary method for volatile compounds, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can be valuable for analyzing non-volatile or less volatile components of the essential oil or crude extracts, such as flavonoids and phenolic acids. These methods are often used in conjunction with GC-MS to obtain a more comprehensive chemical fingerprint.

Q5: How do I choose the right marker compounds for standardization?

A5: Marker compounds should be chosen based on their contribution to the oil's biological activity (if known), their presence in significant and relatively stable concentrations across different batches, and their commercial availability as reference standards. For Achillea millefolium oil, key markers often include β-pinene, chamazulene, sabinene, 1,8-cineole, and camphor.[6][7]

Quantitative Data Summary

The chemical composition of Achillea millefolium oil is highly variable. The following table summarizes the typical ranges for some of the major constituents based on various studies.

Compound Chemical Class Reported Concentration Range (%) References
β-PineneMonoterpene0.5 - 23.3[2][6]
ChamazuleneSesquiterpene0.8 - 44.3[2][6]
SabineneMonoterpene0 - 16.5[2]
1,8-Cineole (Eucalyptol)Monoterpenoidtrace - 24.6[2][6][7]
CamphorMonoterpenoid0.1 - 24.5[7]
(E)-β-CaryophylleneSesquiterpene2.5 - 14.3[2][6]
BorneolMonoterpenoid4.0 - 16.35[7]
α-ThujoneMonoterpenoid0 - 26.6[7]
Germacrene DSesquiterpene0.2 - 7.8[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the chemical fingerprinting of Achillea millefolium oil. Optimization may be required based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dilute the Achillea millefolium essential oil in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1% (v/v).

  • Add an internal standard (e.g., n-heptanol) if quantitative analysis is desired.[6]

  • Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS or DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250°C.[3]

  • Injection Volume: 1 µL.

  • Split Ratio: 1:50 or as optimized for sample concentration.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 3°C/min.

    • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify the chemical constituents by comparing their mass spectra with those in the NIST and Wiley libraries.

  • Confirm identifications by comparing their retention indices (calculated using a homologous series of n-alkanes) with literature values.

  • Quantify the relative percentage of each component by peak area normalization. For absolute quantification, use calibration curves generated from certified reference standards.

Visualizations

Standardization_Workflow cluster_0 1. Raw Material cluster_1 2. Extraction cluster_2 3. Chemical Fingerprinting cluster_3 4. Quality Control RawMaterial Achillea millefolium Plant Material Harvesting Standardized Harvesting RawMaterial->Harvesting Drying Controlled Drying Harvesting->Drying Extraction Hydrodistillation Drying->Extraction Standardized Protocol Oil Essential Oil Extraction->Oil GCMS GC-MS Analysis Oil->GCMS Sample Preparation HPLC HPLC/UPLC Analysis (Optional for non-volatiles) Oil->HPLC Sample Preparation Data Chromatographic Data (Fingerprint) GCMS->Data HPLC->Data Analysis Data Analysis and Compound Identification Data->Analysis Quantification Quantification of Marker Compounds Analysis->Quantification Specification Comparison with Reference Specification Quantification->Specification Release Batch Release/ Further Processing Specification->Release

Caption: Workflow for the Standardization of Achillea millefolium Oil.

Troubleshooting_Logic cluster_method Method Issues cluster_sample Sample Issues cluster_instrument Instrument Issues Start Problem with Chromatogram CheckMethod Review Analytical Method Parameters Start->CheckMethod CheckSample Examine Sample Preparation & Integrity Start->CheckSample CheckInstrument Inspect GC-MS System Components Start->CheckInstrument Temp Optimize Oven Temperature Program CheckMethod->Temp Flow Adjust Carrier Gas Flow Rate CheckMethod->Flow Column Verify Column Selection CheckMethod->Column Dilution Check Sample Dilution CheckSample->Dilution Degradation Assess for Compound Degradation CheckSample->Degradation Contamination Investigate Potential Contamination CheckSample->Contamination Inlet Clean/Replace Inlet Liner & Septum CheckInstrument->Inlet Leak Perform Leak Check CheckInstrument->Leak Detector Tune Mass Spectrometer CheckInstrument->Detector Resolve Problem Resolved Temp->Resolve Flow->Resolve Column->Resolve Dilution->Resolve Degradation->Resolve Contamination->Resolve Inlet->Resolve Leak->Resolve Detector->Resolve

Caption: Logical Flow for Troubleshooting GC-MS Analysis.

References

Optimization

Technical Support Center: Industrial Application of Achillea millefolium (Yarrow) Oil

This technical support center provides essential quality control parameters, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with Achillea...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential quality control parameters, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with Achillea millefolium (Yarrow) oil in an industrial setting.

Quality Control Parameters

Ensuring the quality and consistency of Achillea millefolium oil is paramount for its successful industrial application. The following tables summarize the key physical, chemical, and microbiological parameters for quality control.

Table 1: Physicochemical Properties
ParameterSpecification RangeMethod of Analysis
Appearance Mobile liquid, blue to dark blueVisual Inspection
Odor Characteristic, aromaticOrganoleptic Evaluation
Relative Density @ 20°C 0.890 – 0.930 g/mLDensitometry
Refractive Index @ 20°C 1.470 - 1.485Refractometry
Solubility Soluble in 90% ethanol (1:1 v/v)[1]Solubility Test
Table 2: Chemical Composition (Key Marker Compounds)

The chemical profile of Achillea millefolium oil can be highly variable, leading to different chemotypes.[2] The European Pharmacopoeia has set minimum requirements for the essential oil content and proazulenes.[3][4][5]

CompoundTypical Range (%)Method of AnalysisNotes
Chamazulene 0.8 - 44.3%[2]GC-MS, GC-FIDA key anti-inflammatory component; contributes to the blue color of the oil.[1][6] The European Pharmacopoeia requires not less than 0.02% proazulenes, expressed as chamazulene, in the dried herb.[3][4]
β-Pinene Trace - 23.3%[2]GC-MS, GC-FIDA major monoterpene with potential antimicrobial properties.
Sabinene 0 - 16.5%[2]GC-MS, GC-FID
(E)-β-Caryophyllene 2.5 - 14.3%[2]GC-MS, GC-FIDA sesquiterpene with anti-inflammatory and analgesic properties.
1,8-Cineole (Eucalyptol) Trace - 9.6%[2]GC-MS, GC-FIDKnown for its antiseptic and expectorant properties.
Camphor 0.1 - 24.5%[7]GC-MS, GC-FID
Bornyl acetate Trace - 15.8%[2]GC-MS, GC-FID
α-Thujone 0 - 26.6%[4][7]GC-MS, GC-FIDPresence and concentration can be a safety concern; thujone is toxic in high doses.[8]

Note: The chemical composition can vary significantly based on geographical origin, harvest time, and processing methods.

Table 3: Contaminant Limits
ContaminantSpecificationMethod of Analysis
Heavy Metals Compliant with relevant food/cosmetic regulations (e.g., Regulation (EC) No 2023/915)[9]ICP-MS or AAS
Pesticides No detectable amounts; compliant with relevant regulations[9]GC-MS/MS or LC-MS/MS
Mycotoxins Free from Aflatoxins, Ochratoxin A, etc.[9]HPLC or LC-MS/MS
Microbial Contamination See Table 4Microbial Enumeration Tests
Table 4: Microbiological Specifications
TestLimitMethod
Total Aerobic Microbial Count (TAMC) ≤ 10² CFU/g or mLUSP <61> / Ph. Eur. 2.6.12
Total Yeast and Mold Count (TYMC) ≤ 10¹ CFU/g or mLUSP <61> / Ph. Eur. 2.6.12
Escherichia coli Absent in 1g or 1mLUSP <62> / Ph. Eur. 2.6.13
Staphylococcus aureus Absent in 1g or 1mLUSP <62> / Ph. Eur. 2.6.13
Pseudomonas aeruginosa Absent in 1g or 1mLUSP <62> / Ph. Eur. 2.6.13
Salmonella spp. Absent in 10g or 10mLUSP <62> / Ph. Eur. 2.6.13

Experimental Protocols

Protocol 1: Determination of Chemical Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile components of Achillea millefolium oil.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., pentane:diethyl ether 1:1) to a concentration of approximately 0.002-0.004%.[5]

  • GC-MS System: A gas chromatograph coupled to a mass selective detector.

  • Column: Use a non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • GC Conditions:

    • Injector Temperature: 250°C[5]

    • Oven Temperature Program: Start at 50°C, hold for a few minutes, then ramp up to 250°C at a rate of 6°C/min.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Injection Volume: 1-2 µL.[5][10]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Mass Range: Scan from m/z 50 to 300 amu.[10]

  • Component Identification: Identify the components by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[5][10]

  • Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram (using a GC-FID for more accurate quantification if available).[5]

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing oil Achillea millefolium Oil dilution Dilute with Solvent oil->dilution injection Inject Sample dilution->injection gc Gas Chromatography (Separation) injection->gc ms Mass Spectrometry (Detection/Identification) gc->ms chromatogram Obtain Chromatogram ms->chromatogram library Compare with Mass Spectral Libraries chromatogram->library quantify Quantify Components chromatogram->quantify report Generate Report library->report quantify->report

Caption: Workflow for GC-MS analysis of Achillea millefolium oil.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the industrial application and quality control of Achillea millefolium oil.

Q1: The color of our yarrow oil varies from batch to batch, ranging from greenish-blue to a deep blue. Why is this happening and is it a quality concern?

A1: The blue color of yarrow oil is primarily due to the presence of chamazulene, a sesquiterpene with potent anti-inflammatory properties.[1][6] The concentration of chamazulene can vary significantly depending on the plant's genetics (chemotype), geographic origin, time of harvest, and the distillation process.[2][7] A deeper blue color generally indicates a higher chamazulene content.[1] While color can be an initial indicator of quality, it is not the sole determinant. Consistent chemical profiling via GC-MS is essential to confirm the chamazulene content and the overall composition of each batch to ensure it meets your product's specifications.

Q2: We are observing a significant batch-to-batch inconsistency in the chemical profile of our yarrow oil, particularly in the levels of β-pinene and sabinene. How can we manage this?

A2: This is a well-documented challenge with Achillea millefolium oil due to its chemical polymorphism. To manage this:

  • Supplier Qualification: Work with suppliers who can provide detailed certificates of analysis (CoA) for each batch, including GC-MS data. Inquire about their sourcing and harvesting practices to ensure consistency.

  • Standardization: If a specific chemotype is required for your application, you may need to blend different batches of oil to achieve a standardized final product. This requires in-house analytical capabilities.

  • Specification Setting: Establish clear acceptance criteria for key marker compounds (e.g., chamazulene, β-pinene, caryophyllene) based on the desired therapeutic or aromatic effect of your final product.

Q3: Our latest batch of yarrow oil shows an unusually high level of thujone. What are the implications and what should we do?

A3: Thujone is a ketone found in some essential oils that can be neurotoxic at high concentrations.[4][8] Its presence in Achillea millefolium oil can vary significantly.[4][7] An unusually high level is a safety concern.

  • Regulatory Compliance: Check the regulatory limits for thujone in your intended application (e.g., food, cosmetics, pharmaceuticals).

  • Risk Assessment: Conduct a risk assessment to determine if the concentration in your final product poses a risk to consumers.

  • Supplier Communication: Contact your supplier to investigate the reason for the high thujone content. It may be due to the specific plant variety or distillation process.

  • Batch Rejection: If the thujone level exceeds safety or regulatory limits, the batch should be rejected.

Q4: We have detected microbial contamination in our stored yarrow oil. How is this possible, and what are the prevention strategies?

A4: While pure essential oils are generally antimicrobial, contamination can occur, often due to the introduction of water.[11]

  • Source of Contamination: The primary factor for microbial growth is water.[11] Contamination can be introduced during processing, handling, or from improperly cleaned storage containers.

  • Prevention:

    • Ensure the oil is free of water after distillation.

    • Use sterile, dry, and airtight containers for storage. Stainless steel or amber glass are recommended.

    • Implement Good Manufacturing Practices (GMPs) for handling and storage to prevent cross-contamination.

    • Store the oil in a cool, dark place to inhibit microbial growth and preserve its chemical integrity.[12]

  • Remediation: If a batch is contaminated, it should be evaluated for the level and type of contamination. Depending on the severity, it may need to be discarded.

Troubleshooting_Logic start Problem Identified color_var Color Variation? start->color_var chem_var Chemical Profile Inconsistency? start->chem_var contam Contamination Detected? start->contam thujone High Thujone? start->thujone sol_color Analyze Chamazulene (GC-MS) Standardize Specifications color_var->sol_color Yes sol_chem Qualify Supplier Blend Batches Set Clear Specs chem_var->sol_chem Yes sol_contam Check for Water Review Storage/Handling (GMP) Use Sterile Containers contam->sol_contam Yes sol_thujone Check Regulations Perform Risk Assessment Reject Batch if Unsafe thujone->sol_thujone Yes

Caption: Decision-making flowchart for troubleshooting common yarrow oil issues.

Q5: How can we improve the stability of yarrow oil in our formulations, as we are noticing degradation over time?

A5: Achillea millefolium oil is susceptible to degradation from exposure to light, oxygen, and high temperatures.[12]

  • Antioxidants: Consider adding natural antioxidants like tocopherol (Vitamin E) to your formulation to prevent oxidation.

  • Encapsulation: Microencapsulation technologies, such as using cyclodextrins, can protect the oil from environmental factors and improve its stability.[12][13]

  • Packaging: Use opaque, airtight packaging for the final product to minimize exposure to light and air.

  • Storage Conditions: Store both the raw oil and the final product in a cool, dark environment.

This technical support center provides a foundational guide for the industrial application of Achillea millefolium oil. For specific applications, further research and development are recommended to establish precise quality control parameters and ensure product safety and efficacy.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of Achillea millefolium (Yarrow) Oil and Melaleuca alternifolia (Tea Tree) Oil

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the antimicrobial properties of essential oils derived from Achillea millefolium (Yarrow) and Me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial properties of essential oils derived from Achillea millefolium (Yarrow) and Melaleuca alternifolia (Tea Tree). The information presented herein is curated from a range of scientific studies to facilitate an objective evaluation of their potential as antimicrobial agents. This document details their efficacy against key pathogenic microorganisms, outlines the experimental protocols used to determine their activity, and visually represents the underlying mechanisms of action and experimental workflows.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of essential oils is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for Achillea millefolium oil and Tea Tree oil against three clinically relevant microorganisms: Staphylococcus aureus, Escherichia coli, and Candida albicans. It is important to note that variations in results can be attributed to differences in the chemical composition of the oils, the specific microbial strains tested, and the experimental methodologies employed.

Table 1: Antimicrobial Activity of Achillea millefolium Essential Oil

MicroorganismStrainMethodMIC (mg/mL)MBC/MFC (mg/mL)Reference
Staphylococcus aureusATCC 25923Disc Diffusion--[1]
Staphylococcus epidermidisATCC 12228Microdilution>1.5-[2][3]
Escherichia coliATCC 25922Microdilution>1.5-[2][3]
Candida albicansATCC 10231Microdilution>1.5-[2][3]
Candida albicans--4.5-[4]
Streptococcus pneumoniae--4.5-[4]
Clostridium perfringens--4.5-[4]

Table 2: Antimicrobial Activity of Tea Tree (Melaleuca alternifolia) Essential Oil

MicroorganismStrain(s)MethodMIC (% v/v)MBC (% v/v)Reference(s)
Staphylococcus aureusATCC 25923, Clinical IsolatesBroth Microdilution0.04 - 0.250.08 - 0.5[5][6]
Escherichia coliATCC 25922, Clinical IsolatesBroth Microdilution0.03 - 3.1 (mg/mL)-[7][8]
Candida albicansATCC 10231, Clinical IsolatesBroth Microdilution0.12 - 0.500.25 - 0.5[9][10]
Candida albicansATCC 2091Broth Microdilution0.125 (MIC₅₀)0.25[11]

Mechanisms of Antimicrobial Action

Achillea millefolium Essential Oil

The precise antimicrobial mechanism of Achillea millefolium essential oil is not as extensively studied as that of tea tree oil. However, its activity is attributed to its complex chemical composition, which includes compounds like camphor, 1,8-cineole, borneol, and various sesquiterpenes.[2] These lipophilic components are believed to interact with the microbial cell membrane, leading to increased permeability and disruption of cellular functions. The presence of phenolic compounds in yarrow extracts also suggests that they may contribute to the antimicrobial effect, potentially through enzyme inhibition and interaction with cellular proteins.[12]

Tea Tree (Melaleuca alternifolia) Essential Oil

The antimicrobial action of tea tree oil is well-documented and is primarily attributed to its major component, terpinen-4-ol.[13] The mechanism involves the disruption of the structural and functional integrity of microbial cell membranes.[13][14] This leads to a cascade of events including:

  • Increased Membrane Permeability: Tea tree oil partitions into the lipid bilayer of the cell membrane, causing it to become more fluid and permeable.[15][16]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (such as K+) and other cellular components.[13][17]

  • Inhibition of Cellular Respiration: Tea tree oil can interfere with membrane-bound enzymes involved in the respiratory chain, leading to the inhibition of cellular respiration.[17]

  • Inhibition of Macromolecular Synthesis: At sublethal concentrations, tea tree oil can inhibit the synthesis of proteins and nucleic acids.

The multifaceted mechanism of action of tea tree oil makes it effective against a broad spectrum of microorganisms and may reduce the likelihood of resistance development.

Experimental Protocols

The following are generalized protocols for the two most common methods used to assess the antimicrobial activity of essential oils.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an essential oil that visibly inhibits the growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Essential Oil: The essential oil is serially diluted in the broth, often with the aid of a solubilizing agent like Tween 80 or agar to ensure dispersion.[18][19]

  • Inoculation: The microbial suspension is added to each well of a 96-well microtiter plate containing the different concentrations of the essential oil.

  • Controls: Positive (microorganism in broth without essential oil) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the essential oil at which no visible growth (turbidity) is observed. A colorimetric indicator like resazurin can also be used to aid in the determination.[20]

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of an essential oil.

  • Preparation of Inoculum: A standardized microbial suspension is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks are impregnated with a known volume of the essential oil.

  • Placement on Agar: The impregnated disks are placed firmly on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum (5x10^5 CFU/mL) Plate Inoculate 96-well Plate Inoculum->Plate EODilution Serial Dilution of Essential Oil EODilution->Plate Incubate Incubate (e.g., 37°C, 24h) Plate->Incubate MIC Determine MIC Incubate->MIC

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum AgarPlate Swab Inoculum on Agar Plate Inoculum->AgarPlate DiskPrep Impregnate Sterile Disk with Essential Oil PlaceDisk Place Disk on Agar DiskPrep->PlaceDisk AgarPlate->PlaceDisk Incubate Incubate PlaceDisk->Incubate MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Proposed Antimicrobial Mechanism of Action

TTO_Mechanism cluster_effects Cellular Effects TTO Tea Tree Oil (Terpinen-4-ol) Membrane Microbial Cell Membrane TTO->Membrane Partitions into Lipid Bilayer Permeability Increased Membrane Permeability Membrane->Permeability Disruption of Structure & Function Leakage Leakage of K+ Ions & Intracellular Contents Permeability->Leakage Respiration Inhibition of Cellular Respiration Permeability->Respiration Death Cell Death Leakage->Death Respiration->Death

Caption: Proposed Mechanism of Tea Tree Oil.

AM_Mechanism cluster_effects Postulated Cellular Effects AMO Achillea millefolium Oil (e.g., Camphor, 1,8-Cineole) Membrane Microbial Cell Membrane AMO->Membrane Interaction with Lipid Bilayer Permeability Increased Membrane Permeability (Postulated) Membrane->Permeability Potential Disruption Disruption Disruption of Cellular Functions Permeability->Disruption Inhibition Microbial Inhibition Disruption->Inhibition

Caption: Postulated Mechanism of A. millefolium Oil.

Conclusion

Both Achillea millefolium oil and tea tree oil exhibit antimicrobial properties, though the existing body of research is more extensive for tea tree oil. Tea tree oil has demonstrated potent activity against a broad spectrum of bacteria and fungi, with well-elucidated mechanisms of action primarily targeting the cell membrane. The antimicrobial efficacy of Achillea millefolium oil is also evident, although the available data suggests it may be less potent than tea tree oil against the microorganisms compared in this guide. The chemical composition of yarrow oil can vary significantly, which in turn affects its antimicrobial activity. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the relative antimicrobial potential of these two essential oils for various applications in drug development and clinical practice.

References

Comparative

Comparison of the chemical profiles of Achillea millefolium oil from different chemotypes.

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical profiles of various Achillea millefolium (Yarrow) essential oil chemotypes, supported by experim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical profiles of various Achillea millefolium (Yarrow) essential oil chemotypes, supported by experimental data from multiple studies. The significant variation in the chemical composition of yarrow essential oil, influenced by factors such as geographic location, genetics, and environmental conditions, necessitates a clear understanding of its different chemotypes for targeted research and development.[1][2]

Chemical Profile Comparison

The chemical composition of Achillea millefolium essential oil is primarily composed of monoterpenes and sesquiterpenes.[3] The relative abundance of specific compounds defines the chemotype of the oil. The following table summarizes the quantitative data of major constituents found in prominent chemotypes identified in scientific literature.

ChemotypeMajor Constituent(s)Concentration Range (%)Other Notable CompoundsGeographic Origin/Study
Chamazulene Chamazulene3.8 - 44.3β-Pinene, Sabinene, Germacrene D, (E)-β-CaryophylleneEurope, Romania, Bulgaria[2][4][5]
β-Pinene β-Pinene9.7 - 31.11,8-Cineole, ChamazuleneLithuania, Poland[6][7]
1,8-Cineole 1,8-Cineole (Eucalyptol)8.1 - 24.6β-Pinene, Camphor, α-Terpineol, BorneolEurope, Turkey, Poland[1][4][7][8]
Camphor Camphor11.6 - 24.51,8-Cineole, α-Thujone, β-BisabololEurope[1][8]
Nerolidol trans-Nerolidol8.2 - 13.5β-PineneLithuania[6]
Sabinene Sabinene8.7 - 17.51,8-Cineole, Borneol, Bornyl AcetateBrazil, Norway[3][9]
Artemisia Ketone Artemisia Ketone~14.9Camphor, Linalyl Acetate, 1,8-CineoleStudy by Chou (2013)[1]
Carvacrol Carvacrol~10.2γ-Muurolene, Grandisol, Artemisia KetoneTurkey[8]
cis-Chrysanthenol cis-Chrysanthenol~27.3Caryophyllene oxide, 1,8-CineoleLithuania[10]
Selin-11-en-4α-ol Selin-11-en-4α-ol~24.0Caryophyllene oxide, trans-NerolidolLithuania[10]
Viridiflorol Viridiflorol~13.7-Lithuania[10]
10-epi-γ-Eudesmol 10-epi-γ-Eudesmol10.0 - 15.6-Lithuania[10]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the following methodologies for the extraction and analysis of Achillea millefolium essential oil.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation, often using a Clevenger-type apparatus.

  • Plant Material Preparation: The aerial parts of the Achillea millefolium plant (flowers, leaves, and stems) are collected and typically air-dried at room temperature to reduce moisture content. The dried material is then comminuted (ground or cut into smaller pieces) to increase the surface area for efficient oil extraction.[8]

  • Hydrodistillation Process: A known quantity of the prepared plant material (e.g., 100 g) is placed in a flask with a sufficient volume of distilled water (e.g., 600 mL).[11] The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.

  • Condensation and Separation: The condenser, cooled with circulating water, cools the steam back into a liquid state (distillate). The distillate, a mixture of water and essential oil, is collected in a separating funnel or a specialized collection vessel. Due to their immiscibility and density difference, the essential oil and water form distinct layers, allowing for their separation.

  • Drying and Storage: The collected essential oil is dehydrated using an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), to remove any residual water.[11] The pure essential oil is then stored in airtight, light-protected vials at a low temperature (e.g., 4°C) to prevent degradation.[8]

Chemical Profile Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the chemical constituents of essential oils.

  • Sample Preparation: A small, precise volume of the essential oil (e.g., 20 µL) is diluted in a suitable solvent, such as dichloromethane (1480 µL), before injection into the GC-MS system.[8]

  • Gas Chromatography (GC): The diluted sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[8] The column is housed in an oven that follows a programmed temperature gradient (e.g., starting at 50°C and increasing to 280°C at a rate of 10°C/min).[8] Different compounds in the essential oil travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio.

  • Component Identification and Quantification: The resulting mass spectrum for each compound is a unique "fingerprint." By comparing these spectra to those in a reference library (e.g., NIST/EPA/NIH Mass Spectral Library), the individual components of the essential oil can be identified.[12] The area under the peak for each compound in the gas chromatogram is proportional to its concentration in the essential oil, allowing for quantitative analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and chemical analysis of Achillea millefolium essential oil.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis plant_material Achillea millefolium Plant Material (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding/Comminution drying->grinding hydrodistillation Hydrodistillation (Clevenger Apparatus) grinding->hydrodistillation separation Separation of Oil and Water hydrodistillation->separation drying_oil Drying with Anhydrous Na₂SO₄ separation->drying_oil essential_oil Pure Essential Oil drying_oil->essential_oil sample_prep Sample Preparation (Dilution in Solvent) essential_oil->sample_prep gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) sample_prep->gc_ms data_analysis Data Analysis (Component Identification & Quantification) gc_ms->data_analysis chemical_profile Chemical Profile Report data_analysis->chemical_profile

Caption: Experimental workflow for Achillea millefolium oil analysis.

References

Validation

Head-to-head comparison of different extraction methods on the bioactivity of Achillea millefolium oil

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of various extraction techniques for obtaining essential oil from Achillea millefolium (Yarrow). It delves into...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction techniques for obtaining essential oil from Achillea millefolium (Yarrow). It delves into how the choice of method—from traditional hydrodistillation to modern supercritical fluid extraction—influences the oil's chemical profile and, consequently, its biological activity. The information presented is supported by experimental data from multiple studies to aid in the selection of the most effective extraction strategy for specific research and development goals.

Overview of Extraction Methods

The efficacy of Achillea millefolium essential oil is intrinsically linked to its chemical composition, which can be significantly altered by the extraction method employed.[1] Key bioactive compounds include monoterpenes (e.g., 1,8-cineole, camphor, sabinene), sesquiterpenes (e.g., chamazulene, germacrene D, β-caryophyllene), and flavonoids.[2][3][4][5] The primary objective of any extraction technique is to isolate these compounds from the plant matrix efficiently and without degradation.

Commonly employed methods include:

  • Hydrodistillation (HD): A traditional method where plant material is boiled in water. The steam, carrying the volatile essential oils, is cooled in a condenser, and the oil is then separated from the water.[3][6]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO₂, as the solvent. This method is known for its ability to extract compounds at low temperatures, preventing thermal degradation.[7][8]

  • Microwave-Assisted Hydrodistillation (MAHD): A modern technique that uses microwave radiation to heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly than conventional HD.[9]

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the plant cells disrupts the cell walls, enhancing the extraction of bioactive compounds.[10][11][12]

  • Solvent Extraction: Involves the use of organic solvents like methanol, ethanol, or hexane to dissolve the desired compounds from the plant material.[13][14]

Experimental Workflow and Protocols

The comparative evaluation of extraction methods follows a structured workflow, from plant processing to detailed chemical and biological analysis.

G cluster_0 Plant Material Preparation cluster_1 Extraction Methods cluster_2 Analysis cluster_3 Chemical Profiling cluster_4 Bioactivity Assays cluster_5 Comparative Evaluation Plant Achillea millefolium (Aerial Parts) Grind Drying & Grinding Plant->Grind HD Hydrodistillation (HD) Grind->HD SFE Supercritical Fluid Extraction (SFE-CO₂) Grind->SFE MAHD Microwave-Assisted Hydrodistillation (MAHD) Grind->MAHD UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Oil Extracted Essential Oil HD->Oil SFE->Oil MAHD->Oil UAE->Oil GCMS GC-FID / GC-MS Analysis Oil->GCMS Antimicrobial Antimicrobial Activity (MIC, MBC/MFC) Oil->Antimicrobial Antioxidant Antioxidant Activity (DPPH, ABTS, FRAP) Oil->Antioxidant Data Data Comparison: - Chemical Composition - Bioactivity GCMS->Data Antimicrobial->Data Antioxidant->Data

Caption: Experimental workflow for comparing extraction methods of A. millefolium oil.

Experimental Protocols

1. Hydrodistillation (HD) Protocol

  • Apparatus: Clevenger-type apparatus.

  • Procedure: 500 g of fresh aerial parts of Achillea millefolium are placed in a flask with 4 L of distilled water.[15] The mixture is brought to a boil and the distillation process is carried out for 3 hours.[6][15] The collected essential oil is then dried over anhydrous sodium sulfate and stored at 4°C in a sealed, dark vial.[6]

2. Supercritical Fluid Extraction (SFE-CO₂) Protocol

  • Apparatus: Supercritical fluid extraction system.

  • Procedure: Dried and ground flowering aerial parts of Achillea millefolium are used as the matrix.[7] The extraction is performed using supercritical CO₂. Optimal conditions for selective extraction of certain compounds like germacrene D have been reported at a pressure of 300 atm, a temperature of 35°C, with 5% methanol as a modifier, and a dynamic extraction time of 20 minutes.[8] The resulting extract is collected after depressurization.

3. Microwave-Assisted Hydrodistillation (MAHD) Protocol

  • Apparatus: A modified Clevenger apparatus placed in a microwave oven.

  • Procedure: Plant material is placed in the extraction flask with water. The extraction is performed by applying microwave power, typically between 300-700 W.[9] The extraction time is significantly shorter than conventional HD, often around 20 minutes.[9] The essential oil is collected and dried in the same manner as HD.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To identify and quantify the chemical components of the essential oil.

  • Procedure: The oil sample (e.g., 0.5 µL) is injected into the GC system.[15] Helium is typically used as the carrier gas.[15] The injector temperature is set to 250°C. A common oven temperature program starts at 60°C for 5 minutes, then increases to 250°C at a rate of 5°C/min, and holds at 250°C for 5 minutes.[15] The separated compounds are detected by a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification by comparing their mass spectra with libraries (e.g., NIST, Wiley).

5. Antimicrobial Activity Assay (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Procedure:

    • A serial dilution of the essential oil is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at 10⁵ CFU/mL or fungi at 10⁸ spores/mL).[15]

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

    • The MIC is defined as the lowest concentration of the oil that visibly inhibits the growth of the microorganism.[2]

    • To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that prevents any growth on the agar is the MBC/MFC.[7]

6. Antioxidant Activity Assay (ABTS Method)

  • Objective: To measure the radical scavenging capacity of the essential oil.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • The essential oil extract is added to the diluted ABTS•+ solution.

    • The decrease in absorbance is measured after a set incubation period (e.g., 6 minutes).

    • The antioxidant activity is typically expressed as Trolox equivalents (TE), which compares the scavenging activity of the extract to that of Trolox, a water-soluble vitamin E analog.[13]

Data Presentation: Head-to-Head Comparison

The choice of extraction method directly impacts both the quantitative yield and the qualitative profile of the extracted oil, which in turn dictates its bioactivity.

Table 1: Comparison of Extraction Methods on Oil Yield and Chemical Composition (%)
CompoundHydrodistillation (HD)Supercritical Fluid Extraction (SFE-CO₂)Microwave-Assisted HD (MAHD)Notes
Yield (v/w) 0.46%[16]N/A0.48%[16]Yields are comparable between HD and MAHD.
Monoterpenes
1,8-Cineole10.4 - 15.2%[8][16]Present[7]17.2%[16]MAHD may favor the extraction of oxygenated monoterpenes like 1,8-Cineole.[9]
Sabinene11.6%[16]Present[7]14.6%[16]Composition varies significantly based on plant origin and chemotype.
α-Pinene17.0%[7]10.0%[7]Present[16]SFE may yield lower proportions of some highly volatile monoterpenes.
β-Pinene11.1%[7]1.2%[7]Present[16]As seen with α-pinene, SFE shows a different selectivity profile.
Camphorup to 20%[15]Present[7]Present[16]A major component in many A. millefolium chemotypes.
Sesquiterpenes
Germacrene D14.1%[8]>30% (Optimized)[8]Present[16]SFE can be optimized to be highly selective for specific sesquiterpenes.[8]
β-Bisabolene16.6%[7]27.3%[7]N/ASFE appears to be more efficient for extracting β-bisabolene in this chemotype.[7]
Chamazuleneup to 0.8%[15]N/APresent[16]Chamazulene is a key anti-inflammatory compound.
Other
α-Asarone33.3%[7]25.6%[7]N/AThis compound was dominant in an Italian chemotype.[7]

Note: Data is compiled from multiple sources representing different plant chemotypes and may not be directly comparable. "N/A" indicates data not available in the cited comparative studies.

Table 2: Bioactivity Comparison of Achillea millefolium Oils
Bioactivity AssayExtraction MethodTarget Organism/TestResult (MIC in µL/mL)Reference
Antifungal Activity Hydrodistillation (HD)Trichophyton rubrum0.32[7]
Supercritical Fluid (SFE)Trichophyton rubrum0.32[7]
Hydrodistillation (HD)Trichophyton mentagrophytes0.62[7]
Supercritical Fluid (SFE)Trichophyton mentagrophytes0.32[7]
Hydrodistillation (HD)Microsporum canis1.25[7]
Supercritical Fluid (SFE)Microsporum canis0.62[7]
Antibacterial Activity n-hexane & Chloroform ExtractsStaphylococcus aureus125 µg/mL[17]
n-hexane & Chloroform ExtractsSerratia marcescens250 µg/mL[17]
Antioxidant Activity DecoctionTPC (Total Phenolic Content)7.92 mg GAE/g dw[18]
InfusionTPC (Total Phenolic Content)4.31 mg GAE/g dw[18]
Ultrasound-Assisted (UAE)TPC (Total Phenolic Content)3.98 mg GAE/g dw[18]

Note: This table highlights representative data. The antifungal data shows a direct comparison where SFE was equally or more potent than HD against dermatophyte strains.[7] The antioxidant data suggests that for extracting phenolic compounds, traditional decoction can be more effective than modern methods like UAE.[18]

Conclusion

The selection of an extraction method for Achillea millefolium oil has profound implications for the resulting product's chemical profile and biological efficacy.

  • Hydrodistillation (HD) remains a standard, effective method, particularly for obtaining a broad spectrum of volatile compounds.

  • Supercritical Fluid Extraction (SFE) offers high selectivity and the advantage of low-temperature processing, which can be optimized to enrich the extract with specific non-polar compounds like β-bisabolene and germacrene D, potentially enhancing certain bioactivities.[7][8] In comparative studies, SFE extracts demonstrated equal or superior antifungal activity against certain strains compared to HD extracts.[7]

  • Microwave-Assisted Hydrodistillation (MAHD) provides a significant advantage in terms of speed and energy efficiency, reducing extraction time from hours to minutes while yielding a comparable or slightly higher amount of oxygenated monoterpenes.[9]

  • Ultrasound-Assisted Extraction (UAE) and other solvent-based methods are effective for targeting a wider range of bioactive compounds, including less volatile phenolics and flavonoids, which contribute significantly to the plant's overall antioxidant and anti-inflammatory properties.[10][11]

Ultimately, the optimal extraction method is contingent upon the desired application. For research focused on specific sesquiterpenes, SFE is a superior choice. For rapid, high-throughput screening, MAHD is highly advantageous. For a comprehensive extraction of both volatile and non-volatile bioactive compounds, a combination of techniques or solvent-based methods may be most appropriate. This guide underscores the necessity for researchers to align their extraction strategy with their specific therapeutic or analytical targets.

References

Comparative

Cross-species comparison of the essential oil composition within the Achillea genus

This guide provides a comparative overview of the essential oil composition of various species within the Achillea genus, tailored for researchers, scientists, and professionals in drug development. The data presented is...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the essential oil composition of various species within the Achillea genus, tailored for researchers, scientists, and professionals in drug development. The data presented is compiled from multiple scientific studies and highlights the chemical diversity of this medicinally important genus.

The genus Achillea, part of the Asteraceae family, encompasses over 140 species, many of which are used in traditional medicine for treating inflammation, wounds, and gastrointestinal issues.[1][2] The therapeutic properties are often attributed to their essential oils, which are complex mixtures of volatile compounds, primarily mono- and sesquiterpenes.[1][3] The chemical profile of these oils can vary significantly between species and even within the same species due to genetic differences, geographical location, and developmental stage, a concept known as chemical polymorphism or chemotypes.[4][5][6]

Cross-Species Comparison of Major Essential Oil Constituents

The chemical composition of essential oils from different Achillea species reveals distinct profiles. Key components such as 1,8-cineole, camphor, chamazulene, borneol, and β-pinene are frequently reported, but their relative percentages vary considerably, defining the unique character of each species' oil.[7][8][9][10] The table below summarizes the major constituents identified in several prominent Achillea species.

Achillea SpeciesMajor Constituent 1 (%)Major Constituent 2 (%)Major Constituent 3 (%)Other Notable Constituents (%)Source
A. millefolium 1,8-Cineole (24.6)Camphor (16.7)α-Terpineol (10.2)β-Pinene (4.2), Borneol (4.0)[1][11]
Chamazulene (26.2)β-Pinene (16.6)Sabinene (9.2)Germacrene D (6.7), β-Caryophyllene (5.9)[1][11]
Carvacrol (10.16)γ-Muurolene (9.58)Grandisol (5.28)Artemisia ketone (3.70)[1]
1,8-Cineole (12.3)β-Eudesmol (8.9)--[12]
A. biebersteinii 1,8-Cineole (32.5)Piperitone (14.4)Camphor (13.7)-[12]
A. crithmifolia 1,8-Cineole (21.28-34.51)Camphor (7.27-14.07)Chamazulene (4.18-11.34)α-Eudesmol (2.09-9.63)[7]
A. wilhelmsii 1,8-Cineole (34.04)Menthoglycol (35.84)Endo-borneol (9.93)Chrysanthenil acetate (4.76)[13]
A. tenuifolia Germacrene D (55.84)Camphor (13.24)Spathulenol (8.76)Bicyclogermacrene (7.4), 1,8-Cineole (5.63)[10]
A. filipendulina 1,8-CineoleCamphorBorneolLinalool[14]
A. nobilis PiperitoneBorneol--[8]

Note: The chemical composition of essential oils can show significant variation. The values presented are from specific studies and may not be representative of all populations of the species.

Experimental Workflow Visualization

The following diagram illustrates the standard experimental workflow for the extraction and analysis of essential oils from Achillea species.

Essential_Oil_Analysis_Workflow cluster_collection Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Chemical Analysis cluster_interpretation Phase 4: Data Interpretation plant_collection Plant Material Collection (Aerial Parts) drying Air-Drying (Shade, Room Temp) plant_collection->drying grinding Grinding of Plant Material drying->grinding extraction Hydrodistillation (Clevenger Apparatus, 3h) grinding->extraction oil_collection Separation & Collection of Essential Oil extraction->oil_collection drying_agent Drying of Oil (e.g., Anhydrous Na2SO4) oil_collection->drying_agent gc_ms GC-MS Analysis drying_agent->gc_ms gc_fid GC-FID Analysis drying_agent->gc_fid analysis_group peak_integration Peak Integration & Area % analysis_group->peak_integration component_id Component Identification & Quantification peak_integration->component_id mass_spectra Mass Spectra Comparison (NIST, Wiley Libraries) mass_spectra->component_id ri_calculation Retention Index (RI) Calculation ri_calculation->component_id

Caption: Experimental workflow for Achillea essential oil extraction and analysis.

Experimental Protocols

The methodologies described below are standard procedures for the extraction and chemical characterization of essential oils from plant materials, as cited in the referenced literature.

Essential Oil Extraction by Hydrodistillation

This protocol is a common method for isolating volatile compounds from plant matter.

  • Apparatus: A Clevenger-type apparatus is used for hydrodistillation. This consists of a round-bottom flask, a condenser, and a graduated collection tube designed to separate the less dense oil from the aqueous distillate.

  • Procedure:

    • Sample Preparation: The aerial parts (flowers, leaves, stems) of the Achillea species are collected, typically during the flowering stage, and air-dried in a shaded, well-ventilated area.[15] The dried material is then ground or coarsely powdered to increase the surface area for efficient extraction.

    • Distillation: A known quantity of the dried plant material (e.g., 100 g) is placed into the round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

    • The flask is heated, and the mixture is boiled for a set duration, typically 3 hours.[11] The resulting steam, carrying the volatile essential oil components, rises and enters the condenser.

    • Collection: The condensed steam and oil mixture cools and collects in the graduated tube. Due to its lower density, the essential oil forms a distinct layer on top of the water.

    • Drying: The collected oil is carefully separated and dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. The pure oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis. The yield of the essential oil is calculated as a percentage based on the initial dry weight of the plant material.[12]

Chemical Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the individual components of a complex volatile mixture like an essential oil.[4]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer detector (GC-MS). A Flame Ionization Detector (GC-FID) is often used in parallel for quantitative analysis.

  • Procedure:

    • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane) to an appropriate concentration (e.g., 1% v/v).

    • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, where it is vaporized at a high temperature.

    • Separation: The vaporized sample is carried by an inert carrier gas (e.g., Helium) through a long, thin capillary column. The column is coated with a stationary phase. Components of the oil travel through the column at different rates based on their volatility and affinity for the stationary phase, resulting in their separation. A specific temperature program (e.g., starting at 60°C, then ramping up to 240°C) is used to elute the compounds.

    • Detection & Identification (MS): As each separated component exits the column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into charged ions. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

    • Quantification (FID): The GC-FID provides a quantitative measure of the amount of each component based on the area of its corresponding peak in the chromatogram.

    • Data Analysis:

      • The individual constituents are identified by comparing their experimentally obtained mass spectra with reference spectra in established databases (e.g., NIST, Wiley).[15]

      • Identification is further confirmed by comparing their calculated Retention Indices (RI) with literature values. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

      • The relative percentage of each component is calculated from the peak areas obtained from the GC-FID chromatogram without using correction factors.[12]

References

Validation

Unraveling the Chemical Fingerprints of Yarrow: A Metabolomic Comparison of Achille-a millefolium Morphotypes

A comprehensive guide for researchers and drug development professionals on the distinct metabolic profiles of Achillea millefolium (Yarrow) morphotypes. This report synthesizes experimental data to highlight the chemica...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct metabolic profiles of Achillea millefolium (Yarrow) morphotypes. This report synthesizes experimental data to highlight the chemical variations that underpin the diverse therapeutic properties of this versatile medicinal plant.

Achillea millefolium, commonly known as yarrow, is a plant species with a rich history in traditional medicine. Its therapeutic applications are attributed to a wide array of bioactive compounds, including phenolic compounds, flavonoids, terpenoids, and essential oils.[1][2] The species exhibits morphological diversity, particularly in the color of its inflorescences, with white, pink, and deep pink morphotypes being prevalent.[3][4] Recent metabolomic studies have revealed that these visual differences are correlated with distinct chemical profiles, influencing their pharmacological potential. This guide provides a comparative analysis of the metabolomic data from studies differentiating these morphotypes, offering valuable insights for phytochemical research and drug discovery.

Comparative Analysis of Metabolomic Profiles

Metabolomic studies employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have successfully delineated the chemical distinctions between Achillea millefolium morphotypes. The primary variations are observed in the content of terpenic compounds, phenolics, and triterpenes.

Volatile Compounds: A GC-MS Perspective

A study comparing white, pink, and deep pink fresh yarrow morphotypes from Northern Italy using SPME-GC-MS analysis highlighted significant differences in their volatile content.[3][5][6] A general predominance of monoterpenes over sesquiterpenes was observed across the morphotypes, with some exceptions.[3][5]

Table 1: Comparative Abundance of Major Volatile Compound Classes in Achillea millefolium Morphotypes from Collection Point A (Saint Marcel, Valle d'Aosta). [3]

Compound ClassWhite Morphotype (%)Pink Morphotype (%)Deep Pink Morphotype (%)
Monoterpenes47.679.172.9
Sesquiterpenes47.88.916.8

Table 2: Predominant Volatile Compounds in Achillea millefolium Morphotypes from Collection Point A. [3]

MorphotypeMajor MonoterpenesMajor Sesquiterpene
White α-pinene (11.2%), 1,8-cineole (10.6%)γ-muurolene (17.5%)
Pink β-myrcene (17.3%), 1,8-cineole (13.7%)γ-muurolene (8.9%)
Deep Pink α-pinene (36.2%), β-pinene (8.9%)γ-muurolene (16.8%)

Notably, another study identified four morphotypes—white, pink, deep pink, and red—and found that the white morphotype possessed the highest essential oil content.[4]

Phenolic and Triterpenic Compounds: An LC-MS Perspective

A comparative study on the phenolic and triterpenic profiles of white and pink inflorescence morphotypes revealed significant quantitative differences.[1][7][8] While caffeoylquinic acids, particularly chlorogenic acid and 3,5-dicaffeoylquinic acid, were predominant in all tested plant parts, the total amount of identified compounds was higher in the white inflorescences compared to the pink ones.[1]

Table 3: Total Amount of Identified Phenolic and Triterpenic Compounds in Inflorescences of A. millefolium Morphotypes. [1]

MorphotypeTotal Compounds (µg/g DW)
White 39,680.41
Pink 37,193.72

Significant differences between the white and pink morphotypes were particularly evident in the accumulation of triterpenic compounds.[1]

Table 4: Triterpenic Compounds with Significant Differences in Abundance between White (W) and Pink (P) Inflorescences. [1]

CompoundHigher Accumulation
Oleanolic acidP
Maslinic acidP
Corosolic acidP
Betulinic acidW
β-amyrinW
α-amyrinW

Furthermore, leaves of both morphotypes consistently showed the highest concentrations of the identified compounds and exhibited the greatest antioxidant activity.[1][7] The white morphotype generally displayed higher antioxidant activity in all plant parts studied.[1]

Experimental Protocols

The differentiation of Achillea millefolium morphotypes relies on robust analytical methodologies. Below are summaries of the key experimental protocols employed in the cited studies.

SPME-GC-MS Analysis of Volatile Compounds

This method is utilized for the analysis of volatile organic compounds in fresh plant material.[3][5][6]

  • Sample Preparation: Fresh flowering aerial parts of the different A. millefolium morphotypes are collected.

  • Solid-Phase Microextraction (SPME): A SPME fiber is exposed to the headspace of the plant material to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The adsorbed compounds are thermally desorbed from the fiber in the GC injector and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.[9]

UHPLC-MS/MS Analysis of Phenolic and Triterpenic Compounds

This technique is employed for the identification and quantification of non-volatile and semi-volatile compounds.[1][10]

  • Sample Preparation: Dried and powdered plant material (inflorescences, leaves, stems) is extracted with a suitable solvent (e.g., methanol).

  • Ultra-High-Performance Liquid Chromatography (UHPLC): The extract is injected into the UHPLC system, where compounds are separated on a C18 column using a gradient elution program.

  • Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized and detected by a triple quadrupole mass spectrometer, which allows for both identification and precise quantification.[10]

Visualizing the Workflow and Chemical Relationships

The following diagrams illustrate the experimental workflow for metabolomic profiling and the logical relationship between the studied Achillea millefolium morphotypes based on their chemical composition.

Metabolomic_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_output Output A Collection of A. millefolium Morphotypes (White, Pink, Deep Pink) B Separation of Plant Parts (Inflorescences, Leaves, Stems) A->B C Drying and Grinding B->C E SPME for Volatiles B->E D Solvent Extraction (e.g., Methanol) C->D F UHPLC-MS/MS D->F G GC-MS E->G H Metabolite Identification and Quantification F->H G->H I Statistical Analysis (e.g., PCA) H->I J Differentiation of Morphotypes I->J

Caption: Experimental workflow for metabolomic profiling of A. millefolium.

Chemical_Differentiation_of_Morphotypes cluster_morphotypes Achillea millefolium Morphotypes cluster_compounds Key Differentiating Compound Classes White White Morphotype Volatiles Volatiles White->Volatiles Higher Essential Oil Content Phenolics Phenolics White->Phenolics Higher Total Phenolics & Triterpenes Triterpenes Triterpenes White->Triterpenes Higher Betulinic acid, α/β-amyrin Pink Pink Morphotype Pink->Volatiles Higher Monoterpenes (vs. White at one site) Pink->Triterpenes Higher Oleanolic, Maslinic, Corosolic acids DeepPink Deep Pink Morphotype DeepPink->Volatiles Distinct Monoterpene Profile

Caption: Chemical differentiation of A. millefolium morphotypes.

References

Comparative

A comparative study on the effects of Achillea millefolium and Lavandula angustifolia essential oils on skin inflammation

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Inflammatory Properties of Yarrow and Lavender Essential Oils, Supported by Experimental Data. Introduction Skin inflam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Inflammatory Properties of Yarrow and Lavender Essential Oils, Supported by Experimental Data.

Introduction

Skin inflammation is a complex biological response to various stimuli, including pathogens, irritants, and allergens. The search for effective and safe anti-inflammatory agents has led to a growing interest in natural products, particularly essential oils. Among these, Achillea millefolium (Yarrow) and Lavandula angustifolia (Lavender) have been traditionally used for their wound-healing and anti-inflammatory properties. This guide provides a comparative analysis of the scientific evidence supporting the use of their essential oils in mitigating skin inflammation, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activities of Achillea millefolium and Lavandula angustifolia essential oils have been evaluated using various in vivo and in vitro models. Below is a summary of the key quantitative findings.

Achillea millefolium (Yarrow) Essential Oil

The primary focus of research on Achillea millefolium has been on its ability to restore skin barrier function and reduce irritation-induced inflammation. A key in vivo study utilized the sodium lauryl sulfate (SLS) test to induce skin irritation in human volunteers. The application of yarrow oil extracts demonstrated a significant capacity to restore key skin parameters to their basal values after three and seven days of treatment[1].

ParameterMeasurementOutcomeReference
Skin Barrier FunctionErythema Index (EI)Restoration to baseline values after 3 and 7 days of treatment.[1]
Skin Barrier FunctionSkin CapacitanceRestoration to baseline values after 3 and 7 days of treatment.[1]
Skin Barrier FunctionSkin pHRestoration to baseline values after 3 and 7 days of treatment.[1]
Inflammatory CytokinesInterleukin-8 (IL-8) ProductionDecreased IL-8 production in H. pylori-infected gastric cells by 53% to 64%.[2]
Lavandula angustifolia (Lavender) Essential Oil

Lavandula angustifolia essential oil has been extensively studied for its potent anti-inflammatory effects in acute inflammation models. The croton oil-induced ear edema model in mice is a standard method to evaluate topical anti-inflammatory activity.

Experimental ModelParameterDosage% Inhibition / ReductionReference
Croton Oil-Induced Ear EdemaEdema Formation0.25 mg/ear59.6% reduction[3]
0.5 mg/ear36.3% reduction[3]
1.0 mg/ear30.6% reduction[3]
Croton Oil-Induced Ear EdemaMyeloperoxidase (MPO) Activity0.25 mg/ear62.5% decrease[3]
0.5 mg/ear58.3% decrease[3]
1.0 mg/ear21.8% decrease[3]
Croton Oil-Induced Ear EdemaNitric Oxide (NO) Production0.125 - 5.0 mg/ear71.3% - 82.3% decrease in nitrite levels[3]
LPS-stimulated THP-1 macrophagesPro-inflammatory Cytokine ProductionNot specifiedPotent inhibitor of IL-6, IL-8, IL-1β, and TNF-α synthesis.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.

Sodium Lauryl Sulfate (SLS) Induced Skin Irritation Test

This test is a standard method for evaluating the efficacy of anti-inflammatory and skin-soothing agents on artificially irritated skin in humans[1].

  • Subject Selection : Healthy volunteers are recruited for the study.

  • Induction of Irritation : A solution of sodium lauryl sulfate (e.g., 8% v/v) is applied to a defined area of the skin (e.g., the forearm) to induce irritation.

  • Treatment Application : The test product, in this case, oil extracts of Achillea millefolium, is applied to the irritated area.

  • Measurement of Skin Parameters : Skin parameters are measured at baseline and at specific time points (e.g., 3 and 7 days) after treatment.

    • Erythema Index (EI) : Measured using a mexameter to quantify skin redness.

    • Skin Capacitance : Measured with a corneometer to assess skin hydration.

    • Skin pH : Measured using a skin pH meter.

  • Data Analysis : The changes in these parameters from baseline are statistically analyzed to determine the efficacy of the treatment.

Croton Oil-Induced Ear Edema in Mice

This is a widely used animal model to screen for topically applied anti-inflammatory agents[3].

  • Animal Model : Male Swiss mice are typically used.

  • Treatment Application : The test substance, such as Lavandula angustifolia essential oil, is topically applied to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Induction of Inflammation : After a set period (e.g., 1 hour), a solution of croton oil in a suitable solvent (e.g., acetone) is applied to the right ear to induce inflammation[1][6].

  • Measurement of Edema : After a specific duration (e.g., 6 hours), the mice are euthanized, and a circular section is removed from both ears and weighed. The difference in weight between the right and left ear sections indicates the degree of edema.

  • Biochemical Analysis :

    • Myeloperoxidase (MPO) Activity : Ear tissue is homogenized and assayed for MPO activity, a marker of neutrophil infiltration.

    • Nitric Oxide (NO) Production : The level of nitrite, a stable metabolite of NO, is measured in the ear tissue homogenate using the Griess reagent.

  • Data Analysis : The percentage inhibition of edema and the reduction in MPO activity and NO levels are calculated by comparing the treated group with the vehicle control group.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular pathways through which these essential oils exert their anti-inflammatory effects is critical for targeted drug development.

Achillea millefolium (Yarrow) Essential Oil

The anti-inflammatory action of yarrow essential oil is, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway [7]. This pathway is a key regulator of cellular antioxidant responses and plays a crucial role in mitigating inflammation.

Achillea_millefolium_Pathway cluster_stress Oxidative Stress / Inflammatory Stimulus cluster_yarrow Achillea millefolium EO Action cluster_cellular Cellular Response Stimulus Inflammatory Stimulus (e.g., ROS) Keap1 Keap1 Stimulus->Keap1 inactivates Yarrow Achillea millefolium Essential Oil Nrf2_Keap1 Nrf2-Keap1 Complex Yarrow->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 (Nuclear Translocation) Nrf2->Nrf2_n translocates to nucleus Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ARE->HO1 upregulates transcription Inflammation Inflammation (Pro-inflammatory cytokines) HO1->Inflammation inhibits

Lavandula angustifolia (Lavender) Essential Oil

The anti-inflammatory effects of lavender essential oil are primarily attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway [4][5][8]. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

Lavandula_angustifolia_Pathway cluster_stimulus Inflammatory Stimulus cluster_lavender Lavandula angustifolia EO Action cluster_cellular Cellular Response LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates Lavender Lavandula angustifolia Essential Oil Lavender->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degrades from NFkB NF-κB NFkB_IkB->NFkB releases NFkB_n NF-κB (Nuclear Translocation) NFkB->NFkB_n translocates to nucleus ProInflammatory Pro-inflammatory Genes (IL-6, IL-8, IL-1β, TNF-α) NFkB_n->ProInflammatory activates transcription Inflammation Inflammation ProInflammatory->Inflammation leads to

Experimental Workflow

A general workflow for the comparative evaluation of these essential oils is presented below.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_conclusion Conclusion Plant_Material Plant Material (A. millefolium / L. angustifolia) Extraction Essential Oil Extraction (e.g., Steam Distillation) Plant_Material->Extraction Analysis Chemical Characterization (GC-MS) Extraction->Analysis Treatment Treatment with Essential Oils Analysis->Treatment Topical_Application Topical Application of Essential Oils Analysis->Topical_Application Cell_Culture Cell Culture (e.g., Macrophages, Keratinocytes) Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Inflammatory_Stimulation Inflammatory_Stimulation->Treatment Cytokine_Analysis Cytokine Analysis (ELISA, PCR) Treatment->Cytokine_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Pathway_Analysis Data_Comparison Data Comparison and Analysis Cytokine_Analysis->Data_Comparison Pathway_Analysis->Data_Comparison Animal_Model Animal Model of Skin Inflammation (e.g., Croton Oil-Induced Edema) Animal_Model->Topical_Application Measurement Measurement of Inflammatory Parameters (Edema, MPO, NO) Topical_Application->Measurement Histology Histological Analysis Topical_Application->Histology Measurement->Data_Comparison Histology->Data_Comparison

Conclusion

Both Achillea millefolium and Lavandula angustifolia essential oils demonstrate significant anti-inflammatory properties, albeit through different primary mechanisms and as evidenced by different experimental models. Achillea millefolium shows strong potential in restoring skin barrier function and modulating inflammatory responses through the Nrf2/HO-1 pathway. In contrast, Lavandula angustifolia exhibits potent acute anti-inflammatory effects by inhibiting the NF-κB signaling cascade and subsequent pro-inflammatory cytokine production.

For drug development professionals, the choice between these two essential oils may depend on the specific inflammatory condition being targeted. Achillea millefolium could be more suitable for chronic inflammatory skin conditions characterized by a compromised skin barrier, such as atopic dermatitis. Lavandula angustifolia might be more effective for acute inflammatory responses, such as contact dermatitis or insect bites. Further head-to-head comparative studies using standardized models are warranted to definitively establish the relative potency and therapeutic potential of these two valuable natural products.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of Achillea Millefolium Oil in a Laboratory Setting

Proper disposal of Achillea millefolium (Yarrow) oil is crucial for maintaining laboratory safety and environmental protection. This essential oil is classified as a flammable liquid and is very toxic to aquatic life wit...

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Achillea millefolium (Yarrow) oil is crucial for maintaining laboratory safety and environmental protection. This essential oil is classified as a flammable liquid and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6] Adherence to established protocols is mandatory to mitigate risks.

Immediate Safety and Handling Precautions

Before handling Achillea millefolium oil, ensure that all requisite personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[1][3][5] All procedures should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][4][5] An eyewash station and safety shower should be readily accessible.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of unused or waste Achillea millefolium oil.

  • Initial Assessment : Determine if the oil is contaminated with other hazardous materials. If it is mixed with other substances, the disposal procedure must account for the hazards of all components.

  • Containment : For spills, immediately contain the liquid using an inert absorbent material such as sand or vermiculite.[1][2][3] Do not use combustible materials to absorb the oil.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[1][2]

  • Waste Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from ignition sources.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through an authorized disposal facility.[1][2] It is imperative not to discharge the oil into drains, soil, or watercourses.[1][2][3][7]

Quantitative Data for Achillea Millefolium Oil

The following table summarizes key quantitative safety data for Achillea millefolium oil.

PropertyValueSource(s)
Flash Point54°C[3][4]
UN Number1169[1]
Transport Hazard Class3 (Flammable Liquid)[1]
Packing GroupIII (Substances presenting low danger)[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Achillea millefolium oil.

start Start: Achillea millefolium Oil for Disposal assess Assess Oil Condition (Unused, Contaminated, Spilled) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe spill Is it a spill? ppe->spill contain Contain with Inert Absorbent (e.g., Sand, Vermiculite) spill->contain Yes collect_waste Transfer Unused/Contaminated Oil to Waste Container spill->collect_waste No collect_spill Collect Absorbed Material (Use Non-Sparking Tools) contain->collect_spill container Place in Labeled, Sealed Hazardous Waste Container collect_spill->container collect_waste->container storage Store in Designated Hazardous Waste Area container->storage disposal Arrange for Pickup by Authorized Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for Achillea millefolium oil.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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